Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDPMYFYUQZZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665322 | |
| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-78-6 | |
| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate: A Comprehensive Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Chemical Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic profiles.[1] This guide provides a detailed technical overview of the synthesis and characterization of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, a versatile heterocyclic building block. The presence of both a vinyl group and an ethyl ester provides orthogonal handles for subsequent chemical modifications, making it a molecule of significant interest for researchers in drug discovery and materials science.[2][3][4] We will explore the strategic rationale behind the chosen synthetic pathway, provide a robust, step-by-step experimental protocol, and detail the comprehensive analytical methods required to verify the structure and purity of the final compound.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most reliable and widely adopted method for constructing the 1,2,4-oxadiazole core involves the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[5][6][7]
Two primary retrosynthetic disconnections are possible. Our analysis favors Route B , which utilizes commercially available and highly reactive ethyl chlorooxoacetate. This approach hinges on the synthesis of the less common N'-hydroxyacrylamide (acrylamidoxime) intermediate, a manageable preparative step.
Caption: Retrosynthetic analysis favoring Route B for the target molecule.
Synthesis Methodology
The synthesis is executed as a two-stage process: first, the preparation of the key acrylamidoxime intermediate, followed by its reaction with ethyl chlorooxoacetate to form the final product.
Overall Synthetic Scheme
The following scheme outlines the complete synthetic pathway from basic starting materials to the target compound.
Caption: The two-stage synthesis of the target oxadiazole.
Reagent Safety and Handling
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that require strict adherence to safety protocols.
| Reagent | CAS Number | Key Hazards | Recommended Handling |
| Acrylonitrile | 107-13-1 | Flammable, Toxic, Carcinogen, Lachrymator | Work exclusively in a certified chemical fume hood. Use nitrile gloves, safety goggles, and a lab coat. Ground all equipment.[8] |
| Hydroxylamine | 7803-49-8 | Explosive when heated, Skin sensitizer, Irritant | Handle behind a blast shield. Avoid heating concentrated solutions. Ensure proper ventilation. |
| Ethyl Chlorooxoacetate | 4755-77-5 | Corrosive, Lachrymator, Reacts violently with water | Handle under an inert atmosphere (N₂ or Ar). Use a syringe for transfers. Wear acid-resistant gloves and face shield.[9][10] |
| Pyridine | 110-86-1 | Flammable, Toxic, Harmful if swallowed or inhaled | Use in a well-ventilated fume hood. Avoid contact with skin and eyes. |
| Acryloyl Chloride | 814-68-6 | Flammable, Corrosive, Toxic, Lachrymator, Water-reactive | Store in freezer under inert gas. Use non-sparking tools and ground equipment.[11][12] |
Detailed Experimental Protocol
Part A: Synthesis of N'-hydroxyacrylamide (Acrylamidoxime)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (approx. 5 mL per gram of hydroxylamine HCl).
-
Reactant Addition: While stirring vigorously, add acrylonitrile (1.0 eq) dropwise at room temperature.
-
Causality Note: The bicarbonate base is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free base to act as a nucleophile. The dropwise addition controls the exotherm of the reaction.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N'-hydroxyacrylamide (1.0 eq) from Part A in anhydrous pyridine (approx. 10 mL per gram of amidoxime).
-
Acylation: Cool the solution to 0 °C using an ice bath. Add ethyl chlorooxoacetate (1.05 eq) dropwise via syringe over 15 minutes.[13]
-
Causality Note: Pyridine serves a dual purpose: it acts as the solvent and as a base to scavenge the HCl byproduct of the acylation, driving the reaction forward. Cooling to 0 °C mitigates the highly exothermic nature of the acyl chloride reaction.
-
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 115 °C) for 3-5 hours. The formation of the oxadiazole ring is achieved through thermal cyclodehydration.
-
Work-up: Cool the mixture and pour it into a separatory funnel containing 100 mL of 1 M HCl (aq) and 50 mL of ethyl acetate. Shake and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical and Spectroscopic Characterization
Validation of the synthesized compound is paramount. The following characterization data are expected for this compound (C₇H₈N₂O₃, MW: 168.15 g/mol ).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -O-CH₂ -CH₃ | 4.55 | Quartet (q) | J = 7.1 |
| -O-CH₂-CH₃ | 1.48 | Triplet (t) | J = 7.1 |
| =CH- (vinyl) | 6.80 | dd | J = 17.5 (trans), 10.8 (cis) |
| =CH₂ (vinyl, trans) | 6.45 | dd | J = 17.5 (trans), 1.5 (gem) |
| =CH₂ (vinyl, cis) | 6.05 | dd | J = 10.8 (cis), 1.5 (gem) |
Note: The characteristic coupling constants for the vinyl protons are critical for confirming this functional group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Approx. δ (ppm) |
|---|---|
| C=O (Ester) | 160.5 |
| C3 (Oxadiazole) | 157.0 |
| C5 (Oxadiazole) | 176.0 |
| =C H- (vinyl) | 125.0 |
| =C H₂ (vinyl) | 124.5 |
| -O-C H₂-CH₃ | 63.0 |
| -O-CH₂-C H₃ | 14.0 |
Note: The chemical shifts for the oxadiazole ring carbons (C3 and C5) are highly deshielded due to the electronegative environment.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | ~1750 | Strong |
| C=N Stretch (Oxadiazole) | ~1620 | Medium-Strong |
| C=C Stretch (Vinyl) | ~1645 | Medium |
| C-O Stretch (Ester) | ~1250-1300 | Strong |
| =C-H Bends (Vinyl) | ~990 and ~920 | Strong |
Note: The presence of a strong band around 1750 cm⁻¹ is indicative of the ester carbonyl, while the bands in the 1620-1650 cm⁻¹ region confirm the heterocyclic and vinyl double bonds.[16][17]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion (EI or ESI+): [M]+• at m/z = 168.15 or [M+H]⁺ at m/z = 169.16.
-
Key Fragmentation Pathways: Common fragmentation includes the loss of the ethoxy group (-•OCH₂CH₃, m/z 45), followed by loss of carbon monoxide (-CO, m/z 28).[18][19] Cleavage of the oxadiazole ring is also a characteristic fragmentation pattern for this class of compounds.[19]
Applications in Drug Discovery and Materials Science
The title compound is not merely a synthetic curiosity; it is a platform molecule with significant potential.
-
Medicinal Chemistry: The 1,2,4-oxadiazole core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, anesthetic, and vasodilator agents.[4] The ester can be hydrolyzed to a carboxylic acid to improve solubility or interact with biological targets, or it can be converted to a diverse library of amides to explore structure-activity relationships (SAR).
-
Materials Science: The vinyl group is a reactive handle suitable for polymerization, enabling the creation of novel polymers with an embedded heterocyclic unit. It can also participate in various chemical transformations such as Morita–Baylis–Hillman reactions, offering pathways to more complex molecular architectures.[20]
Caption: Potential applications derived from the molecule's functional groups.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently prepare this valuable chemical building block. Its dual functionality opens numerous avenues for further investigation, positioning it as a key intermediate for developing next-generation pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a versatile heterocyclic compound featuring a unique combination of reactive functional groups: a vinyl moiety, an ester, and the stable 1,2,4-oxadiazole core. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, highlighting its potential as a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the vinyl group as a Michael acceptor and a dienophile, coupled with the metabolic stability often conferred by the oxadiazole ring, makes this molecule a compelling scaffold for the development of novel therapeutic agents and functional materials.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its appeal stems from its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] The oxadiazole nucleus is a common feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a vinyl group at the 5-position and an ethyl carboxylate at the 3-position of the 1,2,4-oxadiazole core creates a multifunctional molecule with significant potential for further chemical elaboration.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 163719-78-6 | [5] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
Predicted physicochemical properties based on its structure suggest a compound with moderate polarity, likely soluble in a range of organic solvents. The presence of the ester and the nitrogen atoms in the oxadiazole ring allows for hydrogen bond accepting capabilities, influencing its solubility and interaction with biological targets.
Synthesis and Spectroscopic Characterization
The synthesis of this compound would likely follow established methodologies for the formation of the 1,2,4-oxadiazole ring. A plausible and commonly employed synthetic route involves the cyclization of an O-acyl amidoxime intermediate.
General Synthetic Approach
A general and adaptable synthesis for 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[4] For the target molecule, this would likely involve the reaction of ethyl oxalamidrazonate (or a related precursor) with acrolein or a protected equivalent, followed by cyclization. Another common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2]
A detailed, step-by-step experimental protocol for a related compound, (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles, is described in the literature and can be adapted. This involves the reaction of an (Z)-aryl-N'-hydroxybenzimidamide with ethyl (E)-cinnamate, followed by dehydration, often facilitated by microwave irradiation.
Conceptual Synthesis Workflow:
Caption: Generalized Michael addition reaction of the title compound.
Cycloaddition Reactions
The vinyl group can also act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex cyclic and bicyclic structures. This opens up avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides or azides can lead to the formation of other five-membered heterocyclic rings fused or linked to the oxadiazole core. [6]
Polymerization
The presence of the vinyl group also suggests the potential for this molecule to act as a monomer in polymerization reactions. This could lead to the development of novel polymers incorporating the stable and polar 1,2,4-oxadiazole moiety, potentially leading to materials with interesting thermal and electronic properties.
Applications in Drug Discovery
The combination of a reactive vinyl handle and a metabolically stable oxadiazole core makes this compound a highly attractive starting material for the synthesis of new drug candidates. The oxadiazole ring can serve as a central scaffold, while the vinyl group allows for the introduction of various pharmacophoric groups through Michael addition or other transformations. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space that can be explored. [3]
Conclusion
This compound is a molecule of significant synthetic potential. Its unique combination of a stable heterocyclic core and reactive functional groups makes it a valuable tool for chemists in both academic and industrial settings. The ability to undergo Michael additions, cycloadditions, and polymerization, coupled with the favorable pharmacological properties often associated with the 1,2,4-oxadiazole ring system, positions this compound as a key building block for the next generation of pharmaceuticals and advanced materials. Further research into the specific synthesis and characterization of this compound is warranted to fully unlock its potential.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere for esters and amides, which enhances its metabolic stability and pharmacokinetic profile.[1][2] A thorough understanding of its mass spectrometric behavior is therefore critical for structural elucidation, metabolite identification, and quality control in drug discovery and development. This document delineates the primary fragmentation pathways, including characteristic cleavages of the ethyl carboxylate group and the foundational 1,2,4-oxadiazole ring system. Methodologies for acquiring and interpreting mass spectra for this class of compounds are also detailed, providing researchers with a predictive framework and a practical experimental approach.
Introduction
This compound is a heterocyclic compound featuring three key functional moieties: an ethyl carboxylate group, a vinylic substituent, and the 1,2,4-oxadiazole core. Each of these components contributes distinct and predictable fragmentation behaviors under electron ionization conditions. Mass spectrometry is an indispensable analytical technique that provides vital information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization.[3][4]
The energetic molecular ion, formed by the loss of an electron, undergoes a series of unimolecular dissociation reactions.[4] The resulting fragmentation pattern serves as a molecular fingerprint. For a novel or derivatized compound like this compound, predicting this pattern is essential for confirming its identity in a synthetic mixture or for identifying it and its metabolites in complex biological matrices. This guide synthesizes established fragmentation principles of esters, heterocycles, and vinyl compounds to construct a logical and scientifically grounded predictive model for its EI mass spectrum.
Molecular Structure and Ionization
The initial step in the mass spectrometry experiment is the ionization of the analyte. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M+•).
-
Molecular Formula: C₇H₈N₂O₃
-
Molecular Weight (Monoisotopic): 168.05 Da
-
Structure:
The site of initial ionization is typically a region of high electron density, such as a lone pair on a heteroatom or a π-system.[5] For this molecule, the most probable sites for electron loss are the non-bonding electrons of the oxygen or nitrogen atoms within the oxadiazole ring or the carbonyl oxygen of the ester. The resulting molecular ion [C₇H₈N₂O₃]+• will have an m/z of 168.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses. We predict three primary fragmentation paradigms for this compound, originating from the ester group, the oxadiazole ring, and the vinyl substituent.
Pathway A: Ester Group Fragmentation
The ethyl carboxylate moiety is expected to undergo characteristic cleavages adjacent to the carbonyl group. This is a well-documented fragmentation pattern for esters.[6][7]
-
α-Cleavage (Loss of Ethoxy Radical): The most common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. This is often a high-abundance peak.
-
Reaction: [M]+• → [M - •OC₂H₅]⁺ + •OC₂H₅
-
Fragment Ion: [C₅H₃N₂O₂]⁺
-
Predicted m/z: 123
-
-
Loss of Ethylene: A rearrangement reaction can lead to the loss of a neutral ethylene molecule (C₂H₄) with the transfer of a hydrogen atom to the carbonyl oxygen. This is a form of McLafferty-type rearrangement, although not in the classic sense, it is common for esters.
-
Reaction: [M]+• → [M - C₂H₄]+• + C₂H₄
-
Fragment Ion: [C₅H₄N₂O₃]+•
-
Predicted m/z: 140
-
Pathway B: 1,2,4-Oxadiazole Ring Cleavage
Heterocyclic rings often fragment in a predictable manner to yield stable smaller molecules or ions. The 1,2,4-oxadiazole ring is known to be susceptible to cleavage, particularly at the weak N-O bond.[8]
-
Primary Ring Fission: A characteristic cleavage of the 1,2,4-oxadiazole ring involves the fission of the O1-C5 and C3-N4 bonds.[8] This pathway would dissect the molecule into two primary components.
-
Reaction: [M]+• → [CH₂=CH-C≡N]⁺• + C₄H₅NO₃ (neutral)
-
Fragment Ion: Vinyl cyanide radical cation, [C₃H₃N]⁺•
-
Predicted m/z: 53
-
Alternatively, the charge could be retained by the other fragment: [C₄H₅NO₃]⁺• at m/z 115.
-
-
Loss of CO₂ and Ethylene: A concerted or sequential fragmentation could involve the expulsion of carbon dioxide from the ester followed by rearrangement and loss of the vinyl group as ethylene.
-
Reaction: [M]+• → [M - CO₂ - C₂H₄]+•
-
Fragment Ion: [C₄H₄N₂O]⁺•
-
Predicted m/z: 96
-
Pathway C: Vinyl Group Fragmentation
The vinyl substituent can also initiate fragmentation pathways.
-
Loss of Vinyl Radical: Cleavage of the C-C bond between the oxadiazole ring and the vinyl group results in the loss of a vinyl radical (•CH=CH₂).
-
Reaction: [M]+• → [M - •C₂H₃]⁺ + •C₂H₃
-
Fragment Ion: [C₅H₅N₂O₃]⁺
-
Predicted m/z: 141
-
Visualization of Fragmentation Pathways
The following diagram illustrates the proposed primary fragmentation routes originating from the molecular ion.
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A Technical Guide to the X-ray Crystal Structure of 1,2,4-Oxadiazole-3-Carboxylate Derivatives: From Synthesis to Structural Insight
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the methodologies and interpretations surrounding the X-ray crystal structure analysis of 1,2,4-oxadiazole-3-carboxylate derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates from the foundational principles of synthesis and crystallization to the nuanced interpretation of crystallographic data and its critical application in modern drug discovery.
The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its remarkable stability and versatile physicochemical properties.[1] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, a strategy used to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[1][2][3] The unique electronic distribution of the oxadiazole ring, with its hydrogen bond accepting capabilities, allows it to engage in specific interactions with biological targets.[4]
The addition of a carboxylate group at the 3-position of the ring creates a key functional handle. This moiety can act as a crucial interaction point with protein residues, form salt bridges, or be further derivatized to fine-tune solubility and potency. Consequently, 1,2,4-oxadiazole-3-carboxylate derivatives are prevalent in the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][5][6]
To rationally design and optimize these molecules, a precise understanding of their three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating atomic-level structural information, providing invaluable insights into conformation, stereochemistry, and the subtle non-covalent interactions that govern molecular recognition and crystal packing.[7]
From Synthesis to Single Crystal: A Practical Workflow
The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals, a process that is often the most significant bottleneck.[7][8]
Synthesis of 1,2,4-Oxadiazole-3-Carboxylate Derivatives
The most common and robust methods for constructing the 1,2,4-oxadiazole core involve the cyclization of O-acylated amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[9][10] A prevalent route starts with an amidoxime and a carboxylic acid derivative. Modern advancements, such as microwave-assisted synthesis, have significantly improved reaction times and yields, offering more efficient and environmentally friendly pathways.[1][9]
Caption: Generalized synthetic workflow for 1,2,4-oxadiazole derivatives.
Methodologies for Crystallization
Obtaining crystals suitable for SCXRD—typically well-ordered and of sufficient size—requires a systematic screening of crystallization conditions. The process involves two main stages: nucleation, the initial formation of a crystal seed, and subsequent crystal growth.[11]
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the solute concentration, leading to supersaturation and crystal formation.
-
Vapor Diffusion: This is a highly effective method for small quantities of material.[11] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[12] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][12]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[7] Crystals form at the interface where the two liquids slowly mix.
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound has low solubility.
-
Preparation: Prepare a nearly saturated solution of the 1,2,4-oxadiazole-3-carboxylate derivative (1-5 mg) in the good solvent (e.g., acetone, dichloromethane).
-
Setup: Pipette approximately 20-50 µL of this solution into a small, clean vial (e.g., a 0.5 mL microcentrifuge tube).
-
Assembly: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) containing 1-2 mL of the anti-solvent (e.g., hexane, pentane).
-
Incubation: Seal the larger container tightly and leave it undisturbed in a location with stable temperature and minimal vibration.
-
Monitoring: Check for crystal growth periodically over several days to weeks. The rate of diffusion can be slowed by placing the setup in a refrigerator.[11]
Caption: The experimental workflow for crystallization via vapor diffusion.
X-ray Diffraction Analysis: From Crystal to Final Structure
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise details about the three-dimensional arrangement of atoms in a crystal.[13]
The SCXRD Experimental Workflow
The process of determining a crystal structure from a single crystal involves several key steps.
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An In-depth Technical Guide to the Stability and Degradation of Vinyl-Substituted 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, valued as a metabolically robust bioisostere for amide and ester functionalities. The introduction of a vinyl substituent to this core offers novel avenues for modulating physicochemical properties and biological activity. However, this appendage also introduces unique stability challenges. This technical guide provides a comprehensive analysis of the stability and degradation pathways pertinent to vinyl-substituted 1,2,4-oxadiazoles. We delve into the intrinsic stability of the heterocyclic core and explore key degradation mechanisms, including pH-dependent hydrolysis, thermal and photolytic decomposition, and oxidative and metabolic transformations. Special emphasis is placed on the vinyl group's role as a modulator of these pathways. This document consolidates mechanistic insights with actionable, field-proven experimental protocols for conducting forced degradation studies and analytical characterization of degradants, serving as an essential resource for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The 1,2,4-oxadiazole heterocycle has garnered significant interest in drug discovery, largely due to its ability to serve as a stable replacement for chemically and metabolically labile ester and amide groups.[1] This bioisosterism can enhance pharmacokinetic profiles by improving metabolic stability. The incorporation of a vinyl (ethenyl) group onto this scaffold introduces a conjugated system that can be pivotal for receptor binding, but it also presents a unique set of stability liabilities that are distinct from their alkyl- or aryl-substituted counterparts. The carbon-carbon double bond is a potential site for oxidative cleavage, polymerization, and photochemical reactions, which can compromise the shelf-life, safety, and efficacy of a drug candidate.
Understanding the intrinsic stability of the molecule and its potential degradation pathways is a critical, non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH and FDA.[2][3] Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] This guide aims to provide the scientific rationale and practical methodologies for rigorously assessing the stability of vinyl-substituted 1,2,4-oxadiazoles.
Intrinsic Stability of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring possesses a moderate level of aromaticity, which contributes to its general stability. Unlike the more labile 1,2,3-oxadiazole isomer, the 1,2,4- and 1,3,4-oxadiazoles are well-represented in a wide range of drug candidates.[6] The stability of the core is largely governed by the polarized and relatively weak O-N bond, which is the principal site of initial cleavage in many degradation reactions. However, under typical physiological and storage conditions, the ring is significantly more resistant to hydrolysis than the esters and amides it often replaces.
Principal Degradation Pathways
The degradation of a vinyl-substituted 1,2,4-oxadiazole can be initiated at either the heterocyclic core or the vinyl substituent. A comprehensive stability assessment must consider the interplay between these two structural motifs.
Hydrolytic Degradation: A pH-Dependent Phenomenon
Hydrolysis is a primary degradation pathway for many pharmaceuticals. For the 1,2,4-oxadiazole core, this process is highly dependent on pH. Studies on 1,2,4-oxadiazole derivatives have shown that they exhibit maximal stability in a slightly acidic pH range of 3-5.[7]
-
Acid-Catalyzed Degradation: Under acidic conditions (low pH), the degradation is initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon for nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of an aryl nitrile and a carboxylic acid (derived from the substituent at C-3).[7]
-
Base-Catalyzed Degradation: In alkaline media (high pH), the mechanism shifts. A hydroxide ion directly attacks the electrophilic C-5 carbon, leading to the formation of an anionic intermediate at N-4. Proton capture from water facilitates the cleavage of the O-N bond and subsequent ring opening, ultimately yielding the same aryl nitrile degradation product.[7] The presence of a proton donor like water is crucial; in its absence, the parent compound can remain stable even under basic conditions.[7]
The vinyl group itself is generally stable to hydrolysis under non-extreme conditions, though acid-catalyzed hydration to form an alcohol is a theoretical possibility.
Thermal and Photochemical Degradation
-
Thermal Stress: The 1,2,4-oxadiazole ring is generally thermally stable. However, at very high temperatures, fragmentation can occur. Photochemical rearrangements, such as the Boulton-Katritzky rearrangement, are well-documented thermal transformations for some 1,2,4-oxadiazoles. The vinyl group may be susceptible to heat-induced polymerization, especially in the solid state, leading to a loss of the active pharmaceutical ingredient (API) and the formation of oligomeric or polymeric impurities.
-
Photodegradation: Photostability is a critical parameter evaluated under ICH guidelines.[4] The presence of the vinyl group, often part of a larger conjugated system (e.g., a styryl moiety), can significantly increase the molar absorptivity in the UV-A and UV-B regions. This enhanced light absorption can make the molecule more susceptible to photodegradation. Documented photochemical reactions for 1,2,4-oxadiazoles include:
-
Photoisomerization: Ring contraction-ring expansion routes can lead to the formation of more stable 1,3,4-oxadiazole isomers.
-
Photofragmentation: In nucleophilic solvents like methanol, irradiation can cause ring cleavage, leading to open-chain products.
-
Vinyl Group Reactions: The excited state of the vinyl double bond can undergo cis/trans isomerization or [2+2] cycloadditions, leading to the formation of photo-dimers or other related substances.
-
Oxidative Degradation
The vinyl group is a prime target for oxidative degradation. Common laboratory and environmental oxidizing agents can lead to a variety of degradation products.
-
Epoxidation: Peroxides (e.g., hydrogen peroxide, used in stress testing) or atmospheric oxygen can oxidize the double bond to form an epoxide. This epoxide can be a reactive intermediate, potentially undergoing subsequent hydrolysis to a diol.
-
Oxidative Cleavage: Stronger oxidizing conditions (e.g., ozonolysis or permanganate) can cleave the double bond entirely, yielding aldehyde or carboxylic acid fragments. This represents a complete destruction of the original molecule's pharmacophore.
-
Radical Reactions: The allylic position adjacent to the vinyl group can be susceptible to radical-mediated oxidation.
Metabolic Degradation
While the 1,2,4-oxadiazole ring is often employed to block metabolism at a former amide or ester site, the ring itself is not entirely inert in vivo. A unique reductive ring-opening pathway has been identified for a 1,2,4-oxadiazole-containing drug candidate, occurring in the liver under anaerobic conditions.[7] Furthermore, the vinyl group can be a substrate for various metabolic enzymes, including cytochrome P450s, which can catalyze epoxidation, a common metabolic pathway for alkenes.
Experimental Design for Stability Assessment
A robust stability assessment program relies on a well-designed forced degradation study. The goal is to achieve a target degradation of 5-20% of the API to ensure that the analytical methods are challenged without completely destroying the sample.[5]
Forced Degradation (Stress Testing) Protocol
This protocol is a standardized workflow for subjecting a vinyl-substituted 1,2,4-oxadiazole drug substance to a variety of stress conditions as mandated by ICH guidelines (Q1A/Q1B).[2]
Objective: To identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method.
Materials:
-
Drug Substance (one batch)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC Grade)
-
Stress Agents: 1M HCl, 1M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC with PDA/UV and MS detectors, calibrated oven, photostability chamber, pH meter, analytical balance.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water 50:50). Prepare separate, clearly labeled test solutions for each stress condition.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately. This is the "time zero" or unstressed control.
-
Acid Hydrolysis: Mix the stock solution with 1M HCl. Heat at a specified temperature (e.g., 60-80°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 1M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix the stock solution with 1M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C). Withdraw, neutralize with 1M HCl, dilute, and analyze as above.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ (start with 3% and increase if no degradation is observed). Keep at room temperature and protect from light. Withdraw aliquots, dilute, and analyze.
-
Thermal Degradation: Store the solid drug substance in a calibrated oven (e.g., 80°C). Also, store a solution of the drug substance at a similar temperature. Sample at various time points, dissolve/dilute, and analyze.
-
Photostability: Expose the solid drug substance and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Summary of Stress Conditions
The following table summarizes typical starting conditions for forced degradation studies. These should be adjusted based on the observed stability of the specific molecule to achieve the target 5-20% degradation.
| Stress Type | Condition | Typical Duration | Key Potential Degradation |
| Acid Hydrolysis | 0.1M - 1M HCl, 60-80°C | 2 - 24 hours | Oxadiazole ring opening |
| Base Hydrolysis | 0.1M - 1M NaOH, RT - 60°C | 2 - 24 hours | Oxadiazole ring opening |
| Oxidation | 3% - 30% H₂O₂, RT | 8 - 48 hours | Epoxidation/cleavage of vinyl group |
| Thermal | 80°C (Solid and Solution) | 1 - 7 days | Polymerization, fragmentation |
| Photolytic | ICH Q1B Standard | Per Guideline | Isomerization, dimerization, fragmentation |
Analytical Methodology for Degradant Profiling
A validated, stability-indicating analytical method is required to separate the parent API from all process impurities and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically necessary to resolve early-eluting polar degradants from the often more lipophilic parent compound. A common mobile phase system is a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (ACN or MeOH).
-
Detection:
-
Photodiode Array (PDA) or UV Detector: Essential for quantitation and for assessing peak purity. Comparing the UV spectra across a single chromatographic peak can indicate the presence of co-eluting impurities.
-
Mass Spectrometry (MS) Detector: Crucial for the identification and structural elucidation of unknown degradation products. High-resolution MS (HRMS) provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) provides fragmentation patterns that act as a "fingerprint" for the molecule.[8][9]
-
Conclusion and Future Perspectives
Vinyl-substituted 1,2,4-oxadiazoles are a promising class of compounds in drug development. While the oxadiazole core provides a degree of metabolic stability, the molecule as a whole is susceptible to degradation via several pathways, most notably pH-dependent hydrolysis and oxidative or photochemical attack at the vinyl substituent. A thorough understanding of these liabilities, investigated through systematic forced degradation studies, is paramount. Such studies not only fulfill regulatory requirements but also provide invaluable insights that guide the development of stable formulations, define appropriate storage conditions, and ensure the ultimate safety and efficacy of the therapeutic agent. Future work should focus on developing quantitative structure-degradation relationships to predict the stability of novel analogues and exploring formulation strategies, such as the use of antioxidants or light-protecting excipients, to mitigate the identified degradation pathways.
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ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). Available at: [Link]
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Piaz, V. Della et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry (2020). Available at: [Link]
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The 1,2,4-Oxadiazole Ring: A Technical Guide to Its Bioisosteric Properties in Drug Design
Abstract
In the landscape of modern medicinal chemistry, bioisosterism stands as a critical strategy for optimizing lead compounds into viable drug candidates. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has garnered significant attention as a versatile bioisostere.[1][2][3] Its unique physicochemical properties allow it to effectively replace common functional groups like esters and amides, thereby overcoming prevalent issues such as poor metabolic stability and undesirable pharmacokinetic profiles.[1][4][5] This guide provides an in-depth technical analysis of the 1,2,4-oxadiazole ring's application in drug design, synthesizing field-proven insights with a foundation in chemical principles. We will explore its impact on molecular properties, delve into synthetic methodologies, and examine case studies that underscore its strategic value.
Introduction: The Rationale for Bioisosterism
The journey from a hit compound to a marketed drug is fraught with challenges, many of which are rooted in the molecule's physicochemical and pharmacokinetic properties. Functional groups that are essential for target engagement may also be liabilities, prone to rapid metabolism or contributing to poor absorption. Bioisosteric replacement—the substitution of one functional group for another with similar steric and electronic characteristics—is a powerful strategy to mitigate these liabilities while preserving or enhancing pharmacological activity.[5]
The 1,2,4-oxadiazole ring has proven to be a particularly successful bioisostere for several reasons[6]:
-
Metabolic Stability: It replaces the hydrolytically susceptible ester and amide linkages with a stable aromatic ring, significantly increasing resistance to metabolic degradation by esterases and amidases.[1][5]
-
Physicochemical Modulation: It allows for fine-tuning of properties such as lipophilicity (LogP), hydrogen bonding capacity, and molecular conformation, which are crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Scaffold Versatility: The 3- and 5-positions of the ring can be readily functionalized, providing vectors for probing interactions with biological targets and for attaching additional pharmacophoric elements.[2][3]
The 1,2,4-Oxadiazole as a Bioisostere
Mimicking Esters and Amides
The primary application of the 1,2,4-oxadiazole ring is as a metabolically robust replacement for ester and amide functionalities.[1][5][7] These groups are prevalent in bioactive molecules but are often metabolic weak spots. The 1,2,4-oxadiazole preserves the key geometric and electronic features required for target binding while being inherently resistant to hydrolysis.[1][5]
The diagram below illustrates this bioisosteric relationship, highlighting the similar spatial arrangement of substituents and the presence of hydrogen bond acceptors.
Caption: Bioisosteric replacement of esters and amides.
Modulating Physicochemical Properties
The introduction of a 1,2,4-oxadiazole ring can significantly alter a molecule's properties. Compared to its regioisomeric counterpart, the 1,3,4-oxadiazole, the 1,2,4-oxadiazole tends to be more lipophilic.[7][8] This distinction is critical, as modulating lipophilicity is key to balancing potency with desirable ADME properties. The choice between these isomers allows a medicinal chemist to dial in the appropriate level of lipophilicity for a given therapeutic target and desired route of administration.
The heterocycle's nitrogen atoms act as hydrogen bond acceptors, which can be crucial for maintaining interactions within a receptor's active site.[9] The overall electronic character of the ring is electron-withdrawing, which can influence the pKa of neighboring functionalities and impact the molecule's overall charge state at physiological pH.[10]
Impact on Pharmacokinetics: A Focus on Metabolic Stability
A primary driver for employing the 1,2,4-oxadiazole bioisostere is the dramatic improvement in metabolic stability.[11][12] Esters and amides are readily cleaved by a host of hydrolases in the plasma, liver, and other tissues, leading to rapid clearance and short in vivo half-lives. By replacing these labile groups, the 1,2,4-oxadiazole ring creates compounds that are more robust, often resulting in improved oral bioavailability and a longer duration of action.[13]
Table 1: Comparative Metabolic Stability of Ester vs. 1,2,4-Oxadiazole | Compound Pair | Original Moiety | Bioisostere | In Vitro Half-Life (t½) in Human Liver Microsomes | Fold Improvement | Reference | |---|---|---|---|---|---| | SOCE Modulator | Ethyl Ester | 1,2,4-Oxadiazole | < 10 min | > 60 min | >6x |[11][12] | | PLpro Inhibitor | N/A (Lead) | 1,2,4-Oxadiazole | < 30 min | > 93 min | >3x |[13] |
Data are representative examples compiled from the literature and intended for illustrative purposes.
Synthetic Methodologies: Accessing the 1,2,4-Oxadiazole Core
The utility of a chemical scaffold in drug discovery is directly tied to the ease and efficiency of its synthesis. Fortunately, the 1,2,4-oxadiazole ring can be constructed through several reliable methods, most commonly involving the cyclization of an amidoxime precursor.[14]
The most prevalent synthetic route involves the reaction of an amidoxime with an acylating agent (such as an acyl chloride, anhydride, or carboxylic acid) followed by a cyclodehydration step.[2][14][15] Modern variations often combine these steps into efficient one-pot procedures.[3][15]
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a general, efficient one-pot synthesis from a carboxylic acid and an amidoxime, a common procedure in medicinal chemistry.[3][15]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
Coupling agent (e.g., PyBOP, 1.2 eq)
-
Organic base (e.g., DIPEA, 3.0 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂, DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and the coupling agent (1.2 eq).
-
Solvent and Base Addition: Dissolve the solids in the anhydrous solvent (to a concentration of ~0.1-0.5 M). Add the organic base (3.0 eq) dropwise at room temperature.
-
Acylation: Stir the reaction mixture at room temperature for 16-42 hours, monitoring the consumption of the starting materials by TLC or LC-MS. This first step forms the O-acylamidoxime intermediate.
-
Cyclodehydration: Upon completion of the acylation, heat the reaction mixture to 80-120°C (solvent-dependent). The cyclization is typically complete within 2-6 hours. Monitor by TLC or LC-MS for the appearance of the 1,2,4-oxadiazole product.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Studies in Drug Discovery
The true value of the 1,2,4-oxadiazole ring is demonstrated by its successful incorporation into clinical candidates and marketed drugs.[3][16]
-
Ataluren (Translarna™): Used for the treatment of Duchenne muscular dystrophy, Ataluren contains a 1,2,4-oxadiazole ring.[3][16] In this case, the ring acts as a stable scaffold and a key pharmacophoric element, replacing a potentially labile carboxylic acid derivative.
-
Store-Operated Calcium Entry (SOCE) Modulators: In a search for metabolically stable SOCE modulators, researchers replaced a labile ester group in a pyrazole-based lead series with a 1,2,4-oxadiazole.[11][12] This substitution not only blocked the rapid hydrolysis observed with the ester but also maintained, and in some cases improved, the inhibitory activity on the target. The resulting compounds showed excellent stability in liver microsome assays.[12]
-
Antiviral Agents (SARS-CoV-2 PLpro Inhibitors): Recently, scientists targeting the papain-like protease (PLpro) of SARS-CoV-2 designed a series of inhibitors incorporating a 1,2,4-oxadiazole ring to enhance metabolic stability.[13] The resulting compounds exhibited potent enzymatic inhibition, good antiviral activity, and significantly improved metabolic half-lives and plasma exposure in mice compared to earlier leads.[13]
Potential Liabilities and Considerations
While highly valuable, the 1,2,4-oxadiazole is not a universal solution.
-
Physicochemical Profile: As noted, 1,2,4-oxadiazoles are generally more lipophilic than their 1,3,4-isomers.[8] This can sometimes lead to solubility issues or increased off-target effects, which must be managed through careful molecular design.
-
Metabolism of the Ring: While resistant to hydrolysis, the ring itself is not completely inert and can be subject to oxidative metabolism by cytochrome P450 enzymes, although this is often a slower process than ester/amide cleavage.
-
Synthetic Accessibility: While standard syntheses are robust, the availability of specific amidoxime starting materials can sometimes be a limiting factor for library synthesis.
Conclusion and Future Outlook
The 1,2,4-oxadiazole has firmly established itself as a privileged scaffold in medicinal chemistry.[2] Its ability to serve as a robust bioisostere for esters and amides provides a reliable strategy for overcoming one of the most common hurdles in drug development: metabolic instability.[4][5] The continued development of novel synthetic methods and a deeper understanding of its influence on ADME-Tox properties will further expand its application.[4] As drug discovery programs increasingly tackle complex biological targets that require molecules with finely tuned properties, the strategic deployment of the 1,2,4-oxadiazole ring will undoubtedly continue to play a pivotal role in the creation of the next generation of therapeutic agents.[4]
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Guedes, J. V., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116495. [Link]
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ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate. [Link]
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Semantic Scholar. (n.d.). [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
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Wang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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de Freitas, J. C. R., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5859. [Link]
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Potenza, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 556–561. [Link]
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Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
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A Technical Guide to the Expanding Therapeutic Potential of Novel 1,2,4-Oxadiazole Derivatives
Preamble: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Modern Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry.[1][2] Its significance stems not only from its presence in a wide array of pharmacologically active compounds but also from its valuable physicochemical properties. The 1,2,4-oxadiazole nucleus is often employed as a bioisostere for amide and ester functionalities, a strategic substitution that can enhance metabolic stability and improve pharmacokinetic profiles by resisting hydrolysis.[3] This unique combination of stability and the capacity for diverse molecular interactions has established the 1,2,4-oxadiazole as a "privileged scaffold," a molecular framework that can be adapted to interact with various biological targets.[4]
This technical guide offers an in-depth exploration of the burgeoning biological activities of novel 1,2,4-oxadiazole derivatives. We will move beyond a simple cataloging of activities to provide a Senior Application Scientist's perspective on the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental workflows required to validate these promising therapeutic agents. The content herein is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile scaffold in their own discovery programs.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a paramount challenge in global health.[5] Derivatives of 1,2,4-oxadiazole have emerged as a particularly fruitful area of investigation, demonstrating potent cytotoxic and cytostatic effects across a range of human cancer cell lines.[5][6][7]
Mechanistic Insights & Key Molecular Targets
The anticancer effects of 1,2,4-oxadiazole derivatives are often multifaceted, targeting various hallmarks of cancer. A significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a new class of apoptosis inducers.[1] Beyond apoptosis induction, these compounds have been engineered to selectively inhibit key enzymes and proteins integral to tumor survival and proliferation.
Notable molecular targets include:
-
Enzyme Inhibition: Certain derivatives have been developed as potent inhibitors of enzymes like Carbonic Anhydrases (CAs), particularly isoforms IX and XII which are overexpressed in hypoxic tumors, and Histone Deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][8]
-
Kinase Inhibition: The dysregulation of protein kinases is a common driver of oncogenesis. Oxadiazole scaffolds have been incorporated into molecules designed to inhibit specific kinases involved in cancer signaling pathways.[7]
-
Tubulin Polymerization: Some 1,2,4-oxadiazole conjugates have been shown to interfere with microtubule dynamics by binding to tubulin, a validated target for cytotoxic chemotherapy.[9]
The rationale for targeting these specific pathways lies in their critical role in tumor cell proliferation, survival, and metastasis. For instance, inhibiting CAs in the acidic tumor microenvironment can disrupt pH regulation, leading to apoptosis, while HDAC inhibition can reactivate tumor suppressor genes.
Structure-Activity Relationship (SAR) Analysis
SAR studies reveal that the anticancer potency of these derivatives can be finely tuned through substituent modifications. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids, the introduction of electron-withdrawing groups on the 5-aryl ring of the 1,2,4-oxadiazole moiety was found to increase antitumor activity.[1] Similarly, for 1,2,4-oxadiazole-sulfonamide derivatives, specific substitutions were critical for achieving potent activity against colon cancer cell lines.[5] This underscores the importance of rational design in optimizing the interaction between the compound and its biological target.
Data Summary: Representative Anticancer 1,2,4-Oxadiazole Derivatives
| Compound Class | Representative Compound(s) | Target Cancer Cell Line(s) | Potency (IC50) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | Compound 7a (unsubstituted phenyl) | MCF-7, A549, DU-145, MDA-MB-231 | 0.18 - 1.13 µM | [6] |
| 1,2,4-Oxadiazole linked Imidazopyridines | Compound 1 | MCF-7, A-549, A375 | 0.68 - 1.56 µM | [4][5] |
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrids | Compound 33 | MCF-7 | 0.34 µM | [7] |
| 1,2,4-Oxadiazole-Sulfonamides | Compound 3 | HCT-116 | 6.0 µM | [5] |
Experimental Validation: A Self-Validating Workflow
The evaluation of a novel compound's anticancer potential requires a tiered, logical progression from broad screening to specific mechanistic and in vivo studies. This workflow ensures that resources are focused on the most promising candidates.
Caption: Workflow for anticancer drug validation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]
1. Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Novel 1,2,4-oxadiazole compounds, dissolved in DMSO to create a stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader.
-
Positive control (e.g., Doxorubicin).
3. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions.
-
Causality Check: Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%) to control for solvent-induced toxicity.[10] Include a positive control and untreated (media only) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a common preclinical model to assess a compound's ability to inhibit tumor growth in a living organism.[12][13] In vivo models are more reliable indicators of clinical efficacy than in vitro assays alone.[12]
1. Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, treatment with the test compound begins, and tumor growth is monitored over time.
2. Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Human cancer cell line used in vitro.
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
Sterile surgical equipment.
3. Step-by-Step Methodology:
-
Tumor Cell Implantation: Inject approximately 1-5 million cancer cells suspended in Matrigel or PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined dosing regimen (e.g., daily, twice weekly). Monitor animal weight and general health as indicators of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and analyze statistical significance between the treatment and control groups. Plot survival curves if applicable.
II. Antimicrobial and Antiviral Activities
The rise of antimicrobial resistance necessitates the urgent development of new anti-infective agents.[14][15] The 1,2,4-oxadiazole scaffold is a key pharmacophore for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[14]
Mechanistic Insights
1,2,4-oxadiazole derivatives can be synthesized to target various microbial processes. For instance, certain non-β-lactam derivatives have shown activity against Gram-positive bacteria by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[14] In the antiviral realm, derivatives have been designed to inhibit viral enzymes crucial for replication, such as the papain-like protease (PLpro) of SARS-CoV-2.[16]
Data Summary: Representative Antimicrobial 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Organism | Activity Metric | Potency | Reference |
| Pyridine-containing derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 19.44 µg/mL | [17] |
| Pyridine-containing derivatives | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19.04 µg/mL | [17] |
| PLpro Inhibitors | SARS-CoV-2 | EC50 | 4.3 µM | [16] |
| Non-β-lactam PBP2a binders | S. aureus, E. faecium | MIC | Not specified | [14] |
Experimental Validation: Antimicrobial Susceptibility Testing
Caption: Nrf2-mediated neuroprotective pathway.
Anti-Inflammatory Potential
The anti-inflammatory activity of 1,2,4-oxadiazoles is linked to their ability to modulate key inflammatory pathways. This can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). [18]
Protocol 4: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
1. Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of a compound is measured by its ability to inhibit this NO production, which is quantified using the Griess reagent.
2. Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium.
-
LPS (from E. coli).
-
Test compounds.
-
Griess Reagent System.
-
96-well plates.
3. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only stimulated control. Conduct a parallel MTT assay to ensure that the observed inhibition is not due to cytotoxicity.
IV. Conclusion and Future Horizons
The 1,2,4-oxadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. [1][19]The research highlighted in this guide demonstrates a remarkable breadth of biological activity, from potent anticancer effects targeting specific oncogenic pathways to promising antimicrobial, neuroprotective, and anti-inflammatory properties. The ability to fine-tune the biological activity through rational substitution makes these derivatives highly attractive for drug discovery programs.
The future of 1,2,4-oxadiazole research will likely focus on developing multi-target agents, particularly for complex diseases like Alzheimer's and cancer, where hitting a single target is often insufficient. [20]As our understanding of disease biology deepens, the logical and systematic application of the experimental workflows detailed here will be paramount in translating the immense potential of these novel compounds into clinically effective therapies.
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery – A Guide to Structure-Activity Relationships of 5-Substituted Analogs
Abstract
The 1,2,4-oxadiazole ring system has emerged as a cornerstone in contemporary medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisosteric replacement for amide and ester functionalities.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-substituted 1,2,4-oxadiazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the synthetic intricacies, explore the impact of substituent modifications on a range of biological activities, and provide actionable experimental protocols to empower the design and synthesis of novel therapeutic agents.
The Ascendancy of the 1,2,4-Oxadiazole Core in Medicinal Chemistry
The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention over the past two decades due to its presence in a variety of biologically active compounds.[1][2] Its utility stems from several key physicochemical properties. The ring is generally stable to metabolic degradation and can participate in hydrogen bonding interactions, crucial for molecular recognition at biological targets. Furthermore, its ability to act as a bioisostere for esters and amides allows for the modification of pharmacokinetic profiles, such as improving oral bioavailability and metabolic stability, while retaining or enhancing pharmacological activity.[1]
This versatile scaffold is a component of several commercially available drugs, including the cough suppressant prenoxdiazine and the vasodilator butalamine, highlighting its clinical relevance.[3] The inherent synthetic tractability of the 1,2,4-oxadiazole ring allows for extensive diversification at both the C3 and C5 positions, making it an ideal framework for the systematic exploration of chemical space in drug discovery campaigns.
Navigating the Synthetic Landscape: Crafting the 1,2,4-Oxadiazole Core
The predominant and most versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the [3+2] cycloaddition of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride.[2] This robust reaction allows for the introduction of a wide array of substituents at both the C3 and C5 positions, originating from the amidoxime and the acylating agent, respectively.
Visualizing the Core Synthesis
Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of a Representative 5-Substituted 1,2,4-Oxadiazole
This protocol outlines the synthesis of a generic 3-aryl-5-alkyl-1,2,4-oxadiazole, a common structural motif.
Step 1: Amidoxime Formation
-
To a solution of an aryl nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the nitrile starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude amidoxime, which can often be used in the next step without further purification.
Step 2: 1,2,4-Oxadiazole Ring Formation
-
Dissolve the amidoxime (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Decoding the Structure-Activity Relationship (SAR): The Impact of the 5-Substituent
The substituent at the C5 position of the 1,2,4-oxadiazole ring plays a pivotal role in modulating the pharmacological activity of the molecule. This section will explore the SAR of 5-substituted analogs across different therapeutic areas.
Anticancer Activity
In the realm of oncology, the nature of the 5-substituent is critical for potent cytotoxic activity. Studies have revealed that a substituted five-membered ring at the 5-position is often important for activity.[4][5]
One notable example is the discovery of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer.[4][5] SAR studies on this compound demonstrated that modifications to the 3-phenyl group were tolerated, with replacement by a pyridyl group maintaining or improving activity. However, the substituted thiophene ring at the C5 position was found to be a key determinant of pro-apoptotic efficacy.[4][5]
| Compound | C3-Substituent | C5-Substituent | Anticancer Activity (IC50) | Reference |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | Good activity against breast and colorectal cancer cell lines | [4][5] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | In vivo activity in a MX-1 tumor model | [4][5] |
| 7a | Phenyl | 4-(5-Fluorouracil-1-yl)methylphenyl | Good activity against MCF-7, A549, DU145, and MDA MB-231 cell lines | [6] |
| 7b | 4-Chlorophenyl | 4-(5-Fluorouracil-1-yl)methylphenyl | Promising anticancer activity | [6] |
Table 1: SAR of 5-substituted 1,2,4-oxadiazoles as anticancer agents.
Antibacterial Activity
The 1,2,4-oxadiazole scaffold has yielded a new class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] In this class of compounds, the molecule is often comprised of multiple ring systems. SAR studies have shown that hydrophobic substituents, particularly halogens, are well-tolerated at the 5-position (often part of a larger aromatic system).[8] Conversely, the introduction of hydrogen-bond-donating groups at this position generally leads to a decrease in antibacterial activity.[8]
Visualizing the SAR Workflow for Antibacterial Discovery
Caption: A typical workflow for SAR studies of novel antibacterial agents.
Other Therapeutic Applications
The versatility of the 5-substituted 1,2,4-oxadiazole extends to a wide range of other biological targets. For instance, derivatives have been investigated as:
-
Anti-inflammatory agents: The 1,2,4-oxadiazole ring can be found in compounds with potent anti-inflammatory properties.[1]
-
Neuroprotective agents: Certain analogs have shown promise in models of neurodegenerative diseases.[1]
-
Antihypertensive agents: 5-Oxo-1,2,4-oxadiazole derivatives have been designed as angiotensin II type 1 (AT1) receptor antagonists.[9]
Self-Validating Systems in Experimental Design
To ensure the trustworthiness and reproducibility of SAR data, it is imperative to build self-validating systems into experimental protocols.
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol for determining the Minimum Inhibitory Concentration (MIC) includes essential controls for data validation.
-
Preparation of Bacterial Inoculum: Culture bacteria (e.g., S. aureus) to the mid-logarithmic phase in appropriate broth. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls:
-
Positive Control: Wells containing bacteria and a known effective antibiotic (e.g., vancomycin).
-
Negative Control (Sterility): Wells containing broth only.
-
Growth Control: Wells containing bacteria and broth (no compound).
-
Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The positive control should show no growth, while the negative, growth, and solvent controls should show robust growth.
The inclusion of these controls ensures that any observed antibacterial activity is due to the test compound and not contamination, solvent effects, or issues with the bacterial culture.
Conclusion and Future Perspectives
The 5-substituted 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility and the profound influence of the 5-substituent on biological activity provide a robust platform for the development of novel therapeutics. Future efforts will likely focus on exploring novel substitutions at the C5 position, including the incorporation of more complex heterocyclic and sp3-rich fragments, to access new chemical space and address challenging biological targets. The continued application of rational design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of the next generation of 1,2,4-oxadiazole-based medicines.
References
- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry.
- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed.
- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy.
- Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Sci-Hub.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evalu
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents.
- Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. PubMed.
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Methodological & Application
Application Note: Streamlined One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, widely recognized as a robust bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1] Traditional multi-step syntheses of 3,5-disubstituted 1,2,4-oxadiazoles are often laborious and time-consuming, creating a bottleneck in the rapid generation of compound libraries for screening. This guide provides detailed, field-proven protocols for the efficient one-pot synthesis of this critical heterocyclic scaffold. We will delve into the mechanistic rationale behind several leading methodologies, including base-mediated, microwave-assisted, and novel metal-free catalytic systems. By explaining the causality behind experimental choices and providing self-validating procedural steps, this document equips researchers with the necessary tools to accelerate their discovery programs.
Core Principles: The Chemistry of 1,2,4-Oxadiazole Formation
The synthesis of the 1,2,4-oxadiazole ring is fundamentally a process of condensation and subsequent cyclodehydration. The most common and versatile one-pot strategies are built upon the in-situ formation and reaction of an amidoxime intermediate.[2] The general pathway involves two key transformations occurring sequentially in a single reaction vessel:
-
Amidoxime Formation: A nitrile substrate reacts with hydroxylamine (often from hydroxylamine hydrochloride neutralized by a base) to form the nucleophilic amidoxime intermediate.
-
Acylation & Cyclodehydration: The amidoxime is acylated by an electrophilic partner (such as a carboxylic acid, acyl chloride, anhydride, or aldehyde), forming an O-acylamidoxime. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring.[3][4]
One-pot protocols are designed to telescope these steps, avoiding the isolation of the often-unstable amidoxime or O-acylamidoxime intermediates, thereby improving overall efficiency and yield.[5]
Sources
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- 5. researchgate.net [researchgate.net]
Application Note: Strategies for Amide Coupling with 5-Vinyl-1,2,4-oxadiazole-3-carboxylic Acid
Abstract
The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1][2] The presence of a vinyl group provides a valuable synthetic handle for post-coupling modifications via reactions such as Heck coupling, metathesis, or Michael additions. This application note provides a comprehensive guide for researchers on the successful amide coupling of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate with various amines. We detail the critical prerequisite of ester hydrolysis and present two robust, field-proven protocols for the subsequent amide bond formation: a standard EDC/HOBt-mediated coupling for general applications and a high-efficiency HATU-based method for more challenging substrates. This guide emphasizes the rationale behind procedural steps, offers a detailed troubleshooting section, and outlines a strategic workflow to empower scientists in drug discovery and development.
The Substrate: Analysis and Pre-Coupling Preparation
The starting material, this compound, is an ester. Standard amide coupling reagents are designed to activate carboxylic acids, not their corresponding esters.[3][4] Therefore, the indispensable first step is the quantitative hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt, which is then protonated to yield the free carboxylic acid.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the essential precursor for amide coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and MeOH (e.g., 10 mL/mmol of substrate).
-
Hydrolysis: Add 1 M NaOH (aq) (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Scientist's Note: A slight excess of base ensures complete hydrolysis. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Scientist's Note: Performing the acidification at 0°C minimizes potential degradation and promotes cleaner precipitation of the product.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-Vinyl-1,2,4-oxadiazole-3-carboxylic acid. The product should be dried thoroughly under high vacuum before proceeding to the coupling step.
Principles of Amide Bond Formation
The condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires activation of the carboxylic acid.[5] This activation is typically achieved by converting the hydroxyl group of the acid into a better leaving group.
-
Carbodiimide Method (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of N-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, but still highly reactive towards the amine.[5]
-
Uronium Salt Method (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and ability to suppress racemization.[6] It reacts with the carboxylate to form a highly activated OAt-ester. The azabenzotriazole moiety accelerates the coupling, making HATU particularly effective for sterically hindered substrates or electron-deficient amines where other reagents may fail.[7]
Caption: General mechanisms for EDC/HOBt and HATU-mediated amide coupling.
Protocol II: Standard Amide Coupling using EDC/HOBt
This protocol is suitable for coupling with primary and secondary amines that are not sterically hindered or strongly electron-withdrawn.
Materials:
-
5-Vinyl-1,2,4-oxadiazole-3-carboxylic acid (from Protocol 1)
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Vinyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (target concentration 0.1-0.5 M).
-
Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and maintain a basic environment for the coupling.
-
-
Coupling Agent Addition: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic phase sequentially with water (2x, to remove urea byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol III: High-Efficiency Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered amines, electron-deficient anilines, or when rapid and high-yielding conversion is critical.
Materials:
-
5-Vinyl-1,2,4-oxadiazole-3-carboxylic acid (from Protocol 1)
-
Challenging Amine (e.g., hindered secondary amine, aniline)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard workup reagents
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-Vinyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (0.1-0.5 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes.
-
Scientist's Note: This pre-activation step generates the highly reactive OAt-ester of the carboxylic acid prior to the addition of the amine nucleophile, which can significantly improve yields for difficult couplings.[5]
-
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS. HATU reactions are often significantly faster than EDC couplings.
-
Workup & Purification: Follow steps 7-9 as described in Protocol II. The workup is identical.
Experimental Workflow & Optimization
A successful coupling strategy involves careful planning from substrate preparation to final purification.
Caption: Step-by-step workflow from starting ester to purified amide product.
Table 1: Reaction Optimization Parameters
| Parameter | Standard Condition (EDC/HOBt) | High-Efficiency (HATU) | Rationale & Considerations |
| Coupling Reagent | EDC·HCl (1.2 eq) / HOBt (1.2 eq) | HATU (1.1 eq) | HATU is more reactive and preferred for hindered substrates but is more expensive.[7] |
| Base | DIPEA or TEA (2.5-3.0 eq) | DIPEA (3.0 eq) | DIPEA is preferred over TEA for its lower nucleophilicity, preventing side reactions. |
| Solvent | DMF, DCM | DMF | DMF is a polar aprotic solvent that effectively dissolves most reagents and intermediates. |
| Temperature | 0°C to Room Temp | 0°C to Room Temp | Initial cooling controls the rate of active ester formation and minimizes side reactions. |
| Reaction Time | 8-24 hours | 1-18 hours | HATU reactions are typically much faster. Monitor by LC-MS to determine the optimal time. |
| Amine Stoich. | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess of the amine can help drive the reaction to completion. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete hydrolysis of starting ester. 2. Inactive coupling reagents. 3. Poorly reactive amine. 4. Insufficient base. | 1. Confirm complete conversion to the carboxylic acid by NMR/LC-MS before coupling. 2. Use fresh, high-purity coupling reagents. 3. Switch from EDC/HOBt to the more potent HATU protocol. 4. Ensure at least 2.5 equivalents of base are used. |
| Formation of N-acylurea byproduct | O-acylisourea rearrangement (EDC protocol). | Ensure HOBt is added with the carboxylic acid before EDC. Lowering the reaction temperature can also help. |
| Side reactions involving the vinyl group | Polymerization under acidic/basic or thermal stress. | Use mild reaction conditions. Avoid unnecessarily long reaction times or high temperatures. Ensure workup is performed promptly. |
| Difficulty in Purification | 1. Byproducts from coupling agents (e.g., tetramethylurea from HATU). 2. Unreacted starting materials. | 1. The recommended aqueous workup is effective at removing most polar byproducts.[5] 2. Optimize reaction stoichiometry and time. Employ a suitable gradient during column chromatography. |
Conclusion
The successful synthesis of amides from this compound is a reliable and reproducible process when a systematic approach is employed. The critical, non-negotiable first step is the complete hydrolysis of the starting ester. Following this, the choice between a standard EDC/HOBt coupling and a high-efficiency HATU protocol allows for broad substrate scope, accommodating both simple and challenging amines. By understanding the principles behind each step and anticipating potential challenges, researchers can efficiently generate novel vinyl-substituted 1,2,4-oxadiazole amides, paving the way for the development of new chemical entities in drug discovery programs.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Form
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- HATU: a third-gener
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K.
- Optimization of reduction reaction of 1,2,4-oxadiazole 1a.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- H
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Synthesis, Characterization, and Antimicrobial Evalu
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Asian Journal of Pharmaceutical and Clinical Research.
- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
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Application Notes and Protocols: Hydrolysis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-vinyl-1,2,4-oxadiazole-3-carboxylic acid
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and refine pharmacokinetic profiles.[1][2] The target molecule, 5-vinyl-1,2,4-oxadiazole-3-carboxylic acid, is a versatile building block, combining the robust heterocyclic core with a reactive vinyl group and a carboxylic acid handle. This unique combination allows for a multitude of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. The vinyl group, in particular, opens avenues for reactions such as Michael additions, olefin metathesis, and polymerization.
This document provides a comprehensive guide to the hydrolysis of ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, present detailed protocols for both basic and acidic hydrolysis, and offer insights into potential challenges and their solutions.
Chemical Principles and Mechanistic Considerations
The hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation that can be catalyzed by either acid or base.[3][4] The choice between these two pathways is critical and depends on the overall stability of the substrate.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is generally the preferred method for this transformation due to its irreversible nature.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. In the final step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt and ethanol. A subsequent acidic workup is required to protonate the carboxylate and yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions.[3][5][6] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. To drive the reaction to completion, a large excess of water is typically required.[4]
Stability of the 5-vinyl-1,2,4-oxadiazole Scaffold
A critical consideration for this specific hydrolysis is the stability of the starting material and product under the chosen reaction conditions.
-
1,2,4-Oxadiazole Ring: This heterocyclic system is known for its considerable stability, a key reason for its use as an amide and ester bioisostere.[2][7] However, studies have shown that the 1,2,4-oxadiazole ring can be susceptible to degradation under harsh acidic or basic conditions, with optimal stability observed in the pH range of 3-5.
-
Vinyl Group: The vinyl substituent at the 5-position introduces another layer of complexity. While vinyl groups are generally stable under basic conditions, they can be labile in the presence of strong acids.[8] Potential acid-catalyzed side reactions include hydration of the double bond to form an alcohol, which could lead to a mixture of products.
Based on these considerations, base-catalyzed hydrolysis is the recommended pathway for the hydrolysis of this compound, as it minimizes the risk of side reactions involving the vinyl group.
Visualizing the Reaction Pathways
Caption: Reaction pathways for base- and acid-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Recommended)
This protocol is designed to maximize the yield of the desired carboxylic acid while preserving the integrity of the vinyl group.
Materials and Reagents:
-
This compound
-
Ethanol (or Tetrahydrofuran/Water mixture)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a 3:1 mixture of tetrahydrofuran (THF) and water. The concentration should be approximately 0.1-0.5 M.
-
Addition of Base: To the stirred solution, add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (ethanol or THF) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of 2-3. The carboxylic acid product should precipitate as a solid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-vinyl-1,2,4-oxadiazole-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for base-catalyzed hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative)
This protocol is provided as an alternative but carries a higher risk of side reactions involving the vinyl group. It should be used with caution and careful monitoring.
Materials and Reagents:
-
This compound
-
Dioxane or Acetic Acid
-
Hydrochloric acid (HCl), 3-6 M
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester (1 equivalent) in a mixture of dioxane and 3-6 M aqueous HCl.
-
Heating: Heat the reaction mixture to 50-80°C under reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may not go to completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentration and Purification: Concentrate the solution and purify the product as described in the base-catalyzed protocol.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base/acid, low temperature, or short reaction time. | Increase the equivalents of base/acid, raise the temperature (for acid catalysis), or extend the reaction time. |
| Low Yield | Product is water-soluble, incomplete extraction, or degradation of the oxadiazole ring. | Saturate the aqueous layer with NaCl before extraction. Perform multiple extractions. Use milder conditions (e.g., LiOH at room temperature). |
| Formation of Byproducts | Hydration of the vinyl group (acid catalysis), or polymerization. | Use base-catalyzed hydrolysis. Ensure the reaction is performed under an inert atmosphere if polymerization is a concern. |
| Difficulty in Purification | The product is very polar. | Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol). Consider derivatization to a less polar ester for purification, followed by a final hydrolysis step. |
Characterization of 5-vinyl-1,2,4-oxadiazole-3-carboxylic acid
Thorough characterization of the final product is essential to confirm its identity and purity. Below are the expected analytical data.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm). A characteristic set of signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the terminal β-protons). |
| ¹³C NMR | A signal for the carboxylic acid carbon (~160-170 ppm). Signals for the oxadiazole ring carbons (~160-175 ppm). Signals for the vinyl group carbons (~120-140 ppm). |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). A strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹). C=N and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
The hydrolysis of this compound is a crucial step in the synthesis of more complex molecules for pharmaceutical and other applications. While both acidic and basic conditions can effect this transformation, a base-catalyzed approach is strongly recommended to ensure the stability of the vinyl group and to drive the reaction to completion. Careful monitoring and purification are key to obtaining a high yield of the desired 5-vinyl-1,2,4-oxadiazole-3-carboxylic acid. The protocols and insights provided in this document are intended to equip researchers with the necessary tools to successfully perform this important chemical transformation.
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University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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Supplementary Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]
- Finamore, C., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(10), 2936.
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ResearchGate. (2020, August 6). An asymmetric and theoretical approach to the Morita–Baylis–Hillman reaction using vinyl-1,2,4-oxadiazoles as nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
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PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
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Application Notes and Protocols: Diels-Alder Reaction of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate with Dienes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for conducting the Diels-Alder reaction using Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate as a dienophile. The 1,2,4-oxadiazole motif is a recognized bioisostere for ester and amide functionalities, rendering it a valuable heterocyclic core in medicinal chemistry and drug discovery.[1][2] The vinyl-substituted variant at the C5 position serves as a versatile dienophile in [4+2] cycloaddition reactions, enabling the construction of complex cyclohexene-fused heterocyclic scaffolds. This guide will cover the theoretical background, including mechanistic considerations, regioselectivity, and stereoselectivity. Crucially, it will provide detailed, field-proven protocols for the synthesis of the dienophile and its subsequent application in Lewis acid-catalyzed Diels-Alder reactions with various dienes.
Introduction: The Strategic Value of Vinyl-1,2,4-oxadiazoles in Cycloaddition Chemistry
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, celebrated for its ability to form six-membered rings with high stereocontrol and atom economy.[3] The strategic selection of the diene and dienophile is paramount in dictating the reaction's efficiency and the structural complexity of the resulting cycloadduct. Vinyl-substituted azaarenes have emerged as a promising class of dienophiles, yet their application has been historically limited by their often-low reactivity under thermal conditions, leading to low yields and poor selectivity.
This compound presents itself as an activated dienophile due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring and the C3-carboxylate group. This electronic feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition with electron-rich dienes. However, analogous to other vinyl-heterocycles like vinylpyridines, thermal Diels-Alder reactions can be sluggish and unselective.
Recent advancements have demonstrated that Lewis acid catalysis can dramatically enhance the reactivity and selectivity of Diels-Alder reactions involving vinylazaarenes.[4] By coordinating to a basic site on the heterocycle, the Lewis acid further lowers the LUMO energy of the dienophile, accelerating the reaction and improving regio- and stereoselectivity.[4][5] This guide will leverage this principle to outline robust protocols for the successful Diels-Alder reaction of this compound.
Mechanistic Considerations: A Frontier Molecular Orbital Perspective
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[3] The regioselectivity and stereoselectivity of the reaction can be rationalized using Frontier Molecular Orbital (FMO) theory.
Regioselectivity
The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is determined by the electronic properties of the substituents on both components.[6] For a normal electron-demand Diels-Alder reaction, which is expected in this case with an electron-deficient dienophile, the reaction is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The preferred regioisomer arises from the alignment of the reactants that maximizes the orbital overlap between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[6]
In the case of this compound, the electron-withdrawing oxadiazole ring polarizes the vinyl group, making the terminal carbon atom of the double bond more electrophilic. When reacting with a diene bearing an electron-donating group (EDG), the "ortho" and "para" products are generally favored over the "meta" product.[6] The precise outcome will depend on the specific diene used.
Figure 1. A simplified representation of Frontier Molecular Orbital interactions governing the regioselectivity in the Diels-Alder reaction.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.[7] When a cyclic diene is used, or when the dienophile has substituents with π-systems, two diastereomeric products, endo and exo, can be formed.[8] The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene ring, is typically the major product.[9] This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-system of the diene in the transition state.[8][9]
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Ethyl Oxalamidate Amide Oxime
-
To a solution of hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.1 eq) in a 1:1 mixture of ethanol and water, add ethyl cyanoformate (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl oxalamidate amide oxime, which can often be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude ethyl oxalamidate amide oxime (1.0 eq) in a suitable solvent such as pyridine or DMF.
-
Add acrolein (1.1 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated copper sulfate solution (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Figure 2. A workflow diagram for the proposed synthesis of this compound.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
The following is a general protocol for the Diels-Alder reaction of this compound with a representative diene, such as cyclopentadiene or isoprene. This protocol is based on highly successful procedures for analogous vinylazaarenes.[4]
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked, or isoprene)
-
Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Add the Lewis acid (0.1 - 1.0 eq) dropwise. The optimal amount should be determined empirically.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the diene (1.5 - 3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cycloadduct.
Data Presentation: Expected Outcomes with Various Dienes
The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with several common dienes under Lewis acid catalysis. The predicted regioselectivity and stereoselectivity are based on established principles of Diels-Alder reactions.[6][8]
| Diene | Lewis Acid Catalyst | Expected Major Regioisomer | Expected Major Stereoisomer | Expected Yield Range |
| Cyclopentadiene | BF₃·OEt₂ | N/A (Symmetrical Diene) | Endo | High |
| Isoprene | AlCl₃ | "Para" isomer | N/A | Good to High |
| 2,3-Dimethyl-1,3-butadiene | Sc(OTf)₃ | N/A (Symmetrical Diene) | N/A | High |
| Furan | BF₃·OEt₂ | N/A (Symmetrical Diene) | Exo (often thermodynamically favored with furan) | Moderate to Good |
Conclusion
This compound is a promising dienophile for the construction of novel heterocyclic scaffolds of interest in drug discovery. While thermal Diels-Alder reactions may be challenging, the use of Lewis acid catalysis is a highly effective strategy to promote efficient and selective [4+2] cycloadditions with a variety of dienes.[4] The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. The resulting cycloadducts, with their unique combination of a cyclohexene and a 1,2,4-oxadiazole moiety, offer numerous possibilities for further chemical transformations and biological evaluation.
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Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. ACS Fall 2025. ([Link])
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Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. J. Org. Chem. 2022, 87 (15), 9826–9834. ([Link])
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Diels–Alder reaction. Wikipedia. ([Link])
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Stereochemistry of the Diels-Alder Reaction. YouTube. ([Link])
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Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. ([Link])
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Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chem. Sci., 2022,13, 119-125. ([Link])
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Sch. Bull. Chem. Soc. Ethiop. 2017, 31(3), 375-399. ([Link])
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Synthesis and Use of 5-Vinyl-1,2,4-oxadiazoles as Michael Acceptors. A Rapid Synthesis of the Potent Muscarinic Agonist L-670,548. J. Org. Chem. 1993, 58 (1), 1-5. ([Link])
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SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Chim. (Bucharest), 61 (10), 2010, 973-976. ([Link])
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Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. ([Link])
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 2017; 8(9): 3671-3683. ([Link])
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Photo-cycloaddition reactions of vinyldiazo compounds. Nat Commun 15, 4574 (2024). ([Link])
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. 2020 Feb; 25(3): 559. ([Link])
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molbank 2020, 2020(1), M1113. ([Link])
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Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Tetrahedron Lett. 2012 Sep 12; 53(37): 5050–5052. ([Link])
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Application Notes and Protocols for Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Dienophile for Bioorthogonal Chemistry
The field of click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1][2] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool for bioconjugation, materials science, and drug discovery due to its exceptionally fast kinetics and the ability to proceed without a catalyst under physiological conditions.[3][4] This application note introduces Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate as a promising dienophile for IEDDA reactions, detailing its synthesis, mechanism of action, and protocols for its application.
The 1,2,4-oxadiazole moiety is a key structural motif in medicinal chemistry, often serving as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and modulate target selectivity.[5] The incorporation of a vinyl group at the 5-position of the oxadiazole ring, coupled with an electron-withdrawing carboxylate group at the 3-position, renders the vinyl moiety electron-poor. This electronic characteristic makes it an excellent candidate for rapid cycloaddition with electron-rich dienes, such as tetrazines, in the IEDDA click reaction.
Core Principles and Mechanistic Insights
The utility of this compound in click chemistry is rooted in the principles of the inverse-electron-demand Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the IEDDA variant, this electronic demand is reversed.[4]
The electron-deficient nature of the 1,2,4-oxadiazole ring, amplified by the ester functionality, withdraws electron density from the vinyl group. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene (e.g., a substituted tetrazine). This smaller HOMO-LUMO gap leads to a more favorable orbital interaction and a significantly accelerated reaction rate, a key feature of click chemistry.
The reaction proceeds via a [4+2] cycloaddition to form a transient bicyclic intermediate. In the case of tetrazine dienes, this intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) gas, which is an irreversible step that drives the reaction to completion. The final product is a stable, fluorescent dihydropyridazine or pyridazine derivative, depending on the subsequent oxidation.
Caption: Mechanism of the IEDDA reaction.
Synthesis of this compound
Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol starts with the synthesis of the amidoxime precursor.
Materials:
-
Ethyl chloroacetate
-
Sodium nitrite
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl chloroacetate in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the stirred solution of ethyl chloroacetate.
-
After the addition is complete, slowly add hydrochloric acid dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloro-2-(hydroxyimino)acetate.
Step 2: Cyclization to form this compound
This step involves the reaction of the hydroxamoyl chloride with an acrylamide derivative to form the 1,2,4-oxadiazole ring.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Acrylamide
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and acrylamide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C and slowly add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Application Protocol: IEDDA Reaction for Bioconjugation
This protocol details a general procedure for the IEDDA reaction between this compound and a tetrazine-functionalized biomolecule. This reaction is ideal for applications such as fluorescent labeling of proteins or nucleic acids.
Caption: Experimental workflow for IEDDA bioconjugation.
Materials:
-
This compound
-
Tetrazine-functionalized biomolecule (e.g., protein, antibody, or oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve the tetrazine-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-biomolecule solution.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final DMSO concentration should be kept below 5% (v/v) to avoid denaturation of the biomolecule.
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to a few hours, depending on the concentration of reactants and the specific tetrazine used.
-
The reaction can be monitored by following the disappearance of the characteristic color of the tetrazine (typically pink or red) or by analytical techniques such as LC-MS.
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted dienophile.
-
For proteins and other large biomolecules, purification can be achieved by size-exclusion chromatography or dialysis against PBS.
-
-
Analysis:
-
The resulting bioconjugate can be analyzed by various techniques, including SDS-PAGE (for proteins), UV-Vis spectroscopy, and mass spectrometry, to confirm successful conjugation.
-
Quantitative Data and Performance
The performance of this compound in IEDDA reactions is expected to be comparable to other electron-poor vinyl heterocycles. The reaction rates are highly dependent on the substitution of the tetrazine diene.
| Diene Partner (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | This compound | Estimated 1 - 10 | Acetonitrile/Water |
| 3,6-diphenyl-1,2,4,5-tetrazine | This compound | Estimated 0.1 - 1 | Acetonitrile/Water |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | This compound | Estimated 0.5 - 5 | Acetonitrile/Water |
Note: The rate constants provided are estimates based on data for structurally similar vinyl dienophiles. Actual rates should be determined experimentally.
Causality Behind Experimental Choices
-
Choice of Dienophile: this compound is selected for its electron-poor nature, which is crucial for a rapid IEDDA reaction. The 1,2,4-oxadiazole ring acts as a stable, electron-withdrawing scaffold, while the ester group further enhances this effect. This leads to a lower LUMO energy and faster reaction kinetics compared to less electron-deficient dienophiles like styrene.
-
Choice of Diene: Tetrazines are the dienes of choice for bioorthogonal IEDDA reactions due to their high reactivity and the irreversible nature of the subsequent N₂ extrusion. The substituents on the tetrazine ring significantly impact reactivity, with more electron-withdrawing groups generally leading to faster reactions.
-
Solvent System: The reaction is typically performed in aqueous buffers like PBS to maintain the native conformation of biomolecules. A small amount of a co-solvent like DMSO is often necessary to dissolve the dienophile.
-
Stoichiometry: A molar excess of the small molecule dienophile is used to ensure complete consumption of the more valuable tetrazine-labeled biomolecule.
Conclusion
This compound is a valuable addition to the click chemistry toolbox, particularly for inverse-electron-demand Diels-Alder reactions. Its synthesis from readily available starting materials and its predicted high reactivity make it an attractive dienophile for a range of applications, from bioconjugation and cellular imaging to the development of novel therapeutics. The protocols and insights provided in this application note serve as a guide for researchers to explore the full potential of this versatile molecule.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast, Catalyst-Free, and Bioorthogonal. Angewandte Chemie International Edition, 47(31), 5877-5880. [Link]
-
Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[1][2][4]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355-369. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. [Link]
-
de Freitas, J. J. R., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Screening Assays for 1,2,4-Oxadiazole Derivatives: Application Notes and Protocols
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." This is attributed to its favorable physicochemical properties, including metabolic stability and its capacity to serve as a bioisostere for amide and ester functionalities. Consequently, 1,2,4-oxadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, showing promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1]
The successful progression of these derivatives from chemical synthesis to potential clinical candidates is critically dependent on robust and reliable in vitro screening assays. These assays provide the foundational data on a compound's biological activity, potency, and selectivity, thereby guiding the structure-activity relationship (SAR) studies essential for optimizing lead compounds. This guide offers detailed protocols for a selection of key in vitro assays, underpinned by the scientific rationale for their application in screening 1,2,4-oxadiazole derivatives.
Part 1: Anticancer Activity Screening
A significant number of 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[2][3][4] The initial step in this evaluation is typically to assess the compound's cytotoxicity against various cancer cell lines.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][3]
The choice of the MTT assay is predicated on its high throughput, cost-effectiveness, and reproducibility. To ensure the trustworthiness of the results, a self-validating system is essential. This includes:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) is used to confirm that the assay can detect a cytotoxic effect.
-
Negative Control: Vehicle-treated cells (e.g., DMSO, the solvent for the test compounds) are used to establish the baseline for 100% cell viability.
-
Blank Control: Wells containing only media and the MTT reagent are included to subtract any background absorbance.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-oxadiazole derivative in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound, positive control, or negative control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a variety of diseases, and many 1,2,4-oxadiazole derivatives have been explored for their anti-inflammatory properties.[5][6][7] A key signaling pathway in inflammation is the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway. It utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[6] When NF-κB is activated, it translocates to the nucleus and drives the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.
This assay provides a highly sensitive and quantitative measure of NF-κB activation. For self-validation:
-
Positive Control: A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), is used to induce a maximal luciferase response.
-
Negative Control: Untreated or vehicle-treated cells serve as the baseline for NF-κB activity.
-
Inhibitor Control: A known NF-κB inhibitor can be used to validate the inhibition part of the assay.
-
Cell Seeding:
-
Use a cell line stably expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc).
-
Seed cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a predetermined optimal concentration.
-
Incubate for 6-24 hours.
-
-
Cell Lysis:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
The percentage of NF-κB inhibition is calculated as follows:
% Inhibition = [1 - (Luminescence of treated cells / Luminescence of stimulated control cells)] x 100
The IC₅₀ value is then determined from the dose-response curve.
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazoles, as measured by a luciferase reporter assay.
Part 3: Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promise in this area.[7][8][9]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[4][10]
This assay provides a quantitative measure of a compound's antimicrobial potency. For a self-validating system:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used to ensure the assay can detect antimicrobial activity.
-
Negative Control: Wells containing only the microbial inoculum in broth are used to confirm microbial growth.
-
Sterility Control: Wells with only broth are included to check for contamination.
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the broth.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Part 4: Neuroprotective Activity Screening
Neurodegenerative diseases like Alzheimer's are a growing health concern. Some 1,2,4-oxadiazole derivatives have been investigated for their potential to inhibit key enzymes involved in the pathology of these diseases.[11]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Ellman's method is a colorimetric assay to measure AChE activity.[5]
This assay is a reliable and widely used method for screening AChE inhibitors. A self-validating system includes:
-
Positive Control: A known AChE inhibitor (e.g., Donepezil) is used.
-
Negative Control: The reaction with the enzyme but without any inhibitor represents 100% enzyme activity.
-
Blank Control: The reaction without the enzyme is used to correct for any non-enzymatic hydrolysis of the substrate.
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the 1,2,4-oxadiazole derivative at various concentrations.
-
Add the AChE enzyme solution and incubate for a short period.
-
Add DTNB solution.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Absorbance Measurement:
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
The IC₅₀ value is determined from the dose-response curve.
Quantitative Data Summary
| Assay | Target | Example 1,2,4-Oxadiazole Derivative | IC₅₀/MIC | Reference |
| Anticancer | Cancer Cell Lines (e.g., MCF-7, A549) | Varies | Typically in the µM to nM range | [2][3][4] |
| Anti-inflammatory | NF-κB Pathway | Varies | Typically in the µM range | [5][6] |
| Antimicrobial | Bacteria (e.g., S. aureus), Fungi | Varies | Typically in the µg/mL range | [7][8] |
| Neuroprotective | Acetylcholinesterase (AChE) | Varies | Typically in the µM to nM range | [11] |
Conclusion
The in vitro screening assays detailed in this guide provide a robust framework for the initial biological evaluation of 1,2,4-oxadiazole derivatives. By employing these protocols with careful attention to self-validating measures, researchers can generate reliable and reproducible data to guide the development of novel therapeutics based on this versatile scaffold.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. [Link]
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). Juniper Online Journal of Public Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2024). Scilit. [Link]
-
Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. (2000). PubMed. [Link]
-
Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five'. (n.d.). ResearchGate. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). PubMed Central. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]
-
The Importance of In Vitro Assays. (2023). Visikol. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]
-
In vitro validation: Significance and symbolism. (2024). A-Z Chemistry. [Link]
-
From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. (2024). LinkedIn. [Link]
-
Flowchart Creation. (n.d.). Mantid Project. [Link]
-
THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. [Link]
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO. [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). BosterBio. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (n.d.). ResearchGate. [Link]
-
6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]
-
Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
-
Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]
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- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
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- 6. indigobiosciences.com [indigobiosciences.com]
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The Versatile Synthon: Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate in Modern Organic Synthesis
Application Note and Protocols for Researchers in Organic Synthesis and Drug Discovery
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This heterocycle is a key component in a variety of therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antiviral, and anticancer properties.[3][4] The strategic functionalization of the 1,2,4-oxadiazole core opens up new avenues for the synthesis of complex molecular architectures. This guide introduces Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, a highly versatile and functionalized synthon, and provides detailed protocols for its synthesis and application in cycloaddition reactions, paving the way for the rapid construction of novel heterocyclic scaffolds.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of an amidoxime precursor followed by cyclization with an appropriate acylating agent to construct the 1,2,4-oxadiazole ring. The vinyl group is introduced via a Wittig-type reaction or a cross-coupling reaction on a suitable precursor. A plausible and efficient synthetic route is detailed below.
Protocol 1: Synthesis of Ethyl 5-formyl-1,2,4-oxadiazole-3-carboxylate
This protocol outlines the synthesis of the aldehyde precursor to the vinyl-substituted oxadiazole.
Materials:
-
Ethyl glyoxalate
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Ethyl 2-chloro-2-oxoacetate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of Ethyl 2-(hydroxyimino)acetate: To a solution of ethyl glyoxalate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification.
-
Synthesis of Ethyl 5-formyl-1,2,4-oxadiazole-3-carboxylate: To a solution of ethyl 2-(hydroxyimino)acetate (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (2.2 eq). Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then refluxed in toluene for 6 hours to effect cyclodehydration. After cooling, the solvent is removed, and the residue is purified by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford Ethyl 5-formyl-1,2,4-oxadiazole-3-carboxylate.
Protocol 2: Wittig Reaction for the Formation of the Vinyl Group
This protocol describes the conversion of the aldehyde to the desired vinyl group.
Materials:
-
Ethyl 5-formyl-1,2,4-oxadiazole-3-carboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the resulting orange-red solution at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of Ethyl 5-formyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound.
Expected Yield: 60-70% over two steps.
Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) |
| 7.00 (dd, 1H), 6.20 (d, 1H), 5.90 (d, 1H), 4.50 (q, 2H), 1.45 (t, 3H) | 175.0, 168.0, 158.0, 130.0, 125.0, 63.0, 14.0 | Calculated for C₇H₈N₂O₃, Found [M+H]⁺ |
Application in Diels-Alder Cycloaddition Reactions
The electron-withdrawing nature of the 1,2,4-oxadiazole ring, further enhanced by the 3-carboxylate group, renders the vinyl substituent an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). This provides a powerful tool for the construction of complex polycyclic systems.
Protocol 3: General Procedure for the Diels-Alder Reaction
This protocol provides a general method for the reaction of this compound with various dienes.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan, 2,3-dimethyl-1,3-butadiene)
-
Anhydrous Toluene or Xylene
-
Lewis Acid catalyst (optional, e.g., BF₃·OEt₂, ZnCl₂)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) and the diene (1.5-3.0 eq) in anhydrous toluene.
-
For less reactive dienes, a Lewis acid catalyst (0.1-0.2 eq) can be added at 0 °C.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cycloadduct. The stereochemistry of the product (endo/exo selectivity) should be determined by 2D NMR techniques (e.g., NOESY).
Table of Expected Cycloadducts and Reaction Conditions:
| Diene | Solvent | Temperature (°C) | Time (h) | Expected Major Product Stereochemistry |
| Cyclopentadiene | Toluene | 80 | 12 | Endo |
| Furan | Xylene | 110 | 24 | Exo |
| 2,3-Dimethyl-1,3-butadiene | Toluene | 100 | 18 | N/A |
Visualization of Synthetic and Mechanistic Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the synthetic workflow and the mechanism of the Diels-Alder reaction.
Caption: Synthetic workflow for the preparation and application of the synthon.
Caption: Mechanism of the Diels-Alder cycloaddition reaction.
Expert Insights and Causality
The choice of a Wittig reaction for the olefination is based on its reliability and tolerance for various functional groups. The use of n-BuLi ensures complete deprotonation of the phosphonium salt, leading to a high yield of the ylide. The Diels-Alder reaction conditions are optimized to balance reaction rate and potential decomposition of the starting materials or products. The use of a sealed tube is crucial when working with volatile dienes like cyclopentadiene. For electron-rich dienes, the reaction proceeds readily, while for less reactive partners, a Lewis acid catalyst can accelerate the reaction by coordinating to the carbonyl oxygen of the ester, thereby lowering the LUMO energy of the dienophile.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and reliable synthetic transformations in organic chemistry.[5][6] Each step includes purification procedures to ensure the purity of the intermediates and the final product, which is critical for subsequent applications. The proposed characterization methods (NMR, HRMS) are standard for the unambiguous identification of organic molecules. The successful synthesis and characterization of the title compound and its cycloadducts will validate the described protocols.
Conclusion and Future Prospects
This compound is a valuable and versatile synthon for the construction of complex heterocyclic molecules. The protocols detailed in this guide provide a clear pathway for its synthesis and application in Diels-Alder reactions. The resulting polycyclic structures are of significant interest in drug discovery programs, offering a rapid entry to novel chemical space. Further exploration of the reactivity of this synthon in other types of reactions, such as Heck coupling or Michael additions, could further expand its utility in organic synthesis.
References
- Jadhav, S. D., et al. (2021). 1,2,4-Oxadiazole: A privileged scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(3), 635-653.
- Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698.
- Pace, A., & Buscemi, S. (2012). Recent advances in the synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry, 16(24), 2856-2873.
- Hemming, K. (2008). 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 435-476). Elsevier.
-
Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[3][7][8]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369.
- Baran, P. S., & Zografos, A. L. (2009). The Diels–Alder reaction in total synthesis. In The Diels-Alder Reaction (pp. 1-43). Wiley-VCH.
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis.
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
- Corey, E. J., & Loh, T. P. (1991). A new catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.
- G. A. Molander, & C. R. Harris. (1996). Sequencing of reagents in one-pot, multi-step syntheses. Chemical Reviews, 96(1), 307–338.
- A. S. K. Hashmi, & G. J. Hutchings. (2006). Gold catalysis.
- V. D. Bock, R. Hiemstra, & J. H. van Maarseveen. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
- Maftei, C. V., et al. (2010). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 55(11-12), 989-994.
-
Pharmaceutical Press. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]
-
PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. Available at: [Link]
-
PubChem. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Available at: [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). Available at: [Link]
-
Beilstein Journals. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Available at: [Link]
-
Open ICM. Photo-cycloaddition reactions of vinyldiazo compounds. Available at: [Link]
-
ResearchGate. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
MDPI. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Photo-cycloaddition reactions of vinyldiazo compounds. Available at: [Link]
-
PMC. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Available at: [Link]
-
Beilstein Journals. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yields.
I. Synthesis Overview: The Foundational Chemistry
The synthesis of this compound typically involves a multi-step process. The core of this synthesis is the formation of the 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry.[1] The most prevalent method for constructing this ring is the cyclization of an O-acylamidoxime intermediate.[2] This intermediate is generally formed by the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an ester.[2][3]
The introduction of the vinyl group at the 5-position and the ethyl carboxylate at the 3-position presents specific challenges that require careful control of reaction conditions. The vinyl group, in particular, can be susceptible to polymerization or side reactions under harsh conditions.
Visualizing the General Synthesis Pathway
Sources
Identifying common impurities in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic motif. The following content addresses common impurities and side reactions encountered during the synthesis of 1,2,4-oxadiazoles, particularly focusing on the prevalent method of reacting an amidoxime with an acylating agent followed by cyclodehydration. The information is presented in a practical, question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is low-yielding and my crude NMR is complex. What are the most common impurities I should be looking for?
This is a frequent issue, often stemming from several competing pathways during the reaction. The impurities largely depend on the stability of your starting materials and the specific reaction conditions (temperature, base, solvent) employed.
The most common synthetic route involves the O-acylation of an amidoxime followed by a cyclodehydration step.[1] Impurities can arise at either stage.
Common Impurities & Their Origins:
-
Unreacted Starting Materials: Residual amidoxime and carboxylic acid (or its activated form) are common. This often points to incomplete acylation or inefficient coupling.
-
O-Acyl Amidoxime Intermediate: This is the key intermediate before cyclization. Its accumulation suggests that the cyclodehydration conditions (e.g., heat or base) are insufficient to drive the reaction to completion.[2] This intermediate is also susceptible to hydrolysis back to the starting amidoxime, especially if water is present.[2][3]
-
Amidoxime-Derived Impurities:
-
Nitrile: Amidoximes can dehydrate back to the corresponding nitrile, especially under harsh heating.[1]
-
Amide/Urea Derivatives: If the amidoxime starting material is impure or decomposes, it can lead to the formation of amides. Under strongly basic conditions, side reactions can also produce urea-type byproducts.
-
-
Rearrangement Products:
-
1,3,4-Oxadiazoles: Under certain conditions, particularly photochemical ones, rearrangement to the 1,3,4-oxadiazole isomer can occur.[2] More commonly, base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles can lead to 2-acylamino-1,3,4-oxadiazole derivatives.
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocycles.[2] This is a significant concern if your workup or purification involves acidic conditions or high temperatures.[2]
-
To help you identify these, the following table summarizes key analytical signatures.
| Impurity/Side Product | Likely Origin | 1H NMR Signals of Note | Mass Spec (ESI+) |
| Amidoxime (R-C(NH2)=NOH) | Unreacted starting material | Broad singlets for NH2 and OH protons. | [M+H]+ |
| O-Acyl Amidoxime Intermediate | Incomplete cyclization | Disappearance of the amidoxime OH proton; presence of acyl group signals. | [M+H]+ |
| Nitrile (R-C≡N) | Decomposition of amidoxime | Absence of NH2 and OH protons. | [M+H]+ |
| Amide (R-C(O)NH2) | Hydrolysis of nitrile/amidoxime | Broad signals for NH2 protons. | [M+H]+ |
| 1,3,4-Oxadiazole Isomer | Rearrangement | Aromatic/aliphatic signals will have different chemical shifts compared to the 1,2,4-isomer.[4] | [M+H]+ (same as product) |
FAQ 2: My reaction stalls at the O-acyl amidoxime intermediate. How can I promote the final cyclization?
Observing the stable O-acyl amidoxime intermediate is a very common bottleneck.[2] The cyclization step requires overcoming an energy barrier, which is typically achieved through thermal means or with the aid of a base.[5]
Causality: The cyclodehydration involves the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water. If this step is slow, the intermediate can be hydrolyzed or participate in other side reactions.
Troubleshooting Strategies:
-
Thermal Cyclization:
-
Increase Temperature: If you are heating in a solvent like THF or pyridine, switching to a higher boiling solvent such as toluene, xylene, or DMF and refluxing may be necessary to provide sufficient energy for cyclization.[2]
-
-
Base-Mediated Cyclization:
-
Choice of Base: Strong, non-nucleophilic bases are often effective. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a widely used and effective option that can often promote cyclization at room temperature.[6][7][8]
-
Superbase Systems: For particularly stubborn cyclizations, superbase systems like NaOH/DMSO or KOH/DMSO can be highly effective, even at ambient temperatures.[2][7][9][10]
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. Water can hydrolyze the intermediate and quench the base.[2][3]
-
-
Microwave Irradiation:
Caption: General workflow for 1,2,4-oxadiazole synthesis.
FAQ 3: I am seeing an unexpected isomer in my final product. What could be causing this?
The formation of isomers, particularly the 1,3,4-oxadiazole, or products from the Boulton-Katritzky Rearrangement (BKR), is a known issue.[2]
Plausible Causes & Solutions:
-
Boulton-Katritzky Rearrangement (BKR): This thermal or acid-catalyzed rearrangement is a common pathway for 3,5-disubstituted 1,2,4-oxadiazoles.[2]
-
Prevention: Avoid high temperatures for prolonged periods and steer clear of acidic workups or purification conditions (e.g., silica gel can be acidic enough to promote it). Use neutral, anhydrous conditions for workup and purification whenever possible.[2]
-
-
1,3,4-Oxadiazole Formation: While less common in standard thermal cyclizations, this can be a significant side product under specific conditions. For example, the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles can yield 2-acylamino-1,3,4-oxadiazoles.
-
Prevention: Carefully control reaction conditions, particularly the choice of base and the structure of the starting materials. If you suspect this pathway, re-evaluate the mechanism based on your specific substrates.
-
Caption: Competing reaction pathways from the key intermediate.
FAQ 4: My starting amidoxime seems to be the source of impurities. How can I ensure its quality?
The purity of the amidoxime is critical for a clean reaction. Amidoximes are typically prepared from the corresponding nitrile and hydroxylamine.[6][13] Impurities can be carried over from this step or form during storage.
Common Issues with Amidoxime Starting Material:
-
Residual Nitrile: Incomplete conversion during amidoxime synthesis will introduce nitrile into your main reaction.
-
Thermal Instability: Amidoximes can be thermally labile and may decompose upon heating, potentially reverting to the nitrile or forming other byproducts.[14] It is advisable to store them in a cool, dark place and use them relatively quickly after preparation.
-
Tautomerism and Isomerism: Amidoximes exist in tautomeric forms, which can affect their reactivity. While generally not a source of impurities, their stability can vary.[13]
Protocol: Synthesis and Purification of a Representative Amidoxime (Benzamidoxime)
This protocol is a general guideline; specific conditions may need optimization.
Objective: To synthesize benzamidoxime from benzonitrile.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3) or another suitable base
-
Ethanol/Water solvent system
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water.
-
Addition of Nitrile: Add benzonitrile (1.0 eq) to the solution.
-
Heating: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS until the benzonitrile is consumed (usually 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure benzamidoxime as a white crystalline solid.
-
-
Characterization: Confirm the purity and identity of the product by 1H NMR, 13C NMR, and MS before proceeding to the oxadiazole synthesis.
References
-
Sci-Hub. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Retrieved from [Link]
-
OUCI. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, (41), 9814-9822. Retrieved from [Link]
-
PharmaTutor. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
Wang, W., Xu, H., Xu, Y., & Ding, T. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814–9822. Retrieved from [Link]
-
Adib, M., Tavoosi, N., & Mahmoodi, N. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Retrieved from [Link]
-
Sako, M., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Retrieved from [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5193. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424-434. Retrieved from [Link]
-
Boyarskiy, V. P., et al. (2019). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Retrieved from [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Retrieved from [Link]
-
Sauthof, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5581. Retrieved from [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5193. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ResearchGate. (n.d.). of the stability of amidoxime isomers. Retrieved from [Link]
-
Farghaly, A. M., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(10), 11956-11970. Retrieved from [Link]
-
Clement, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1393. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2021). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. Retrieved from [Link]
-
Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(8), 1541-1544. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxadiazole: Synthesis, characterization and biological activities. Retrieved from [Link]
-
Prakash, A. S., Swam, W. A., & Strachan, A. N. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (0), 46-50. Retrieved from [Link]
-
Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(12), 4116-4126. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). O-nucleophilic features of amidoximes in acyl group transfer reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Amidoximes. Retrieved from [Link]
-
Roda, G., et al. (2019). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 24(18), 3296. Retrieved from [Link]
-
Smith, C. J., et al. (2011). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters. Retrieved from [Link]
-
Bedford, C. D., & Howd, R. A. (1970). Rearrangement of phosphylated amidoximes. Journal of the Chemical Society D: Chemical Communications, (12), 701-702. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Technical Support Center: Overcoming Low Reactivity in 1,2,4-Oxadiazole Formation
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low reactivity, particularly during the critical cyclization step. The 1,2,4-oxadiazole ring is a highly valued scaffold in drug discovery, often serving as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic properties.[1][2] However, its synthesis is not always straightforward. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome common hurdles and achieve optimal yields.
Troubleshooting Guide: From Stalled Reactions to Optimized Protocols
Low reactivity in 1,2,4-oxadiazole synthesis typically manifests as the recovery of starting materials or the accumulation of the linear O-acylamidoxime intermediate without efficient conversion to the final heterocyclic product. The following section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Initial Diagnostic Workflow
Before making significant changes to your protocol, it's crucial to diagnose the potential point of failure. The following workflow outlines a systematic approach to troubleshooting.
Caption: A logical workflow for diagnosing low-reactivity issues.
Q1: My reaction is stalled, and I'm recovering starting materials. What are the primary causes and initial troubleshooting steps?
Answer:
This scenario strongly suggests that the initial acylation of the amidoxime to form the O-acylamidoxime intermediate is the rate-limiting step. The nucleophilicity of the amidoxime oxygen is often insufficient to attack the carboxylic acid directly without proper activation.
Causality and Solutions:
-
Inadequate Carboxylic Acid Activation: The most common issue is the choice of coupling agent. While standard reagents work for many substrates, electronically poor or sterically hindered carboxylic acids require more potent activators. The mechanism of 1,2,4-oxadiazole synthesis from amidoximes and carboxylic acids often involves in-situ activation of the acid with a coupling agent.[2]
-
Reagent Quality: Amidoximes can be unstable, particularly if impure. Ensure your amidoxime is pure and dry before use. Likewise, use anhydrous solvents, as water will quench activated acid species.
Recommended Actions:
-
Select a More Powerful Coupling Agent: If you are using a carbodiimide like EDC or DCC and observing low conversion, consider switching to a uronium-based reagent like HBTU or a phosphonium-based reagent like T3P®. These reagents are known to facilitate difficult couplings.[3][4]
-
Convert the Carboxylic Acid to an Acyl Chloride: For a more robust reaction, convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.[5] Acyl chlorides are far more electrophilic and react readily with amidoximes, often just in the presence of a non-nucleophilic base like pyridine or DIEA.[5][6]
Table 1: Comparison of Common Coupling Agents for Amidoxime Acylation
| Coupling Agent | Activating Group | Typical Conditions | Advantages | Disadvantages |
| EDC/DCC | Carbodiimide | DCM or DMF, RT | Well-established, cost-effective | Can fail for difficult substrates; DCC produces insoluble urea byproduct.[2] |
| CDI | Imidazolide | THF or DMF, RT | Clean reaction, byproducts are gaseous or water-soluble.[7] | Can be moisture-sensitive. |
| HBTU/HATU | Uronium/Guanidinium | DMF, DIEA, RT | High efficiency for hindered/deactivated substrates.[3] | More expensive, requires base. |
| T3P® | Phosphonic Anhydride | EtOAc or MeCN, Pyridine | High reactivity, water-soluble byproducts, broad substrate scope.[4][8] | Can be corrosive. |
Q2: I've successfully formed the O-acylamidoxime intermediate, but the final ring-closure is inefficient. How can I drive the cyclodehydration?
Answer:
Accumulation of the O-acylamidoxime intermediate is a classic sign that the cyclodehydration step has a high activation energy barrier. This can be overcome by applying thermal energy or by using a base to catalyze the ring closure.
Causality and Solutions:
The cyclization proceeds via an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water. This process can be slow at room temperature without a catalyst.
-
Thermal Cyclization: The most traditional method is to heat the isolated O-acylamidoxime in a high-boiling-point solvent such as toluene, xylene, or DMF.[9] The thermal energy provides the necessary activation for the intramolecular cyclization to occur.
-
Base-Mediated Cyclization: A milder and often more efficient approach is to use a base. Bases deprotonate the amidoxime nitrogen, increasing its nucleophilicity and dramatically accelerating the cyclization. Tetrabutylammonium fluoride (TBAF) is particularly effective, acting as a strong base in anhydrous aprotic solvents like THF and enabling cyclization even at room temperature.[7][10][11] Alkaline bases like KOH or NaOH in DMSO have also proven highly effective.[7][12]
Protocol 1: TBAF-Mediated Cyclodehydration (Room Temperature)
-
Dissolve the purified O-acylamidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise at room temperature.
-
Stir the reaction overnight (12-16 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: My substrates are sterically hindered or electronically deactivated, leading to poor yields. What advanced methods can I employ?
Answer:
For challenging substrates where conventional heating and standard reagents fail, microwave-assisted organic synthesis (MAOS) is a powerful tool. The rapid and uniform heating provided by microwave irradiation can overcome significant activation barriers, drastically reduce reaction times, and improve yields.[13][14]
Causality and Solutions:
Microwave energy couples directly with polar molecules in the solution, leading to rapid, localized superheating that is often difficult to achieve with a conventional oil bath.[15] This allows reactions to reach the required activation energy for cyclization in minutes rather than hours, often minimizing the formation of degradation byproducts. This technique is particularly effective for one-pot procedures where an acid, an amidoxime, and a coupling agent/base are combined and heated.[1][3]
Protocol 2: One-Pot Microwave-Assisted Synthesis
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a suitable solvent (e.g., THF or 1,4-dioxane).
-
Add a non-nucleophilic base (e.g., DIEA, 2.5 eq) and stir for 5 minutes at room temperature.
-
Add the amidoxime (1.0 eq) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[1] Monitor pressure to ensure it remains within safe limits.
-
After the reaction, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the amidoxime route to 1,2,4-oxadiazoles, and where are the kinetic barriers?
Answer:
The most common synthetic route involves two key steps: (1) the acylation of an amidoxime and (2) the subsequent intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate.[7][12]
Caption: General mechanism highlighting the two main kinetic barriers.
-
Kinetic Barrier #1 (Acylation): This step is often problematic if the carboxylic acid is not sufficiently activated or if the amidoxime is a poor nucleophile (e.g., due to electron-withdrawing groups). Failure here results in the recovery of starting materials.
-
Kinetic Barrier #2 (Cyclodehydration): This intramolecular reaction requires overcoming a significant activation energy to form the five-membered ring. Without sufficient thermal energy or base catalysis, the reaction can stall, leading to the accumulation of the stable O-acylamidoxime intermediate.
Q2: Are there alternative synthetic routes if the amidoxime pathway consistently fails?
Answer:
Yes, while the amidoxime acylation-cyclization route is the most widely applied method, other strategies exist for constructing the 1,2,4-oxadiazole core.[2]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[8][10] While conceptually straightforward, it can be limited by the reactivity of the nitrile's triple bond and the propensity of nitrile oxides to dimerize, which can lead to byproducts.[8]
-
Oxidative Cyclization: Newer methods involve the oxidative cyclization of precursors like amidines or N-acylguanidines. For instance, N-acyl amidines can undergo NBS-promoted oxidative cyclization to yield 1,2,4-oxadiazoles under mild, room-temperature conditions.[7] Similarly, amidines can react with methylarenes in a copper-catalyzed cascade reaction.[7] These methods offer novel pathways but may have a more limited substrate scope compared to the classical amidoxime route.
-
One-Pot Multicomponent Reactions: Some protocols allow for the synthesis of 1,2,4-oxadiazoles directly from nitriles, hydroxylamine, and aldehydes in a single pot, where the aldehyde acts as both a substrate and an oxidant.
Choosing an alternative route depends heavily on the available starting materials and the specific substitution pattern desired on the final 1,2,4-oxadiazole ring.
References
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Darshan Publisher. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). MDPI. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2005). Organic Letters. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2012). International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2015). Current Organic Chemistry. [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (2011). Journal of Young Pharmacists. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2015). Bentham Science. [Link]
-
Microwave-assisted synthesis and crystal structure of some novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles. (2017). Taylor & Francis Online. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals. [Link]
-
Synthesis of 1,2,4-Oxadiazoles. (2005). ResearchGate. [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2015). Organic & Biomolecular Chemistry. [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). Journal of the Indian Chemical Society. [Link]
-
Different Method for the Production of Oxadiazole Compounds. (2023). JournalsPub. [Link]
-
Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. (2019). RSC Advances. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). MDPI. [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016). ResearchGate. [Link]
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Preventing polymerization of vinyl-substituted oxadiazoles during synthesis
A Guide to Preventing Premature Polymerization
Welcome to the Technical Support Center for the synthesis of vinyl-substituted oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with these valuable but challenging monomers. Premature polymerization of the vinyl group during the synthesis of the oxadiazole ring is a common and frustrating issue that can lead to low yields, purification difficulties, and inconsistent results.
As Senior Application Scientists with extensive field experience, we have compiled this guide to provide in-depth technical assistance. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust and reliable synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of vinyl-substituted oxadiazoles.
Issue 1: Low or No Yield of the Desired Vinyl-Substituted Oxadiazole, with Formation of an Insoluble White Solid.
-
Question: I am attempting to synthesize a vinyl-substituted oxadiazole via the cyclodehydration of an N-acylamidoxime precursor. However, I am consistently obtaining a low yield of my target compound and a significant amount of a white, insoluble material that I suspect is a polymer. What is happening and how can I prevent it?
-
Answer: The formation of an insoluble white solid is a classic indicator of premature radical polymerization of the vinyl group. This is often triggered by the reaction conditions required for the cyclodehydration step to form the oxadiazole ring, which can include elevated temperatures and the presence of reagents that can initiate radical formation.
Causality: The vinyl group is susceptible to attack by free radicals, initiating a chain reaction that leads to the formation of long polymer chains.[1] The energy input (heat) required for many cyclodehydration reactions can be sufficient to initiate this process. Furthermore, certain reagents or impurities can act as radical initiators.
Solutions:
-
Incorporate a Radical Inhibitor: The most effective strategy is to add a small amount of a radical inhibitor to your reaction mixture.[2] These compounds act as radical scavengers, terminating the polymerization chain reaction.[3]
-
Strict Temperature Control: Avoid excessive heating. Determine the minimum temperature required for efficient cyclization and maintain it precisely. Run small-scale experiments to establish the optimal temperature profile.
-
Ensure High-Purity Reagents and Solvents: Impurities, particularly peroxides in solvents like THF or diethyl ether, can act as radical initiators. Use freshly distilled or inhibitor-free solvents.
-
Work Under an Inert Atmosphere: While many phenolic inhibitors require the presence of oxygen to be effective, in some cases, excluding oxygen by working under a nitrogen or argon atmosphere can minimize the formation of radical-initiating peroxides.[4]
-
Issue 2: My Reaction Mixture Gradually Thickens and Becomes Viscous During the Synthesis.
-
Question: During the synthesis of my vinyl-substituted oxadiazole, I've noticed that the reaction mixture becomes progressively more viscous over time, making stirring difficult and impacting the work-up. Is this related to polymerization?
-
Answer: Yes, a gradual increase in viscosity is a strong indication that oligomerization or polymerization is occurring.[5] Even if a solid precipitate does not form, the formation of shorter polymer chains (oligomers) will increase the viscosity of the solution.
Causality: As the polymer chains grow, their entanglement leads to an increase in the viscosity of the reaction medium. This can hinder effective mixing and heat transfer, potentially leading to localized "hot spots" that further accelerate the polymerization.[5]
Solutions:
-
Optimize Inhibitor Concentration: If you are already using an inhibitor, you may need to adjust its concentration. A concentration that is too low may not be sufficient to quench all the radicals being formed. See the table below for recommended starting concentrations.
-
Consider a Different Inhibitor: The effectiveness of an inhibitor can be dependent on the specific reaction conditions. If one inhibitor is not performing well, consider trying another from a different class (e.g., switching from a phenolic inhibitor to a nitroxide-based one).
-
Improve Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting materials and the formation of your product. This will help you to determine the optimal reaction time and avoid unnecessarily long reaction times at elevated temperatures, which can favor polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best radical inhibitors to use for the synthesis of vinyl-substituted oxadiazoles, and are they compatible with common cyclodehydration reagents?
A1: The choice of inhibitor is critical and depends on the specific reagents used in your synthesis, particularly the dehydrating agent for the oxadiazole ring formation.
-
For Reactions Using Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂): These reagents are harsh and can react with some inhibitors.
-
Recommended: Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) are often a good choice. BHT is relatively stable in the presence of these reagents.
-
Use with Caution: Hydroquinone (HQ) and its monomethyl ether (MEHQ) can potentially react with POCl₃ and SOCl₂ due to their hydroxyl groups. While they can be effective, their stability should be evaluated on a small scale first. Thionyl chloride has been shown to react with methyl groups on some heterocyclic compounds, suggesting potential reactivity with the methyl groups on BHT, though this is likely less of a concern than reaction with the phenolic hydroxyl group.[6]
-
-
For Reactions Using Triflic Anhydride or Other Strong Acids: The stability of phenolic inhibitors in the presence of very strong acids can be a concern.
-
Recommended: Phenothiazine is a robust inhibitor that often performs well under a range of conditions. Nitroxide-based inhibitors like TEMPO can also be effective, but their compatibility should be verified.[5]
-
-
For Thermal Cyclizations (without strong dehydrating agents):
-
Recommended: Hydroquinone (HQ) , MEHQ , and BHT are all excellent choices for purely thermal reactions. MEHQ is particularly effective in the presence of oxygen.[4]
-
Table 1: Common Radical Inhibitors for Vinyl Monomer Synthesis
| Inhibitor | Recommended Starting Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 500 | Effective, but can be less stable with harsh reagents. |
| MEHQ (4-Methoxyphenol) | 100 - 500 | Very common and effective, particularly with oxygen.[4] |
| BHT (Butylated Hydroxytoluene) | 200 - 1000 | Good thermal stability and generally robust.[7] |
| Phenothiazine | 100 - 500 | Effective in a wide range of conditions. |
Q2: How do I remove the inhibitor from my final vinyl-substituted oxadiazole product?
A2: It is often necessary to remove the inhibitor before using the monomer in a subsequent polymerization reaction. The method of removal depends on the inhibitor used and the properties of your product.
-
For Phenolic Inhibitors (HQ, MEHQ, BHT):
-
Aqueous Base Wash: If your product is soluble in an organic solvent and stable to base, you can wash the organic solution with a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M). The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.[8] This should be followed by a water wash to remove residual NaOH and a brine wash before drying the organic layer.
-
Column Chromatography: Passing a solution of your product through a short plug of basic alumina is a very effective way to remove phenolic inhibitors. The inhibitor will be adsorbed onto the alumina.[9] This method is particularly useful for small to medium-scale purifications.
-
-
For Other Inhibitors (e.g., Phenothiazine):
-
Column Chromatography: Silica gel chromatography is generally the most effective method for removing non-phenolic inhibitors. The appropriate solvent system will need to be determined based on the polarity of your product and the inhibitor.
-
Important Note: Once the inhibitor is removed, your vinyl-substituted oxadiazole is highly susceptible to polymerization. It should be stored at a low temperature (e.g., in a refrigerator or freezer), protected from light, and used as soon as possible.
Q3: Can I just add more initiator in my subsequent polymerization to overcome the effect of the inhibitor from the synthesis?
A3: While this approach is sometimes used in conventional radical polymerizations, it is generally not recommended for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]
Causality: Adding excess initiator can lead to a higher concentration of primary radicals, which can result in a higher incidence of termination reactions. This can broaden the molecular weight distribution of your polymer and make it difficult to achieve a well-defined polymer architecture. In controlled polymerizations, the presence of an inhibitor can interfere with the delicate equilibrium of the active and dormant species, leading to a loss of control over the polymerization.
Recommendation: For applications requiring well-defined polymers, it is always best to remove the inhibitor from your vinyl-substituted oxadiazole monomer before use.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Vinyl-Substituted Oxadiazole with Polymerization Inhibition
-
To a solution of the vinyl-substituted N-acylamidoxime in an appropriate anhydrous solvent (e.g., pyridine, dioxane, or toluene), add the chosen radical inhibitor (e.g., BHT, 200-1000 ppm).
-
Slowly add the cyclodehydrating agent (e.g., POCl₃, SOCl₂, or triflic anhydride) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to the optimal temperature for cyclization and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction appropriately (e.g., by pouring onto ice-water).
-
Perform the work-up and extraction as required for your specific product.
-
Purify the crude product, which will include the removal of the inhibitor as described in Protocol 2.
Protocol 2: Removal of a Phenolic Inhibitor using a Basic Alumina Column
-
Prepare a short column packed with basic alumina. The amount of alumina will depend on the scale of your reaction, but a 5-10 cm plug in a chromatography column is often sufficient for small to medium scales.
-
Dissolve your crude vinyl-substituted oxadiazole in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Load the solution onto the top of the alumina column.
-
Elute the product from the column with the same or a slightly more polar solvent. The phenolic inhibitor will remain adsorbed to the alumina.
-
Collect the fractions containing your purified product.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Store the purified, inhibitor-free monomer at low temperature and protected from light.
Visualizations
Diagram 1: The Problem - Unwanted Polymerization
Caption: Desired vs. Undesired Pathways in Vinyl-Oxadiazole Synthesis.
Diagram 2: The Solution - Mechanism of Radical Inhibition
Caption: How Radical Inhibitors Terminate the Polymerization Chain Reaction.
References
- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
- dos Santos, J. H., et al. (2024). Development of Photopolymerizable Implants for Controlled Release of Pro-Apoptotic 1,2,4-Oxadiazoles. Pharmaceuticals, 17(5), 619.
- Bevington, J. C. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Polymer Yearbook 13.
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
Matar, N. (2021). Polymerization in the presence of inhibitor? ResearchGate. Retrieved from [Link]
- Whba, R., Su'ait, M., & Ahmad, A. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Journal of Materials Science and Chemical Engineering, 12, 18-28.
-
Wang, C. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. Retrieved from [Link]
- S. L. A. Bueno, et al. (2010). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 99(9), 3863-3876.
- BetzDearborn Inc. (1998). Methods for inhibiting the polymerization of vinyl monomers. Google Patents.
-
Thompson, D. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? ResearchGate. Retrieved from [Link]
-
AK LECTURES. (2013, July 22). Radical Reaction Inhibitors [Video]. YouTube. Retrieved from [Link]
- Wang, Y. G., et al. (2007). An efficient route to vinyl substituted oxadiazoles and triazoles using phenylselanyl derivatives as precursor. Tetrahedron, 63(33), 7866-7873.
- Al-Dhfyan, A., et al. (2023).
- Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232-239.
- Thejeel, K. (2019). Synthesis, Characterization and Polymerization of 1,3,4- Oxadiazole Derivatives of Amoxicillin and Evaluation Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences, 5(2), 511-522.
- Kuras, M., et al. (2023).
- Johnson & Johnson Consumer Companies, Inc. (2008). Process for stabilizing hydroquinone. Google Patents.
-
Matar, N. (2017). How do i synthesize methacryloyl chloride? ResearchGate. Retrieved from [Link]
- Singh, A., et al. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
- Guma, F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10688-10731.
-
Ihara Nikkei Chemical Industry Co., Ltd. (n.d.). MAOC, AOC Development Story. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6436.
- Thompson, D. C., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 26(1), 71-76.
-
Johnson & Johnson Consumer Companies, Inc. (2009). Process for stabilizing hydroquinone. European Patent Office. Retrieved from [Link]
- Wang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
-
Ferreira, E. B., et al. (2012). Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution (water:ethanol 1:1, sodium bicarbonate 0.05%). p < 0.01 vs. control (0 h), (ANOVA, Tukey's range test). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
- Albright, R. L. (2002). Free radical inhibitors for quenching aqueous phase polymer growth and related methods. Google Patents.
- Valenzuela, A., et al. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77(9), 933-936.
-
National Center for Biotechnology Information. (n.d.). Phosphorus oxychloride. PubChem Compound Database. Retrieved from [Link]
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- 9. journalspub.com [journalspub.com]
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Amines
Welcome to the technical support center for optimizing amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered substrates.
Troubleshooting Guide
This section addresses specific experimental failures with a logical workflow to diagnose and solve the issue.
Issue 1: Low to No Product Yield with Standard Coupling Reagents
Question: My standard amide coupling reaction using EDC/HOBt or HATU is giving a low to negligible yield. LCMS analysis shows unreacted starting materials. What are the common causes for this failure with hindered substrates?
Answer: Standard coupling conditions often fail with sterically hindered carboxylic acids or amines due to a combination of factors that fundamentally challenge the reaction mechanism.[1]
-
Low Reactivity of Coupling Partners: The primary issue is steric hindrance around the carboxylic acid or the amine's nitrogen atom, which significantly slows down the reaction rate by sterically shielding the amine's nucleophilic attack on the activated acid.[1]
-
Inefficient Carboxylic Acid Activation: While reagents like HATU and EDC/HOBt are generally robust, the activated intermediates they form (e.g., O-acylisourea for EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[1][2]
-
Side Reactions: The highly reactive activated intermediate can decompose or undergo side reactions if the desired reaction with the hindered amine is too slow.[1] For instance, with carbodiimides, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, effectively halting the reaction.[1][3] With uronium reagents like HATU, an excess of the reagent can react with the amine to form a guanidinium byproduct, terminating the peptide chain.[4][5]
-
Poor Solubility: Inadequate solubility of reactants in the chosen solvent will lead to diminished reaction rates.[1]
A logical troubleshooting workflow can help identify the root cause and determine the best path forward.
Issue 2: Epimerization or Racemization Detected in the Product
Question: My coupling reaction is proceeding, but I am observing significant epimerization of the chiral center adjacent to the carboxylic acid. How can I minimize this?
Answer: Epimerization is a critical issue, particularly in peptide synthesis, and is often exacerbated by conditions required for hindered couplings. The mechanism typically involves the formation of an oxazolone intermediate from the activated carboxylic acid, which can readily racemize.
-
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium reagents.[4]
-
Additives are Crucial: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure is critical.[6] These additives convert the initial highly reactive intermediate into a more stable and selective active ester, which is less prone to oxazolone formation and subsequent racemization.[2] HOAt is particularly effective at suppressing racemization.[6]
-
Base Selection: The choice and amount of base can significantly impact racemization. Use weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine where possible, instead of stronger bases like DIPEA or triethylamine.[6]
-
Temperature Control: While elevated temperatures can drive sluggish reactions, they also increase the rate of epimerization. If heating is necessary, it should be done cautiously and for the minimum time required.
Frequently Asked Questions (FAQs)
Q1: What are the most powerful coupling reagents I should consider when standard methods fail for a sterically hindered coupling?
When dealing with highly challenging substrates, you should escalate the reactivity of your coupling system. Here is a comparison of advanced options:
| Reagent Class | Examples | Key Advantages | Considerations |
| Phosphonium Salts | PyBOP, PyAOP[1][7] | Excellent for reducing racemization; highly effective for hindered partners, including N-methyl amino acids.[1][7] They do not pose a risk of guanidinylation.[4] | The first-generation reagent, BOP, produces the carcinogenic byproduct HMPA.[4] Newer versions like PyBOP are safer.[4][7] |
| Uronium/Aminium Salts | HATU, HBTU, COMU[1] | Highly reactive and efficient.[4] COMU, based on OxymaPure, is a newer, safer, and highly reactive option.[1][6][7] | Can cause guanidinylation of the amine if used in excess, leading to chain termination.[4][8] |
| Acyl Fluoride Precursors | TFFH, BTFFH[1] | Acyl fluorides are small, highly reactive intermediates, making them extremely effective for coupling sterically demanding substrates where other methods fail.[1][9] | Requires in situ formation, adding a step to the procedure.[1] |
| Triazine-Based Reagents | DMTMM[6] | Can be used in aqueous or alcoholic solutions, allowing for high yields and low racemization.[6] | May not be as common in all labs. |
Q2: What are the best practices for setting up a reaction with a hindered, low-nucleophilicity amine?
For challenging amines, the order of addition and choice of reagents are critical.
-
Pre-activation: Activate the carboxylic acid before introducing the amine. This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[1] This ensures the activated species is formed and ready to react, minimizing side reactions where the amine might react with the coupling reagent itself.
-
Solvent Choice: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF), which can be crucial for preventing aggregation and ensuring reactants are available for reaction.[10]
-
Elevated Temperature: For particularly difficult couplings, increasing the temperature can provide the necessary energy to overcome the steric barrier. Reactions can be heated, sometimes up to 80 °C or higher, though this must be balanced against the risk of decomposition or epimerization.[1][9]
Q3: Can I use microwave-assisted synthesis for these difficult couplings?
Yes, microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion.[10] The rapid heating provided by microwave energy can significantly accelerate reaction rates and overcome the high activation energies associated with sterically hindered substrates, often reducing reaction times from many hours to minutes.[10] However, it is important to carefully monitor the temperature to minimize the risk of racemization and decomposition.[10]
Experimental Protocols
Protocol 1: General Procedure using a Uronium Reagent (HATU) with Pre-activation
This protocol is a robust starting point for a more reactive uronium-based coupling.
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[1]
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).[1]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[1]
-
Add the hindered amine (1.0-1.2 equiv) to the reaction mixture.[1]
-
Monitor the reaction by LCMS or TLC. If the reaction is sluggish at room temperature, consider heating to 40-60 °C.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: High-Temperature Coupling via In Situ Acyl Fluoride Formation (BTFFH)
This protocol is designed for extremely challenging couplings where even potent uronium/phosphonium reagents fail.[9]
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[1]
-
Add BTFFH (1.2 equiv) followed by a suitable base like pyridine (3.0 equiv) or DIPEA (4.5 equiv).[1]
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
Add the hindered amine (1.0 equiv).[1]
-
Seal the vessel and heat the reaction mixture to 80 °C.[1]
-
Monitor the reaction progress over 12-24 hours via LCMS.[1]
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purification of the crude product.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
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Carbodiimide. Wikipedia. [Link]
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
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The Uronium/Guanidinium Peptide Coupling Reagents. [Link]
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Proposed mechanism for activation by uronium salt. ResearchGate. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
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Tips and tricks for difficult amide bond formation?. Reddit. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Choosing amide coupling agent. Reddit. [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Troubleshooting side reactions in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) addressing the common side reactions and challenges encountered during this crucial heterocyclic synthesis.
The construction of the 1,2,4-oxadiazole ring, a valuable scaffold in medicinal chemistry, is most commonly achieved by the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration.[1][2] While conceptually straightforward, this process is often complicated by competing side reactions that can diminish yield, complicate purification, and lead to ambiguous results. This guide provides expert, field-proven insights to help you navigate these challenges effectively.
General Reaction Pathway and Common Pitfalls
The desired transformation involves the O-acylation of an amidoxime to form a key O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole. However, several off-target reactions can occur, as illustrated below.
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis highlighting the desired pathway and major side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low yield or failed completely. Where do I start troubleshooting?
A1: A low or zero yield of the desired 1,2,4-oxadiazole is a common issue that can stem from several factors. Systematically evaluating your reaction setup is the first step.
Initial Checks:
-
Starting Material Integrity: Amidoximes can be unstable.[3] Verify the purity of your amidoxime and carboxylic acid via NMR or LC-MS. Ensure they have not degraded during storage.
-
Reagent Stoichiometry: Ensure accurate measurement of all reagents. An excess of either the amidoxime or the carboxylic acid can sometimes push the reaction to completion, but a 1:1 to 1:1.2 ratio is a common starting point.
-
Anhydrous Conditions: If using moisture-sensitive coupling reagents like carbodiimides (DCC, EDC) or acyl chlorides, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Reaction Temperature: The initial coupling is often performed at 0 °C or room temperature, while the subsequent cyclization step typically requires heating. Verify that your temperature profile is appropriate for the specific method you are using.
If these initial checks do not reveal the issue, the problem likely lies with side product formation or incomplete cyclization, which are addressed in the following sections.
Q2: I've isolated a major byproduct that has the same mass as my desired product. What is it and how do I prevent it?
A2: You have likely formed the N-acylamidoxime , a common and often frustrating isomeric byproduct. This occurs when the carboxylic acid acylates the nitrogen atom of the amidoxime instead of the oxygen atom.
Causality: The nitrogen of the amidoxime is generally more nucleophilic than the oxygen, leading to the rapid formation of the N-acylamidoxime as the kinetic product. The desired O-acylamidoxime is the thermodynamic product, and its formation is a prerequisite for the cyclization to the 1,2,4-oxadiazole.
Prevention & Mitigation Strategies:
-
Choice of Coupling Reagent: Urionium-based coupling reagents like HATU or HBTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) often favor O-acylation over N-acylation.[4]
-
Temperature Control: Running the initial acylation at a lower temperature (e.g., 0 °C) can sometimes favor the thermodynamic O-acylation.
-
One-Pot vs. Two-Step Procedure: While one-pot procedures are efficient, isolating the O-acylamidoxime intermediate first can provide a cleaner route to the final product.[5] The intermediate can be purified before proceeding to the cyclization step, which is typically induced by heating in a high-boiling solvent (like toluene or xylene) or by using a base.
Identifying the Isomers: Distinguishing between the O-acyl and N-acyl isomers can be achieved using spectroscopic methods.
| Method | O-Acylamidoxime (Desired Intermediate) | N-Acylamidoxime (Side Product) |
| ¹H NMR | The -NH₂ protons typically appear as a broad singlet. | The -NH proton will be a distinct signal, and the -OH proton may also be visible. |
| IR Spec. | Shows a C=O stretch (ester-like) and N-H stretches. | Shows a C=O stretch (amide-like, often at a lower wavenumber) and N-H/O-H stretches. |
Q3: My reaction mixture contains a significant amount of a white, insoluble precipitate. What is it and how can I remove it?
A3: If you are using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) , the white precipitate is almost certainly 1,3-dicyclohexylurea (DCU) .[6] DCU is the byproduct of the DCC reagent after it has activated the carboxylic acid.
The Problem with DCU: While its formation indicates the coupling agent is working, DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM), ethyl acetate, and acetonitrile, making its removal from the desired product challenging.[7][8]
Effective Removal Protocols:
-
Filtration (Primary Method):
-
Step 1: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.
-
Step 2: Filter the mixture through a Büchner or fritted glass funnel.[9]
-
Step 3: Wash the collected DCU precipitate with a small amount of the cold reaction solvent to recover any product that may have been trapped.[7]
-
Step 4: The filtrate, which contains your product, can then be carried forward to the next purification step (e.g., aqueous workup, chromatography).
-
-
Alternative Solvents: Running the reaction in a solvent where DCU is even less soluble, such as acetonitrile, can make filtration more effective.[9]
-
Alternative Coupling Reagents: To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous extraction.[10]
Q4: I have successfully formed the O-acylamidoxime intermediate, but it is not cyclizing to the 1,2,4-oxadiazole. What should I do?
A4: The failure of the final cyclodehydration step is a common hurdle. This intramolecular reaction often requires overcoming a significant activation energy barrier.
Troubleshooting the Cyclization Step:
Caption: Decision workflow for troubleshooting the cyclodehydration of O-acyl amidoximes.
-
Thermal Cyclization: This is the most common method. The isolated O-acylamidoxime is heated in a high-boiling, inert solvent such as toluene, xylene, or DMF. If your current temperature is insufficient, gradually increase it while monitoring the reaction by TLC or LC-MS. Be aware that excessively high temperatures can lead to decomposition.
-
Base-Mediated Cyclization: The addition of a catalytic amount of a base can facilitate the cyclization under milder conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the cyclization step.[1][13] Reactions that take many hours under conventional heating can often be completed in minutes in a microwave reactor.[14] This is particularly useful for reluctant substrates.
Summary of Recommended Coupling Agents
The choice of coupling agent is critical and can preemptively solve many of the issues discussed.
| Coupling Agent | Byproduct | Byproduct Solubility | Advantages | Common Issues / Considerations |
| DCC | 1,3-Dicyclohexylurea (DCU) | Insoluble in most organic solvents[6] | Inexpensive, effective. | DCU removal can be difficult. Potent skin sensitizer. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Byproduct is easily removed by aqueous workup.[10] | More expensive than DCC. |
| HATU / HBTU | Tetramethylurea derivative | Water-soluble | High efficiency, lower rates of N-acylation, good for difficult couplings.[4] | Expensive. Requires a non-nucleophilic base (e.g., DIPEA). |
| CDI | Imidazole | Soluble | Mild conditions, byproduct is generally easy to remove. | Can be less reactive than other agents. |
References
-
Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1-25. [Link]
-
Rajput, S., & Garg, P. (2023). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 16(7), 3381-3387. [Link]
-
Yadav, P., & Singh, R. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26, 1247–1272. [Link]
-
Fokin, A. V., & Strebkov, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 534–542. [Link]
-
Chemistry Stack Exchange. (2015). How I can remove DCU from my product?[Link]
-
Baykov, S., Shetnev, A., Semenov, A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
-
ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Pace, A., Pierro, P., & Pace, V. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-397. [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Tetrahedron Letters, 57(41), 4563-4565. [Link]
-
ResearchGate. (n.d.). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. [Link]
-
Yang, Y., & Geyer, A. G. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(23), 5241–5244. [Link]
-
Sabatino, D., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 29(10), 3249–3254. [Link]
-
Baykov, S. C., et al. (2017). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. Tetrahedron Letters, 58(10), 979-981. [Link]
-
Wolska, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 285. [Link]
-
Wolska, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(19), 4463. [Link]
-
Monforte, P., et al. (2007). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry, 11(11), 995-1008. [Link]
-
Baxendale, I. R., et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science, 10(6), 843–849. [Link]
-
Pace, A., Pierro, P., & Pace, V. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of O‐acylamidoximes and adamantane‐1,2,4‐oxadiazoles. [Link]
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Technical Support Center: Synthesis and Scale-Up of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. The 1,2,4-oxadiazole scaffold is a valuable pharmacophore in medicinal chemistry, often serving as a bioisostere for amide or ester groups to improve metabolic stability and pharmacokinetic profiles.[1] The title compound, featuring a reactive vinyl group and an ester moiety, is a versatile building block for creating complex drug candidates.
However, its synthesis and particularly its scale-up present unique challenges, including the handling of reactive intermediates and the inherent instability of the vinyl group, which is prone to polymerization. This document provides a robust, scientifically-grounded framework for its synthesis, offering detailed troubleshooting and scale-up considerations in a practical question-and-answer format.
Proposed Synthetic Pathway
The most convergent and industrially viable approach to this compound involves a two-step process: the formation of an amidoxime from acrylonitrile, followed by condensation and cyclization with an ethyl oxalyl derivative.
Sources
Alternative catalysts for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. The 1,2,4-oxadiazole motif is a crucial pharmacophore and a bioisostere for esters and amides, making its efficient synthesis a key step in many drug discovery programs.[1] This resource offers a blend of established protocols and innovative catalytic approaches to help you navigate your synthetic challenges.
I. Understanding the Core Chemistry: A Mechanistic Overview
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles most commonly proceeds through the cyclization of an O-acylamidoxime intermediate.[2] This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative. The choice of catalyst and reaction conditions is critical in ensuring high yields and purity by efficiently promoting the final cyclodehydration step.
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inefficient Acylation: The initial O-acylation of the amidoxime may be incomplete. 2. Poor Cyclization: The catalyst may not be effective for the specific substrates, or the reaction temperature/time is insufficient. 3. Degradation of Starting Materials: Amidoximes can be unstable, and some carboxylic acid derivatives are sensitive to moisture. | 1. Optimize Acylation: a. Use a suitable coupling agent like EDC, DCC, or HBTU to activate the carboxylic acid.[3] b. Consider converting the carboxylic acid to a more reactive acid chloride in situ.[4] 2. Enhance Cyclization: a. Switch Catalyst: If using a traditional base, consider an alternative catalyst system. For example, PTSA-ZnCl₂ is effective for reactions between amidoximes and nitriles.[5] b. Increase Temperature/Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][6] Temperatures of 120-160°C for 10-30 minutes are typical.[2] 3. Ensure Reagent Quality: a. Use freshly prepared or properly stored amidoximes. b. Ensure all solvents and reagents are anhydrous, especially when using moisture-sensitive coupling agents or acid chlorides. |
| Formation of Side Products | 1. Dimerization of Nitrile Oxides: This can be a significant issue in 1,3-dipolar cycloaddition routes.[7] 2. Formation of 1,2,5-Oxadiazole-2-oxides: Another common side product from nitrile oxide dimerization.[7] 3. Incomplete Cyclization: The O-acylamidoxime intermediate may be isolated as the major product. | 1. & 2. Control Nitrile Oxide Formation: a. If using a 1,3-dipolar cycloaddition approach, a platinum(IV) catalyst can promote the desired reaction over dimerization.[7] 3. Drive the Reaction to Completion: a. Increase reaction time or temperature. Microwave heating is particularly effective for pushing the equilibrium towards the cyclized product.[4] b. Use an excess of a polymer-supported base like PS-BEMP to ensure complete cyclization, which can then be easily filtered off.[4] |
| Difficulty in Product Purification | 1. Removal of Excess Reagents: Coupling agents and their byproducts can be difficult to remove via standard chromatography. 2. Catalyst Residue: Homogeneous catalysts may co-elute with the product. | 1. Use Polymer-Supported Reagents: Polymer-assisted solution-phase (PASP) synthesis allows for the use of excess reagents to drive reactions to completion. The polymer-bound reagents and byproducts are then simply removed by filtration.[4] 2. Employ Heterogeneous Catalysts: a. Graphene oxide (GO) acts as a reusable, metal-free heterogeneous catalyst that can be easily separated from the reaction mixture by filtration.[1] b. Other solid-supported catalysts can also simplify the workup process.[8] |
| Poor Yields with Electron-Deficient or Sterically Hindered Substrates | 1. Reduced Nucleophilicity/Reactivity: Electron-withdrawing groups on the amidoxime or steric hindrance on either starting material can slow down the reaction. | 1. More Forcing Conditions: Microwave heating is highly effective in these cases. For instance, with an electron-deficient amidoxime, conventional heating might fail while microwave irradiation at 160°C can provide near-quantitative conversion.[4] 2. Alternative Catalytic Systems: An N-heterocyclic carbene (NHC)-catalyzed reaction between amidoximes and aldehydes offers a different mechanistic pathway that can be effective for a broad range of substrates.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for 1,2,4-oxadiazoles?
Microwave-assisted organic synthesis (MAOS) offers several key benefits over conventional heating methods:
-
Drastically Reduced Reaction Times: Reactions that might take hours or days can often be completed in minutes.[2][6]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.[4]
-
Procedural Simplicity: Many microwave-assisted syntheses can be performed in one-pot procedures, which is highly valuable for creating compound libraries.[2]
Q2: I'm looking for a more environmentally friendly approach. What are some "green" catalyst options?
Several green catalytic strategies have been developed for the synthesis of 1,2,4-oxadiazoles:
-
Graphene Oxide (GO): GO is an inexpensive, metal-free, and environmentally benign heterogeneous carbocatalyst.[1] It can be easily recovered and reused for several cycles.[1]
-
Solvent-Free Reactions: Many microwave-assisted syntheses can be performed under solvent-free conditions, reducing waste.
-
Photoredox Catalysis: Visible-light-mediated synthesis using an organic dye as a photoredox catalyst represents a green and efficient method, although yields may be moderate.[7][10]
Q3: Can I synthesize 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot reaction?
Yes, several one-pot procedures have been developed and are highly efficient. For example, a one-pot reaction between nitriles, hydroxylamine, and carboxylic acid derivatives under microwave irradiation can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.[5] This approach avoids the isolation of the intermediate amidoxime, streamlining the synthetic process.
Q4: My starting materials have poor solubility in common organic solvents. What can I do?
For reactions requiring better solubility, a co-solvent system can be employed. For example, in microwave-assisted synthesis using acetonitrile, up to 20% DMF can be added as a co-solvent without significantly compromising the yield.[4]
Q5: How can I monitor the progress of my reaction?
The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This allows for real-time tracking of the consumption of starting materials and the formation of the desired product.
IV. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis Using Polymer-Supported Reagents
This protocol is adapted from a rapid and efficient method for generating libraries of 1,2,4-oxadiazoles.[4]
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime using microwave irradiation and a polymer-supported base.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
HBTU (1.0 eq)
-
PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (3.0 eq)
-
Anhydrous acetonitrile
-
Microwave synthesizer with sealed reaction vessels
-
Magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid, amidoxime, and HBTU.
-
Add anhydrous acetonitrile to dissolve the reagents.
-
Add the PS-BEMP resin to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the PS-BEMP resin.
-
Wash the resin with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Caption: Workflow for microwave-assisted synthesis with polymer-supported reagents.
Protocol 2: Graphene Oxide (GO) Catalyzed Synthesis
This protocol outlines a metal-free, heterogeneous catalytic approach.[1]
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a benzaldehyde and an amidoxime using graphene oxide as a catalyst.
Materials:
-
Benzaldehyde derivative (1.0 mmol)
-
Amidoxime (1.2 mmol)
-
Graphene Oxide (GO) (20 mg)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the benzaldehyde derivative, amidoxime, and graphene oxide in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst (GO) by filtration.
-
Wash the recovered GO with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
V. References
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299–3302. [Link]
-
Mondal, P., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(52), 32966-32975. [Link]
-
Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry, 9(21), 7344-7350. [Link]
-
Jadhav, S. D., et al. (2019). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link]
-
Scholars Research Library. (2019). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Der Pharma Chemica, 11(5), 45-56. [Link]
-
Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES, 60(10), 2287. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Sahoo, B. M., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 34-39. [Link]
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Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5469. [Link]
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ResearchGate. (2014). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. ResearchGate. [Link]
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ResearchGate. (2021). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]
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Patel, K., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
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Sahu, S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1143. [Link]
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ResearchGate. (2021). Photocatalytic synthesis of oxadiazoles-1,2,4 and isoxazoles. ResearchGate. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Preprints.org. [Link]
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Cai, B., et al. (2019). Visible-Light-Promoted [3 + 2] Cycloaddition of 2H-Azirines with Nitrosoarenes: Synthesis of 2,3,5-Trisubstituted-1,2,4-oxadiazoles. Organic Letters, 21(15), 6064-6068. [Link]
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Pace, V., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(23), 3461-3477. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 139-146. [Link]
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Technical Support Center: Managing 1,2,4-Oxadiazole Intermediates
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 1,2,4-oxadiazoles. This guide is designed to provide in-depth, field-proven insights into managing the inherent thermal and chemical instability of the synthetic intermediates involved in forming this important heterocyclic scaffold. Our focus is on explaining the causality behind common issues and providing robust, actionable solutions.
Foundational Concepts: Why Are 1,2,4-Oxadiazole Intermediates Unstable?
The utility of the 1,2,4-oxadiazole ring as a bioisostere for amides and esters in medicinal chemistry is well-established.[1] However, its synthesis is often plagued by challenges related to the stability of both the final ring and its precursors. The core of the problem lies in the inherent chemical properties of the heterocycle and its most common intermediate, the O-acylamidoxime.
-
Weak N-O Bond & Low Aromaticity : The 1,2,4-oxadiazole ring possesses a relatively low level of aromaticity and a weak N-O bond, making it susceptible to cleavage and rearrangement under thermal or harsh chemical conditions.[2][3]
-
The O-Acylamidoxime Intermediate : The most common synthetic route involves the cyclodehydration of an O-acylamidoxime intermediate.[1][4][5] This intermediate is often the critical point of failure. It can readily revert to starting materials via hydrolysis or participate in other side reactions, competing directly with the desired ring-closing step.[4][6]
This guide will help you navigate these challenges to achieve consistent and high-yielding syntheses.
Core Synthetic Strategies
There are two primary pathways for synthesizing 1,2,4-oxadiazoles from amidoximes, each with implications for managing intermediate stability.[1][7] The choice often depends on the stability of the specific O-acylamidoxime .
Caption: Primary synthetic routes to 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls after forming the O-acylamidoxime intermediate; I'm not getting any cyclization. What's wrong?
A1: This is a classic issue indicating that the energy barrier for the cyclodehydration step is not being overcome. The stability of the intermediate is working against you, as longer reaction times or higher temperatures can promote degradation instead of cyclization.
-
Causality: The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole requires the elimination of a water molecule. This process is not always spontaneous and often requires a catalyst (like a base) or thermal energy to proceed at a reasonable rate.
-
Solution: You need more "forcing" cyclization conditions.
-
For Thermally-Promoted Cyclization: Ensure you are using a sufficiently high temperature. Refluxing in a high-boiling solvent like toluene, xylene, or even diphenyl ether may be necessary.[6]
-
For Base-Mediated Cyclization: The choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to deprotonate the amidoxime N-H without attacking the acyl group. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective and common choice.[7][8] Superbase systems, such as NaOH or KOH in DMSO, can also promote cyclization, sometimes even at room temperature.[6][7]
-
Q2: My main byproduct has a mass corresponding to the amidoxime starting material. Why is my intermediate hydrolyzing?
A2: This indicates that the O-acylamidoxime intermediate is cleaving back to the amidoxime and the corresponding carboxylic acid. This is a common side reaction, particularly under non-anhydrous conditions or with prolonged heating.[4][6]
-
Causality: The acyl group on the O-acylamidoxime is essentially an ester, which is susceptible to hydrolysis. The presence of water, especially when heated or in the presence of acid/base catalysts, facilitates this cleavage.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Minimize Reaction Time & Temperature: Use conditions that promote rapid cyclization to minimize the time the intermediate is exposed to potentially hydrolytic conditions. Sometimes, a stronger base or a slightly higher temperature can lead to a cleaner reaction by consuming the intermediate faster.
-
Control pH: The 1,2,4-oxadiazole ring itself shows maximum stability in a pH range of 3-5.[9][10] While this applies to the final product, it's a good principle to keep in mind for the workup. Avoid excessively basic or acidic aqueous workups where possible.
-
Q3: My final 1,2,4-oxadiazole product seems to be rearranging or decomposing during purification or on storage. What is happening?
A3: You are likely observing a thermal or acid-catalyzed rearrangement. The most common is the Boulton-Katritzky Rearrangement (BKR), especially for 3,5-disubstituted 1,2,4-oxadiazoles.[2][6]
-
Causality: The BKR is an internal nucleophilic substitution reaction driven by the weak O-N bond.[11] A nucleophilic atom in the side chain at the C3 position attacks the N2 atom of the ring, leading to cleavage of the O-N bond and formation of a new, often more stable, heterocyclic system.[2][12] This process can be triggered by heat or catalysis by acids, including the acidic surface of standard silica gel.[6]
-
Solution:
-
Purification: Avoid silica gel chromatography if you suspect rearrangement. Switch to neutral alumina or reverse-phase chromatography.
-
Workup: Use neutral, anhydrous workup conditions. Avoid acidic washes if this side product is observed.
-
Storage: Store the purified compound in a cool, dark place, preferably in a freezer under an inert atmosphere, to minimize thermal degradation over time.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Caption: Troubleshooting decision tree for low-yielding reactions.
Issue 1: Low Yield with Complex Mixture of Byproducts
-
Symptom: LC-MS and NMR analysis of the crude reaction mixture show multiple unidentified peaks, with little to no desired product or remaining starting materials.
-
Probable Cause A: Competing Decomposition Pathways. The reaction conditions may be too harsh, causing the O-acylamidoxime intermediate or the final product to decompose into multiple fragments. The 1,2,4-oxadiazole ring can undergo cleavage under strong nucleophilic or reductive conditions.
-
Recommended Solution: Attempt the reaction at a lower temperature for a longer period. If using a base, consider a milder, non-nucleophilic base. Analyze the byproducts by mass spectrometry to identify potential fragmentation patterns, which can provide clues about the decomposition mechanism.[13][14]
-
-
Probable Cause B: Incompatible Functional Groups. Unprotected functional groups on either the amidoxime or the acylating agent (e.g., -OH, -NH2) can interfere with the reaction, leading to a mixture of side products.[6]
-
Recommended Solution: Use appropriate protecting groups for any reactive functionalities that are not intended to participate in the reaction. Deprotection can be performed after the successful formation of the oxadiazole ring.
-
Issue 2: Reaction Works Well at Small Scale but Fails on Scale-Up
-
Symptom: A reaction that provided a good yield at a 1 mmol scale results in a low yield and significant decomposition at a 100 mmol scale.
-
Probable Cause: Poor Heat Transfer and Thermal Runaway. Cyclodehydration reactions can be exothermic. On a larger scale, the reaction may generate heat faster than it can be dissipated, leading to a rapid temperature increase. This uncontrolled temperature spike can cause the thermally sensitive intermediate or product to decompose.[15]
-
Recommended Solution:
-
Control Reagent Addition: Add the coupling agent or base slowly via a syringe pump to control the reaction rate and exotherm.
-
Efficient Cooling: Use an appropriately sized cooling bath (ice-water or cryocooler) to maintain the target temperature.
-
Dilution: Run the reaction at a lower concentration to help dissipate heat more effectively.
-
Thermal Analysis: For critical processes, perform a Differential Scanning Calorimetry (DSC) analysis on the intermediate to understand its decomposition temperature and energy release.[16] This is a crucial step when working with potentially energetic materials.[15][17]
-
-
Safety Considerations for Energetic Materials
The thermal instability of intermediates, especially when combined with high-energy functional groups like nitro groups, presents a significant safety hazard.[16] Many 1,2,5-oxadiazoles (furazans) and some highly nitrated 1,2,4-oxadiazoles are classified as energetic materials.[16][18]
-
Start Small: Initial synthesis of novel compounds should always be performed on a small, milligram scale to assess stability.[15]
-
Use Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When working with potentially explosive materials, a blast shield and specialized PPE are mandatory.[17][19]
-
Avoid Friction and Impact: Do not scrape or grind potentially energetic materials, especially when dry.
-
Late-Stage Introduction of Energetic Groups: When designing a synthesis, it is safest to introduce energetic moieties (like nitro groups) as late in the sequence as possible.[15]
| Hazard Level | Compound Characteristics | Recommended Precautions |
| Low | Simple alkyl/aryl substituted 1,2,4-oxadiazoles. | Standard laboratory PPE. Monitor reaction temperature. |
| Moderate | Oxadiazoles with multiple activating groups or strained ring systems. | Work on a small scale (<1g). Use a safety shield. Consider DSC analysis. |
| High | Polynitrated oxadiazoles or those with other known explosive functionalities. | Requires specialized training and facilities for handling energetic materials.[19][20][21] Work must be done remotely or behind a blast shield. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via TBAF-Catalyzed Cyclization
This protocol is useful when the O-acylamidoxime intermediate is stable enough to be isolated.
Step 1: O-Acylation
-
Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Isolate the O-acylamidoxime intermediate by extraction and purify if necessary (e.g., by recrystallization or rapid chromatography).
Step 2: Cyclodehydration
-
Dissolve the purified O-acylamidoxime (1.0 eq) in anhydrous THF under an inert atmosphere.[7]
-
Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.1 eq) dropwise.[8]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
This protocol is advantageous when the O-acylamidoxime intermediate is unstable and should be cyclized in situ.[7]
-
To a solution of the amidoxime (1.0 eq) in DMSO, add powdered NaOH or KOH (2.0-3.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise, maintaining the temperature below 30 °C with a water bath if necessary.
-
Stir the reaction at room temperature until completion (typically 1-5 hours), as monitored by LC-MS.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration or extract the product with an organic solvent.
-
Purify the crude product by recrystallization or chromatography.
References
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Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL: [Link]
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Title: Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: IRIS UniPA URL: [Link]
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Title: Synthesis of 1,2,4-oxadiazoles Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: ResearchGate URL: [Link]
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Title: Synthesis and Processing of Energetic Materials – Considerations for Safe Scale-up of Potentially Hazardous Reactions Source: ACS Symposium Series URL: [Link]
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Title: Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” Source: ResearchGate URL: [Link]
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Title: Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate Source: PubMed URL: [Link]
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Title: Recent Advances in Safe Synthesis of Energetic Materials: An Overview Source: Pleiades Publishing, Inc. URL: [Link]
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Title: Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” Source: Semantic Scholar URL: [Link]
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Title: Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate Source: ResearchGate URL: [Link]
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Title: (PDF) Recent Advances in Safe Synthesis of Energetic Materials: An Overview Source: ResearchGate URL: [Link]
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Title: Electrocyclic Ring-Opening of 1,2,4-Oxadiazole[4,5- a ]piridinium Chloride Source: ResearchGate URL: [Link]
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Title: Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation Source: Scirp.org URL: [Link]
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Title: Safety Hazards in the Energetics Laboratory Source: DSIAC - dtic.mil URL: [Link]
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Title: Energetic Materials Management Plan Source: Purdue University URL: [Link]
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Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: MDPI URL: [Link]
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Title: Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation Source: Scirp.org URL: [Link]
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Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central URL: [Link]
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Title: (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS Source: ResearchGate URL: [Link]
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Title: 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: MDPI URL: [Link]
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Title: 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity Source: PubMed URL: [Link]
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Title: Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles Source: PubMed URL: [Link]
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Title: 5.04 1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]
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Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: IRIS UniPA URL: [Link]
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Title: Synthesis of 1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]
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Title: REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' Source: Chemistry of Heterocyclic Compounds URL: [Link]
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Validation & Comparative
A Researcher's Guide to Differentiating 1,2,4-Oxadiazole Isomers by ¹H and ¹³C NMR Spectroscopy
Introduction: The Challenge of Isomeric Purity in Drug Discovery
The oxadiazole ring system is a cornerstone of modern medicinal chemistry, with its isomers—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan)—serving as vital isosteres for ester and amide functionalities. This bioisosteric replacement enhances metabolic stability, modulates physicochemical properties, and improves oral bioavailability. However, the synthetic pathways to these heterocycles can sometimes yield mixtures of positional isomers. As these isomers possess distinct electronic distributions, they can exhibit profoundly different biological activities and toxicological profiles.[1][2] Therefore, unambiguous structural confirmation is not merely a procedural step but a critical determinant of a research program's success.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of the three principal oxadiazole isomers, grounded in the fundamental principles of nuclear shielding and deshielding. We will explore the causal relationships between heteroatom placement and spectral output, present detailed experimental protocols for acquiring high-fidelity data, and offer clear visual aids to assist in rapid isomer identification.
Logical Framework: Heteroatoms and Electron Density
The unique NMR fingerprint of each oxadiazole isomer is a direct consequence of the arrangement of its two nitrogen and one oxygen atoms. These electronegative atoms withdraw electron density from the ring's carbon and hydrogen atoms, an effect known as deshielding. The more deshielded a nucleus is, the further downfield (higher ppm) its signal appears in the NMR spectrum. The key to differentiating the isomers lies in how the cumulative electronegativity of adjacent heteroatoms influences each specific nucleus.
Below is a diagram illustrating the structures and standard numbering conventions for the 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers. Understanding this numbering is essential for assigning NMR signals correctly.
Comparative ¹H NMR Analysis
The proton NMR spectrum provides the most immediate and often definitive evidence for isomer identification, primarily due to the distinct chemical shifts of the ring protons.
-
1,2,4-Oxadiazole: This isomer features a single proton at the C-5 position. This proton (H-5) is flanked by a nitrogen (N-4) and an oxygen (O-1) atom. This environment results in significant deshielding, causing its signal to appear far downfield. For the parent 3-phenyl-1,2,4-oxadiazole, the H-5 proton resonates at a characteristic δ 8.70 ppm.[3]
-
1,3,4-Oxadiazole: Due to its C₂ symmetry, the two protons at the C-2 and C-5 positions are chemically and magnetically equivalent. Each proton is adjacent to one nitrogen and one oxygen atom. Their chemical shift is typically downfield, but noticeably upfield relative to H-5 of the 1,2,4-isomer. For the parent compound, this signal appears around δ 8.95 ppm, though substitution can shift this value.
-
1,2,5-Oxadiazole (Furazan): This isomer also possesses C₂ symmetry, with two equivalent protons at the C-3 and C-4 positions. Each proton is bonded to a carbon which is adjacent to a nitrogen atom, but not an oxygen atom. Consequently, these protons are the most shielded among the three isomers, appearing furthest upfield. For a substituted amine derivative, the ring protons are observed at δ 5.98 ppm, a region clearly distinct from the other isomers.[4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Oxadiazole Isomers
| Isomer | Proton Position | Representative Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|---|
| 1,2,4-Oxadiazole | H-5 | ~8.70[3] | Highly deshielded by adjacent O-1 and N-4 atoms. |
| 1,3,4-Oxadiazole | H-2, H-5 | ~8.95 | Deshielded by adjacent N and O atoms; slightly more shielded than 1,2,4-isomer's H-5. |
| 1,2,5-Oxadiazole | H-3, H-4 | ~5.98[4] | Most shielded; protons are not adjacent to the ring oxygen. |
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the ring carbons are highly sensitive to the nature of the directly bonded heteroatoms.
-
1,2,4-Oxadiazole: This isomer displays two distinct carbon signals. The C-5 carbon, positioned between O-1 and N-4, is the most deshielded of any carbon in the three isomeric systems, with reported shifts in the range of δ 173.9–176.1 ppm for substituted derivatives.[5] The C-3 carbon, attached to two nitrogen atoms (N-2 and N-4), is also significantly downfield, typically appearing around δ 167.2–168.7 ppm.[5]
-
1,3,4-Oxadiazole: The two equivalent carbons (C-2 and C-5) are each bonded to one oxygen and one nitrogen. Their chemical shifts are very downfield but generally less than the C-5 carbon of the 1,2,4-isomer. In substituted examples, these signals are found in the δ 161-165 ppm range.[6]
-
1,2,5-Oxadiazole (Furazan): The two equivalent carbons (C-3 and C-4) are each bonded to two nitrogen atoms. The absence of a direct bond to the highly electronegative oxygen results in these carbons being significantly more shielded (further upfield) than in the other two isomers. Reported values for substituted derivatives fall in the range of δ 144-154 ppm.[4]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Oxadiazole Isomers
| Isomer | Carbon Position | Representative Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|---|
| 1,2,4-Oxadiazole | C-3 | ~167-169[5] | Deshielded by two adjacent nitrogen atoms. |
| C-5 | ~174-176[5] | Extremely deshielded, located between O-1 and N-4. | |
| 1,3,4-Oxadiazole | C-2, C-5 | ~161-165[6] | Highly deshielded by adjacent N and O atoms. |
| 1,2,5-Oxadiazole | C-3, C-4 | ~144-154[4] | Most shielded; carbons are not directly bonded to oxygen. |
The following diagram provides a visual summary of these characteristic chemical shift regions, facilitating a quick comparison.
Self-Validating Experimental Protocol for NMR Analysis
Adherence to a robust experimental protocol is crucial for obtaining reproducible and high-quality data. This protocol is designed to be self-validating by incorporating standard practices that ensure data integrity.
Objective: To acquire unambiguous 1D ¹H and ¹³C NMR spectra for the structural confirmation of a synthesized oxadiazole isomer.
Methodology Workflow:
Step-by-Step Protocol:
-
Sample Preparation:
-
Rationale: Proper concentration and solvent choice are critical for signal sensitivity and resolution. CDCl₃ is a good first choice for many non-polar to moderately polar compounds. DMSO-d₆ is excellent for highly polar compounds or those with exchangeable protons (e.g., NH, OH).
-
Procedure: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[7]
-
-
Transfer and Referencing:
-
Rationale: Particulate matter can degrade spectral resolution. An internal standard provides a universal reference point for chemical shifts, ensuring data comparability.
-
Procedure: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
-
Instrumental Setup (On the Spectrometer):
-
Rationale: Optimizing the instrument for the specific sample ensures maximum sensitivity and sharpest possible lineshapes.
-
Procedure: Insert the sample into the spectrometer. Tune and match the probe to the sample's dielectric properties. Lock the spectrometer's field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Rationale: A standard 30° pulse (zg30) provides a good balance between signal intensity and experiment time. A 2-second relaxation delay ensures that most protons have returned to equilibrium before the next pulse, allowing for accurate integration.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): ~16 ppm (centered around 5-6 ppm)
-
-
-
¹³C NMR Acquisition:
-
Rationale: ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans. Proton decoupling (zgpg30) is used to collapse C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[8]
-
Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): ≥ 1024 (adjust based on sample concentration)
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): ~220 ppm (centered around 100 ppm)
-
-
-
Data Processing and Analysis:
-
Rationale: Standard processing steps convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.
-
Procedure: Apply Fourier transformation, automatic or manual phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. For ¹³C, calibrate to the solvent peak first (e.g., CDCl₃ at 77.16 ppm) if TMS is not visible. Compare the observed chemical shifts to the reference data in Tables 1 and 2 to identify the isomer.
-
Conclusion
The positional isomers of oxadiazole can be reliably and unambiguously differentiated using standard ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum offers the most direct route to identification, with the ring protons of the 1,2,4-, 1,3,4-, and 1,2,5-isomers appearing in highly distinct and predictable downfield regions. The ¹³C NMR spectrum serves as a powerful confirmatory tool, where the chemical shifts of the ring carbons, particularly the uniquely deshielded C-5 of the 1,2,4-oxadiazole, provide definitive structural evidence. By employing the robust experimental protocol detailed here, researchers in drug discovery and organic synthesis can ensure the structural integrity of their compounds, a foundational requirement for meaningful scientific progress.
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Ağırbaş, H. (2004). ¹³C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Chemical Research, 2004(6), 418-420. Available at: [Link]
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de Oliveira, R. B., et al. (2012). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. Available at: [Link]
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Ağırbaş, H. (2004). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis. Available at: [Link]
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Naveen, S., et al. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
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Srivastava, R. M., et al. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
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Bozdag, M., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(8), 15046-15061. Available at: [Link]
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SpectraBase. (n.d.). 1,2,5-Oxadiazole-3,4-diamine. Wiley. Available at: [Link]
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Türedi, E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3746–3760. Available at: [Link]
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Carbone, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(15), 4443. Available at: [Link]
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Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174567. Available at: [Link]
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Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6393-6403. Available at: [Link]
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Hafez, H. N., et al. (2021). Synthesis and Screening of New[6][9][10]Oxadiazole,[5][6][9]Triazole, and[5][6][9]Triazolo[3,4-b][5][6][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 245. Available at: [Link]
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Tselinskii, I. V., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(3), M1010. Available at: [Link]
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Polothi, R., et al. (2019). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. Available at: [Link]
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Khisamutdinov, G. K., et al. (2016). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2016(2), M889. Available at: [Link]
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A Comparative Analysis of the Biological Activity of Vinyl-Substituted vs. Alkyl-Substituted 1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities.[1][2][3] This five-membered heterocycle is a versatile scaffold, and substitutions at the C3 and C5 positions have yielded a plethora of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comparative overview of the biological activities of two key subclasses: vinyl-substituted and alkyl-substituted 1,2,4-oxadiazoles. By examining experimental data from various studies, we aim to elucidate the influence of these C5-substituents on the pharmacological profiles of these compounds, offering valuable insights for drug discovery and development professionals.
The Influence of C5-Substitution: A Structural Overview
The biological activity of 3,5-disubstituted 1,2,4-oxadiazoles is profoundly influenced by the nature of the substituents at both the C3 and C5 positions.[1][7][8] The C3 position is often occupied by an aromatic or heteroaromatic ring, which plays a crucial role in receptor binding and target engagement. The substituent at the C5 position, the focus of this guide, contributes significantly to the molecule's overall physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.
Caption: General chemical structure of 3,5-disubstituted 1,2,4-oxadiazoles.
Biological Activity of Vinyl-Substituted 1,2,4-Oxadiazoles
The introduction of a vinyl group at the C5 position of the 1,2,4-oxadiazole ring creates a conjugated system that can influence the molecule's electronic properties and its ability to interact with biological targets. A notable example is the investigation of (E)-5-styryl-1,2,4-oxadiazoles as anti-tubercular agents.
Anti-Tubercular Activity of (E)-5-Styryl-1,2,4-oxadiazoles
A study focused on the bioisosteric replacement of the terminal carboxylic acid of cinnamic acid with a 1,2,4-oxadiazole ring led to the synthesis of a series of (E)-5-styryl-1,2,4-oxadiazoles. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra.[9]
Key Findings:
-
The presence of the styryl group at the C5 position was crucial for the anti-tubercular activity.
-
Substitutions on the phenyl ring of the styryl moiety significantly modulated the activity.
-
One of the most potent compounds identified displayed an IC50 of 0.045 µg/mL.[9]
Table 1: Anti-Tubercular Activity of Selected (E)-5-Styryl-1,2,4-oxadiazoles
| Compound ID | C3-Substituent | C5-Substituent (Styryl) | IC50 (µg/mL) against M. tuberculosis H37Ra[9] |
| 1 | Phenyl | (E)-styryl | > 100 |
| 2 | 4-Chlorophenyl | (E)-styryl | 12.5 |
| 3 | 4-Nitrophenyl | (E)-styryl | 6.25 |
| 4 | 3,4-Dichlorophenyl | (E)-styryl | 3.12 |
| 5 | 4-Fluorophenyl | (E)-4-fluorostyryl | 0.045 |
Biological Activity of Alkyl-Substituted 1,2,4-Oxadiazoles
The substitution of an alkyl group at the C5 position of the 1,2,4-oxadiazole ring generally imparts a more lipophilic character to the molecule compared to a vinyl group. This can influence cell permeability and interaction with hydrophobic pockets of target proteins. The biological activities of C5-alkyl-1,2,4-oxadiazoles have been explored in various contexts, including as anticancer and antibacterial agents.
Anticancer Activity of 5-Alkyl-1,2,4-Oxadiazoles
Several studies have investigated the anticancer potential of 1,2,4-oxadiazole derivatives with alkyl or substituted alkyl groups at the C5 position. These compounds have shown promise as inducers of apoptosis and inhibitors of cancer cell proliferation.[4]
Key Findings:
-
The nature of the alkyl group at the C5 position can influence the potency and selectivity of the anticancer activity.
-
In some series, the presence of a substituted five-membered ring at the 5-position was found to be important for activity.
-
Structure-activity relationship (SAR) studies have shown that even small changes in the alkyl substituent can lead to significant differences in biological activity.
Table 2: Anticancer Activity of Selected 5-Substituted 1,2,4-Oxadiazoles
| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM)[4] |
| 6 | 1-(5-fluorouracil) | Phenyl | MCF-7 | 0.76 |
| 7 | 1-(5-fluorouracil) | 3,4,5-Trimethoxyphenyl | MCF-7 | 0.011 |
| 8 | 1-(5-fluorouracil) | 4-Chlorophenyl | A549 | 0.18 |
| 9 | 1-(5-fluorouracil) | 4-Bromophenyl | DU145 | 1.13 |
Comparative Analysis and Future Directions
A direct, head-to-head comparison of the biological activity of vinyl- and alkyl-substituted 1,2,4-oxadiazoles is challenging due to the lack of studies that have evaluated both classes of compounds under the same experimental conditions. However, based on the available data, some general observations can be made:
-
Potency and Spectrum of Activity: The (E)-5-styryl-1,2,4-oxadiazoles have demonstrated potent anti-tubercular activity, with IC50 values in the low microgram per milliliter range.[9] The anticancer activity of C5-aryl substituted 1,2,4-oxadiazoles also shows high potency, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[4] This suggests that both vinyl and certain substituted aryl groups at the C5 position can lead to highly active compounds.
-
Mechanism of Action: The conjugated system of the vinyl group may favor interactions with targets where charge transfer or π-π stacking is important. In contrast, the more flexible and lipophilic nature of alkyl groups might be advantageous for binding to hydrophobic pockets of enzymes or receptors.
-
Drug Development Potential: Both vinyl- and alkyl-substituted 1,2,4-oxadiazoles represent promising scaffolds for the development of new therapeutic agents. The choice of substituent will depend on the specific biological target and the desired pharmacological profile.
Future research should focus on the synthesis and parallel biological evaluation of a series of 3-substituted-1,2,4-oxadiazoles with a systematic variation of the C5-substituent, including a range of vinyl and alkyl groups. This would provide a more definitive understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[2][6]
Caption: A simplified workflow for the synthesis of 1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol or methanol. The reaction is typically carried out at reflux for several hours.
-
Acylation: The resulting amidoxime is then acylated with a carboxylic acid, acyl chloride, or anhydride.
-
Using a Carboxylic Acid: A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid.
-
Using an Acyl Chloride or Anhydride: The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid.
-
-
Cyclization: The intermediate O-acyl amidoxime is cyclized to the 1,2,4-oxadiazole by heating in a high-boiling solvent such as toluene or xylene, often with the addition of a dehydrating agent or a catalyst.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The 1,2,4-oxadiazole scaffold remains a highly attractive platform for the design of novel therapeutic agents. The choice of substituent at the C5 position, whether a vinyl or an alkyl group, has a profound impact on the resulting compound's biological activity. While this guide has highlighted the potent anti-tubercular activity of vinyl-substituted derivatives and the promising anticancer potential of certain C5-substituted analogs, it also underscores the critical need for direct comparative studies. Such research will be instrumental in building a more comprehensive understanding of the structure-activity relationships governing this versatile class of compounds and will undoubtedly accelerate the development of new and effective medicines.
References
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Singh, A., & Kumar, A. (2014). A quantitative structure-activity relationship (QSAR) study on agonist actions of[1][7] oxadiazoles for S1P1 receptor. Trade Science Inc.
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate using High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scientists, the synthesis of new molecules, such as Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, a potentially valuable scaffold in medicinal chemistry, necessitates rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Analytical Imperative: Why Structural Validation is Non-Negotiable
The journey from a synthetic concept to a viable drug candidate is paved with analytical checkpoints. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and metabolic fate. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, employing a suite of orthogonal analytical techniques is not merely good practice; it is a scientific and ethical necessity.
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) stands as a paramount technique for the initial and most critical step of structural validation: the determination of the elemental composition of a molecule.[1][2] Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[3] This high accuracy allows for the confident assignment of a unique molecular formula from a multitude of possibilities.
For our target molecule, this compound, the expected molecular formula is C₇H₈N₂O₃. The calculated exact mass for the protonated molecule ([M+H]⁺) is 169.0557.
Table 1: Theoretical Exact Mass vs. Potential Interferences
| Molecular Formula | Species | Theoretical Exact Mass (m/z) | Mass Difference (ppm) from Target |
| C₇H₈N₂O₃ | [M+H]⁺ | 169.0557 | 0 |
| C₈H₁₂N₃O | [M+H]⁺ | 169.0929 | 220.1 |
| C₉H₁₂O₃ | [M+H]⁺ | 169.0814 | 152.0 |
| C₆H₄N₄O₃ | [M+H]⁺ | 169.0311 | -145.5 |
As demonstrated in Table 1, the high resolving power of HRMS can easily distinguish the target molecule from other potential isobaric (same nominal mass) species. A mass accuracy of less than 5 ppm is the industry standard for confident elemental composition assignment.
Deciphering the Fragmentation Puzzle: Gaining Structural Insights with MS/MS
Beyond the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the parent ion.[4][5] By analyzing the resulting fragment ions, we can piece together the molecular puzzle and confirm the connectivity of different functional groups.
The fragmentation of 1,2,4-oxadiazoles is known to proceed through characteristic pathways, often involving the cleavage of the heterocyclic ring.[6][7][8] For this compound, we can predict several key fragmentation pathways.
Predicted Fragmentation Pathways
Caption: Predicted MS/MS fragmentation of this compound.
A Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive structural validation relies on a multi-technique approach.[9][10] Each technique provides a unique piece of the structural puzzle.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition, Fragmentation Pattern | High sensitivity, high accuracy, small sample requirement.[11] | Does not provide information on stereochemistry or atom connectivity directly.[1] |
| NMR Spectroscopy | Detailed atom connectivity (¹H, ¹³C), stereochemistry (NOESY) | Unambiguous structure determination.[4][10] | Lower sensitivity than MS, larger sample amount needed, can be time-consuming. |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed structural information on its own. |
| UV-Vis Spectroscopy | Information about conjugated systems | Simple, quantitative | Limited structural information. |
Experimental Protocol: A Self-Validating HRMS Workflow
The following protocol outlines a robust and self-validating workflow for the structural confirmation of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Workflow Diagram
Caption: LC-HRMS workflow for structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of LC-MS grade acetonitrile.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Acquisition:
-
Mass Range: m/z 50-500.
-
Resolution: 70,000 FWHM.
-
-
Data-Dependent MS/MS Acquisition:
-
Select the top 3 most intense ions from the full scan for fragmentation.
-
Collision Energy: Stepped (10, 20, 40 eV).
-
Resolution: 35,000 FWHM.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the protonated molecule (m/z 169.0557).
-
Determine the accurate mass of the observed peak and calculate the mass error in ppm. A value < 5 ppm is considered acceptable.
-
Analyze the MS/MS spectrum and compare the observed fragment ions to the predicted fragmentation pattern.
-
Conclusion: A Synergistic Approach to Certainty
The structural validation of a novel molecule like this compound is a multi-faceted endeavor that demands a synergistic approach. While NMR and other spectroscopic techniques provide essential information on atomic connectivity and functional groups, HRMS delivers the foundational and indisputable evidence of the molecule's elemental composition and offers deep structural insights through fragmentation analysis. By integrating these powerful analytical tools, researchers can confidently and unequivocally confirm the structure of their synthesized compounds, paving the way for further investigation and development.
References
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- Selva, A., & Vettori, U. (1975). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Gazzetta Chimica Italiana, 105(11-12), 1165-1177.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
- D'Agostino, P. A., & Provost, L. R. (2000). Analysis of 1,2,4-oxadiazoles by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry.
- Field, L. D., Li, H., & Magill, A. M. (2013).
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- de la Mata, A., & Peñalver, A. (2021). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 32, 1481-1488.
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-
Chemistry For Everyone. (2023, June 13). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? [Video]. YouTube. Retrieved from [Link]
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A Technical Guide to Cross-Reactivity Studies of 1,2,4-Oxadiazole-Based Enzyme Inhibitors
Introduction: The 1,2,4-Oxadiazole Scaffold and the Imperative of Selectivity
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a "privileged scaffold" in modern medicinal chemistry.[1][2] Its appeal lies in its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide groups, which has led to its integration into a multitude of therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, targeting enzymes implicated in cancer, inflammation, and neurological disorders.[2][5][6]
However, the very versatility that makes the 1,2,4-oxadiazole scaffold attractive also presents a significant challenge: the potential for cross-reactivity. An enzyme inhibitor that binds to unintended "off-target" proteins can lead to reduced efficacy, unforeseen side effects, and even toxicity, which are major causes of clinical trial failures.[7][8] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of successful drug development.
This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of 1,2,4-oxadiazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data, equipping researchers with the knowledge to design and execute robust selectivity profiling campaigns.
The Selectivity Profiling Cascade: A Multi-Faceted Approach
A thorough assessment of inhibitor selectivity requires a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth cellular assays. This "funneling" strategy allows for the efficient identification and elimination of non-selective compounds early in the drug discovery process.
Caption: A typical selectivity profiling cascade for enzyme inhibitors.
Part 1: Foundational Biochemical Assays for Broad Selectivity Profiling
The initial step in assessing cross-reactivity is to screen the inhibitor against a large panel of purified enzymes. This provides a broad overview of its selectivity profile and identifies potential off-targets.
Kinase Selectivity Profiling: A Case Study
Protein kinases are a large family of enzymes that are common targets for 1,2,4-oxadiazole-based inhibitors.[5] Given the high degree of structural similarity in the ATP-binding site across the kinome, kinase inhibitors are particularly prone to off-target effects.[9]
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™
This protocol is adapted from commercially available systems and provides a robust method for high-throughput kinase selectivity profiling.[10][11]
1. Reagent Preparation:
- Kinase Buffer: Prepare a 2.5X kinase buffer containing all necessary components (e.g., buffer salts, MgCl₂, DTT) except for the kinase, substrate, and ATP.
- Kinase Working Stocks: Reconstitute lyophilized kinases in the appropriate buffer to create concentrated stocks. Immediately before use, dilute the kinases to a 2X working concentration in 1X kinase buffer.
- ATP/Substrate Working Stocks: Prepare a 2X working stock of the appropriate peptide substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for each kinase to be sensitive to different modes of inhibition.[5]
2. Assay Procedure (384-well plate format):
- Add 1 µL of the 1,2,4-oxadiazole inhibitor (at various concentrations) or vehicle (DMSO) to the appropriate wells of a 384-well plate.
- Dispense 2 µL of the 2X Kinase Working Stock to each well.
- Dispense 2 µL of the 2X ATP/Substrate Working Stock to each well to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
3. Detection (ADP-Glo™ Kinase Assay):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
4. Data Analysis:
- Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase that shows significant inhibition.
Interpreting Biochemical Screening Data
The output of a broad-panel biochemical screen is a rich dataset that requires careful interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of Two 1,2,4-Oxadiazole Inhibitors
| Kinase Target | Inhibitor A (IC₅₀, nM) | Inhibitor B (IC₅₀, nM) |
| On-Target: Kinase X | 15 | 25 |
| Off-Target: Kinase Y | 250 | >10,000 |
| Off-Target: Kinase Z | 800 | 5,000 |
| Off-Target: Kinase A | >10,000 | >10,000 |
| Off-Target: Kinase B | 1,500 | 8,000 |
| Off-Target: Kinase C | >10,000 | >10,000 |
From this hypothetical data, Inhibitor A, while more potent against the primary target (Kinase X), shows significant activity against several off-target kinases. In contrast, Inhibitor B is less potent but demonstrates a much cleaner selectivity profile. This highlights a critical decision point in drug development: the trade-off between potency and selectivity.
Part 2: Delving Deeper with Cellular Assays
While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell.[12] Cell-based assays are therefore crucial for validating on-target engagement and assessing the true cellular selectivity of an inhibitor.
Cellular Thermal Shift Assay (CETSA®): Measuring Target Engagement in Intact Cells
CETSA® is a powerful technique for directly measuring the interaction between a drug and its target protein in a cellular context.[13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
This protocol provides a general framework for performing a CETSA® experiment.[15][16]
1. Cell Treatment:
- Culture cells to the desired confluency.
- Treat cells with the 1,2,4-oxadiazole inhibitor at various concentrations or with vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
- Transfer the cell suspensions into PCR tubes.
- Heat the tubes in a thermal cycler to a range of temperatures for a short duration (e.g., 3-8 minutes).[14] A temperature gradient is used to determine the melting curve of the target protein.
3. Cell Lysis and Separation:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Detection:
- Collect the supernatant (soluble fraction).
- Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the amount of soluble protein as a function of temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Structure-Activity Relationship (SAR) and Selectivity
The cross-reactivity profile of a 1,2,4-oxadiazole inhibitor is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more selective compounds.[17][18]
For instance, modifications at the 3- and 5-positions of the 1,2,4-oxadiazole ring can significantly impact target binding and selectivity.[17] A bulky hydrophobic group at one position might favor binding to a specific pocket in the on-target enzyme, while a smaller, more polar group could lead to broader reactivity. Computational methods like molecular docking can be employed to rationalize these interactions and guide the design of more selective inhibitors.[4]
Part 3: ADMET Profiling - A Critical Component of Safety Assessment
Beyond on-target and off-target efficacy, a comprehensive evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[19] In silico and in vitro ADMET profiling can help predict potential liabilities early in the development process.[20]
Table 2: Representative In Vitro ADMET Profile for a 1,2,4-Oxadiazole-Based Inhibitor
| Parameter | Assay Type | Result | Interpretation |
| Solubility | Kinetic Solubility | 75 µM at pH 7.4 | Moderate solubility |
| Permeability | Caco-2 | 15 x 10⁻⁶ cm/s | High permeability |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability |
| CYP Inhibition | CYP Panel (e.g., 3A4, 2D6) | IC₅₀ > 10 µM | Low risk of drug-drug interactions |
| hERG Inhibition | Patch Clamp | IC₅₀ > 30 µM | Low risk of cardiotoxicity |
Conclusion: An Integrated Approach to De-risking 1,2,4-Oxadiazole-Based Inhibitors
The development of safe and effective 1,2,4-oxadiazole-based enzyme inhibitors hinges on a deep understanding of their cross-reactivity profiles. A multi-pronged strategy that combines broad biochemical screening with in-depth cellular validation and early ADMET profiling is paramount. By embracing this integrated approach, researchers can make more informed decisions, prioritize candidates with the highest likelihood of success, and ultimately accelerate the delivery of novel therapeutics to patients in need.
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
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Oxadiazole: A highly versatile scaffold in drug discovery. Sci-Hub. Available at: [Link]
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1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Bentham Science. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Publications. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. Available at: [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NIH. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Figshare. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]
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Structure-activity relationship (SAR) for anti-AD potential of 1,2,4-oxadiazole-based derivatives. ResearchGate. Available at: [Link]
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Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SpringerLink. Available at: [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. NIH. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. NIH. Available at: [Link]
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Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NIH. Available at: [Link]
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How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]
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The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. Available at: [Link]
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Thermal shift assay. Wikipedia. Available at: [Link]
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Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. ScienceOpen. Available at: [Link]
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Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. NIH. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. NIH. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
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Off-target toxicity in antibody-drug conjugates. Crown Bioscience. Available at: [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for 1,2,4-Oxadiazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry.[1] Esteemed for its exceptional metabolic stability and its capacity to act as a bioisostere for amide and ester groups, this five-membered heterocycle is a privileged scaffold in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding interactions have cemented its role in the design of novel drugs. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a frequent objective in drug discovery programs, making the selection of an optimal synthetic route a critical decision that can significantly impact the efficiency and success of a research campaign.
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole core is the coupling of a carboxylic acid with an amidoxime, followed by cyclodehydration. The success of this transformation hinges on the crucial first step: the activation of the carboxylic acid. This is where coupling reagents come into play, mediating the formation of a reactive intermediate that is readily attacked by the nucleophilic amidoxime. The choice of coupling reagent can profoundly influence reaction times, yields, purity profiles, and the overall feasibility of the synthesis, particularly when dealing with sensitive or sterically hindered substrates.
This guide provides a comparative analysis of the efficacy of various classes of coupling reagents for the synthesis of 1,2,4-oxadiazoles. We will delve into the mechanistic nuances of each reagent class, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The General Synthetic Pathway: A Two-Step, One-Pot Transformation
The synthesis of a 1,2,4-oxadiazole from a carboxylic acid and an amidoxime proceeds through a two-step sequence that is often performed as a one-pot reaction. The fundamental transformation involves:
-
O-Acylation: The coupling reagent activates the carboxylic acid, forming a highly reactive species. This activated intermediate is then attacked by the hydroxyl group of the amidoxime to form an O-acylamidoxime.
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. This step can be promoted by heat or by the coupling reagent itself.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
A Comparative Analysis of Common Coupling Reagents
The "best" coupling reagent is highly dependent on the specific substrates, desired reaction conditions, and cost considerations. Here, we compare the most frequently employed classes of coupling reagents, highlighting their mechanisms, advantages, and disadvantages.
Carbodiimides: The Workhorses of Amide and Ester Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their relatively low cost and effectiveness.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Mechanism of Action:
Caption: Activation mechanism of carbodiimides (e.g., EDC).
-
Advantages:
-
Cost-effective and readily available.
-
The urea byproduct of EDC is water-soluble, simplifying purification.[2]
-
-
Disadvantages:
Uronium/Aminium Salts: The High-Performance Reagents
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high reactivity and efficiency, particularly with challenging substrates.
Mechanism of Action:
Caption: Activation mechanism of uronium salts (e.g., HATU).
-
Advantages:
-
Extremely fast reaction rates and high yields.
-
Effective for sterically hindered substrates.
-
Lower risk of racemization compared to carbodiimides alone.
-
-
Disadvantages:
-
Significantly more expensive than carbodiimides.
-
Can lead to guanidinylation of primary amines as a side reaction if not used carefully.
-
Phosphonium Salts: The Clean and Efficient Alternative
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer a clean and efficient method for carboxylic acid activation.
Mechanism of Action:
Caption: Activation mechanism of phosphonium salts (e.g., PyBOP).
-
Advantages:
-
High coupling efficiency and low racemization.
-
Byproducts are generally easy to remove.
-
-
Disadvantages:
-
The first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). Newer reagents like PyBOP are safer alternatives.
-
Phosphonic Anhydrides: The Mild and Versatile Option
Propylphosphonic anhydride (T3P) has emerged as a mild, efficient, and versatile reagent for a variety of transformations, including the synthesis of 1,2,4-oxadiazoles.[3][4]
Mechanism of Action: T3P activates the carboxylic acid to form a mixed anhydride, which then reacts with the amidoxime.
-
Advantages:
-
Mild reaction conditions.[3]
-
The byproducts are water-soluble, facilitating a simple workup.
-
Broad functional group tolerance.
-
-
Disadvantages:
-
May require slightly longer reaction times compared to uronium reagents.
-
Quantitative Data Summary: A Head-to-Head Comparison
To provide a clear, objective comparison, the following table summarizes the performance of different coupling reagents for the synthesis of a model 3-isopropyl-5-aryl-1,2,4-oxadiazole.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 100 | 12 | 55-75 |
| HATU | - | DIPEA | DMF | RT | 6 | >90 |
| T3P | - | Pyridine | Acetonitrile | 80 | 8 | 50-70 |
| Acyl Chloride | - | Pyridine | DCM | 0 to RT | 2-4 | 60-95 |
Data compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.[5]
As the data indicates, HATU consistently provides excellent yields in shorter reaction times and at room temperature, making it a superior choice for high-efficiency synthesis, albeit at a higher cost.[5] EDC in combination with HOBt offers a reliable and cost-effective method, though it may require elevated temperatures and longer reaction times.[5] T3P presents a milder alternative with a straightforward workup, while the use of acyl chlorides is a classic and high-yielding method if the corresponding acyl chloride is readily available.[5]
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of a model 1,2,4-oxadiazole, 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole, using three different coupling reagents.
Protocol 1: Synthesis using EDC/HOBt
This one-pot protocol is a robust and widely applicable method for the synthesis of 1,2,4-oxadiazoles.
Materials:
-
p-Toluic acid (1.0 eq)
-
Benzamidoxime (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of p-toluic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add benzamidoxime (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole.
Protocol 2: Synthesis using HATU
This protocol is ideal for rapid and high-yielding synthesis, especially for challenging substrates.
Materials:
-
p-Toluic acid (1.0 eq)
-
Benzamidoxime (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of p-toluic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzamidoxime (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,2,4-oxadiazole.
Protocol 3: Synthesis using T3P
This protocol offers a mild and convenient method with a simple workup.
Materials:
-
p-Toluic acid (1.0 eq)
-
Benzamidoxime (1.1 eq)
-
T3P (50 wt. % in ethyl acetate) (1.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Acetonitrile
Procedure:
-
To a solution of p-toluic acid (1.0 eq) and benzamidoxime (1.1 eq) in anhydrous acetonitrile, add pyridine (2.0 eq).
-
Add T3P (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole.
Conclusion: Selecting the Right Tool for the Job
The synthesis of 1,2,4-oxadiazoles is a critical transformation in drug discovery, and the choice of coupling reagent is a key determinant of success. For routine syntheses where cost is a primary consideration, EDC/HOBt remains a reliable and effective choice. When facing sterically hindered substrates or when high throughput and efficiency are paramount, the superior reactivity of HATU justifies its higher cost. For syntheses requiring mild conditions and a simplified workup, T3P offers an excellent alternative.
By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can strategically select the optimal conditions to drive their 1,2,4-oxadiazole syntheses to successful completion, accelerating the discovery of new and innovative medicines.
References
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- Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 9989-9996.
- Indian Academy of Sciences. (2015). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 127(5), 803-808.
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem.
- ResearchGate. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Request PDF.
- Wikipedia. (2026). Phosphonium coupling.
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- BenchChem. (2025). comparison of different synthetic routes to 1,2,4-oxadiazoles.
- Porcheddu, A., Cadoni, R., & De Luca, L. (n.d.). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted.
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- Sigma-Aldrich. Peptide Coupling Reagents Guide.
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The Translational Tightrope: A Comparative Guide to In Vitro and In Vivo Efficacy of 1,2,4-Oxadiazole Anticancer Candidates
In the landscape of modern oncology drug discovery, the journey from a promising molecule to a potential therapeutic is fraught with challenges. Among the heterocyclic scaffolds that continue to capture the attention of medicinal chemists, the 1,2,4-oxadiazole ring stands out for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1][2][3] This five-membered ring is a cornerstone in the design of numerous drug candidates with a wide spectrum of biological activities, including potent anticancer properties.[4][5] However, the promising cytotoxicity observed in the controlled environment of a petri dish often fails to translate into meaningful efficacy within a complex living organism. This guide provides a critical comparison of the in vitro and in vivo evaluation of 1,2,4-oxadiazole drug candidates, offering insights into the experimental methodologies, the interpretation of data, and the potential pitfalls in the translational process.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Oncology
The 1,2,4-oxadiazole moiety is not merely a structural linker but an active participant in molecular interactions. Its unique electronic properties and ability to form hydrogen bonds contribute to its binding affinity with various biological targets.[5] This has led to the development of 1,2,4-oxadiazole derivatives that target a range of cancer-related pathways, including enzyme inhibition and disruption of protein-protein interactions.[2][4]
From Benchtop to Bedside: The In Vitro to In Vivo Journey
The preclinical development of any anticancer agent follows a logical, albeit challenging, progression from initial in vitro screening to more complex in vivo validation. This progression is designed to de-risk candidates and provide a rationale for their advancement to clinical trials.
Caption: A generalized workflow illustrating the progression of a drug candidate from initial in vitro screening to in vivo evaluation and eventual preclinical candidate selection.
Part 1: The In Vitro Gauntlet - Assessing Cellular Cytotoxicity
The initial litmus test for any potential anticancer compound is its ability to kill cancer cells in a controlled laboratory setting. A variety of assays are employed to quantify this cytotoxic effect, with the half-maximal inhibitory concentration (IC50) being the most common metric.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A series of dilutions of the 1,2,4-oxadiazole test compound are prepared in culture medium. The existing medium is removed from the cells, and 100 µL of the compound dilutions are added. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound dose.
-
Incubation: The plate is incubated for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity of a Representative 1,2,4-Oxadiazole Candidate
To illustrate the typical output of in vitro screening, let's consider a hypothetical 1,2,4-oxadiazole derivative, "Oxadiazole-7a," evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.76 |
| A549 | Lung Carcinoma | 0.18 |
| DU-145 | Prostate Carcinoma | 1.13 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.93 |
| Note: The IC50 values presented here for "Oxadiazole-7a" are representative and have been adapted from published data on similar 1,2,4-oxadiazole derivatives for illustrative purposes.[6] |
These results would suggest that "Oxadiazole-7a" is a potent cytotoxic agent, particularly against the A549 lung cancer cell line. Such sub-micromolar IC50 values are often considered a benchmark for advancing a compound to the next stage of preclinical testing.
Part 2: The In Vivo Arena - Efficacy in a Living System
While in vitro assays provide valuable initial data, they cannot replicate the complex interplay of factors within a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment can significantly impact a drug's efficacy. Therefore, in vivo studies in animal models are a critical step in validating a drug candidate's potential.
Experimental Protocol: Xenograft Tumor Model in Mice
A common in vivo model for assessing anticancer efficacy is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.
Principle: This model allows for the growth of human tumors in a living organism, enabling the evaluation of a drug's ability to inhibit tumor growth in a more physiologically relevant context.
Step-by-Step Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice) are acclimatized to the laboratory conditions for at least one week.
-
Cell Preparation and Implantation: The same cancer cell line used in the in vitro assays (e.g., A549) is cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation. A specific number of cells (e.g., 5 x 10^6) is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The 1,2,4-oxadiazole compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Humane endpoints should be established to minimize animal suffering.
Data Presentation: In Vivo Efficacy of a Representative Heterocyclic Anticancer Candidate
To illustrate the translation from in vitro potency to in vivo efficacy, we will consider data from a study on a related heterocyclic compound, a 1,3,4-oxadiazole derivative, which provides a clear example of this transition.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Compound II-14 | 50 | 964 | 35.74 |
| 5-Fluorouracil (5-FU) | 20 | 850 | 43.33 |
| Compound II-14 + 5-FU | 50 + 20 | 531 | 64.59 |
| Note: This data is from a study on a 1,3,4-oxadiazole derivative (Compound II-14) and is used here to exemplify the presentation and interpretation of in vivo anticancer efficacy data.[7] |
This in vivo data demonstrates that the test compound exhibits antitumor activity, and interestingly, shows a synergistic effect when combined with a standard chemotherapy agent.
Bridging the Gap: Why In Vitro and In Vivo Efficacy Can Differ
The transition from a potent IC50 value in a 96-well plate to significant tumor growth inhibition in a mouse is not always seamless. Several factors can contribute to a disconnect between in vitro and in vivo results:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can prevent the drug from reaching therapeutic concentrations in vivo, even if it is highly potent at the cellular level.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form is a critical determinant of in vivo efficacy.
-
Tumor Microenvironment: The complex milieu of the tumor, including stromal cells, blood vessels, and the extracellular matrix, can create physical and biochemical barriers to drug penetration and activity.
-
Drug Resistance Mechanisms: In vivo, cancer cells can develop resistance to drugs through various mechanisms that are not always apparent in short-term in vitro cultures.
-
Metabolic Transformation: The parent compound may be metabolized into less active or inactive forms in the liver or other tissues, reducing its effective concentration at the tumor.
Caption: A diagram illustrating the key factors that can lead to a discrepancy between observed in vitro potency and in vivo efficacy.
Conclusion: A Holistic Approach to Drug Candidate Evaluation
The development of novel 1,2,4-oxadiazole-based anticancer agents requires a multifaceted approach that critically evaluates both in vitro and in vivo data. While potent in vitro cytotoxicity is a prerequisite for a promising candidate, it is by no means a guarantee of in vivo success. A thorough understanding of the compound's pharmacokinetic properties, combined with well-designed in vivo efficacy studies, is essential to bridge the translational gap. By carefully considering the potential reasons for discrepancies between the two experimental settings, researchers can make more informed decisions about which 1,2,4-oxadiazole drug candidates have the greatest potential to one day benefit patients.
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Bommera, R., Kethireddy, S., Govindapur, R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 59. [Link]
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Di Sarno, V., D'Ursi, A. M., & Zannetti, A. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3169. [Link]
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Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4383-4399. [Link]
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de Oliveira, V. N. M., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Journal of Molecular Structure, 1315, 138245. [Link]
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Zhou, J., et al. (2021). Discovery of 1,3,4-oxadiazole derivatives as potential antitumor agents inhibiting the programmed cell death-1/programmed cell death-ligand 1 interaction. Bioorganic & Medicinal Chemistry, 46, 116370. [Link]
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El-Sayed, M. A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 1-25. [Link]
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Benchmarking the Antibacterial Activity of Novel Oxadiazoles Against Known Antibiotics: A Comparative Guide
In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibacterial agents are of paramount importance. Among the heterocyclic compounds that have garnered significant attention are 1,3,4-oxadiazoles, a class of molecules demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects. This guide provides a comprehensive, in-depth comparison of the antibacterial activity of novel oxadiazole derivatives against well-established antibiotics, supported by experimental data and standardized protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based benchmark for evaluating the potential of these promising compounds.
The Scientific Rationale: Why Oxadiazoles?
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become a privileged scaffold in medicinal chemistry. Its unique structural features, including its planarity and the presence of multiple hydrogen bond acceptors and donors, allow for favorable interactions with various biological targets. Several studies have indicated that oxadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The proposed mechanisms of action for their antibacterial effects are diverse, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of cell wall biosynthesis and the generation of reactive oxygen species (ROS).[1][2][3][4][5] This multifaceted activity profile makes them compelling candidates for further investigation as next-generation antibiotics.
Experimental Framework for Comparative Analysis
To ensure a robust and unbiased comparison, a standardized set of experiments must be employed. The methodologies outlined below are based on internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and validity of the results.[6][7][8][9]
Core Experimental Workflow
Caption: A streamlined workflow for assessing antibacterial activity.
Detailed Experimental Protocols
1. Bacterial Strains and Inoculum Preparation:
The choice of bacterial strains is critical for a comprehensive evaluation. Standard reference strains, such as Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), are recommended for initial screening to ensure comparability across studies. For inoculum preparation, isolated colonies from an overnight culture are suspended in a sterile saline solution. The turbidity of the suspension is then adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8][10]
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]
-
Step 1: Serial Dilution: The novel oxadiazole compounds and reference antibiotics (e.g., ciprofloxacin, gentamicin) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Step 2: Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Step 3: Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Step 4: MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. Kirby-Bauer Disk Diffusion Method:
This is a qualitative method that provides a visual representation of antibacterial activity.[11][12][13][14][15]
-
Step 1: Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Step 2: Disk Placement: Paper disks impregnated with a known concentration of the test compounds and reference antibiotics are placed on the agar surface.
-
Step 3: Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Step 4: Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
4. Minimum Bactericidal Concentration (MBC) Determination:
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[16][17][18][19][20]
-
Step 1: Sub-culturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is sub-cultured onto MHA plates.
-
Step 2: Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Step 3: MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Comparative Performance Data
The following table summarizes representative data on the antibacterial activity of a novel oxadiazole derivative (designated as OXA-1) compared to ciprofloxacin and gentamicin against S. aureus and E. coli.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| OXA-1 | S. aureus | 4 - 16[21] | 8 - 32[21] | 18 - 22 |
| E. coli | 8 - 32 | 16 - 64 | 15 - 19 | |
| Ciprofloxacin | S. aureus | 0.25 - 0.5[22][23] | 1.0[22][23] | 22 - 30 |
| E. coli | ≤ 0.015[24] | 0.03 | 30 - 40 | |
| Gentamicin | S. aureus | 0.12 - 1.0[25] | 0.25 - 2.0 | 19 - 27 |
| E. coli | 0.002 - 2.0[26][27][28] | 0.004 - 4.0 | 18 - 26 |
Note: The data for OXA-1 is a representative range based on published studies on novel oxadiazole derivatives. The data for ciprofloxacin and gentamicin are established reference ranges.
Interpreting the Results: A Mechanistic Perspective
The data presented above indicates that while the novel oxadiazole derivative OXA-1 demonstrates promising antibacterial activity, its potency, as indicated by the MIC and MBC values, is generally lower than that of the established antibiotics ciprofloxacin and gentamicin. However, it is crucial to consider the novelty of the oxadiazole scaffold and the potential for further chemical modifications to enhance its activity.
The mechanism of action of oxadiazoles is an area of active research. Some studies suggest that they may act as inhibitors of bacterial cell wall biosynthesis, a mechanism shared with beta-lactam antibiotics.[1] Other investigations have pointed towards the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[3][4][5]
Potential Mechanism of Action of Oxadiazoles
Caption: Hypothesized mechanisms of antibacterial action for oxadiazoles.
Conclusion and Future Directions
Novel 1,3,4-oxadiazole derivatives represent a promising class of antibacterial agents with the potential to address the growing challenge of antimicrobial resistance. While the benchmark data indicates that their current efficacy may not surpass that of some established antibiotics, their unique structural features and diverse mechanisms of action warrant continued investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the oxadiazole scaffold for enhanced potency and a broader spectrum of activity. Furthermore, elucidating the precise molecular targets of these compounds will be crucial for their rational design and development as effective therapeutic agents. This guide provides a foundational framework for such comparative evaluations, emphasizing the importance of standardized methodologies and a deep understanding of the underlying scientific principles.
References
- The Oxadiazole Antibacterials. (n.d.). National Institutes of Health (NIH).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety. (n.d.). National Institutes of Health (NIH).
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,2,4-Oxadiazole Libraries
Welcome to a comprehensive technical guide on the Quantitative Structure-Activity Relationship (QSAR) analysis of 1,2,4-oxadiazole libraries. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery of novel therapeutics based on the versatile 1,2,4-oxadiazole scaffold. Here, we will move beyond a simple recitation of methods to provide an in-depth comparison of various QSAR approaches, supported by experimental data from peer-reviewed literature. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for robust and predictive modeling.
The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its appeal stems from its metabolic stability, its ability to act as a bioisostere for esters and amides, and its capacity to engage in various non-covalent interactions, including hydrogen bonding.[1] This has led to the development of 1,2,4-oxadiazole-containing compounds with a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] Given the vast chemical space that can be explored through substitutions on this scaffold, QSAR methodologies are indispensable for rationally guiding synthesis and prioritizing compounds for biological evaluation.
The Rationale Behind QSAR: Decoding the Molecular Blueprint of Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features as numerical descriptors, we can build predictive models that not only estimate the activity of unsynthesized molecules but also provide insights into the key molecular properties driving the desired biological effect. This data-driven approach is a cornerstone of modern drug discovery, enabling the efficient screening of virtual libraries and the optimization of lead compounds.
A Comparative Analysis of QSAR Methodologies for 1,2,4-Oxadiazole Libraries
The choice of a QSAR methodology is dictated by the nature of the dataset, the available computational resources, and the specific goals of the study. For 1,2,4-oxadiazole libraries, various approaches have been successfully employed, each with its own strengths and limitations.
Three-Dimensional QSAR (3D-QSAR): Unveiling the Spatial Determinants of Activity
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for activity.[2][7] These ligand-based approaches rely on the superposition of the molecules in a dataset and the calculation of their steric and electrostatic fields.[8][9]
-
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom placed on a 3D grid.[8] The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression.[9] The output is a predictive model and intuitive contour maps that highlight regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity.[2]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[9] This often provides a more detailed and interpretable picture of the structure-activity relationship.
The primary advantage of 3D-QSAR is its ability to provide a visual and intuitive understanding of the SAR, directly guiding the design of new analogs with improved potency. However, a critical step in 3D-QSAR is the molecular alignment; a poor alignment will lead to a non-predictive model.[9]
The Rise of Machine Learning in QSAR
More recently, machine learning (ML) algorithms have become increasingly popular for QSAR modeling, offering robust alternatives to traditional statistical methods.[6][10] These methods can handle large and complex datasets and often yield highly predictive models.
-
Support Vector Machines (SVM): SVM is a supervised learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value).[11][12] SVMs have demonstrated high accuracy in QSAR studies and are particularly effective in handling non-linear relationships between descriptors and activity.[11][13][14]
-
Random Forest (RF): RF is an ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[15][16][17] RF is known for its high accuracy, robustness to overfitting, and its ability to provide a measure of descriptor importance.[16]
The integration of ML into QSAR workflows represents a significant advancement, enabling the analysis of vast chemical datasets and the development of highly predictive models for virtual screening and lead optimization.[18]
Comparative Performance of QSAR Models for 1,2,4-Oxadiazole Libraries
The following table summarizes the key findings from several QSAR studies on 1,2,4-oxadiazole derivatives, showcasing the application of different methodologies across various biological targets.
| Biological Target/Activity | QSAR Methodology | Key Statistical Parameters | Key Findings and Insights | Reference |
| Antibacterial (Penicillin-Binding Proteins) | CoMFA, CoMSIA, Field-Based 3D-QSAR | CoMFA: q² up to 0.77 | Contour maps identified favored and disfavored regions for steric and electrostatic substitutions, guiding the design of new analogs. | [2],[7], |
| Anticancer (Caspase-3 Activation) | 2D-QSAR | q² = 0.610, pred_r² = 0.553 | The model highlighted the importance of specific substitutions on the 1,2,4-oxadiazole scaffold for enhancing anticancer activity. | [3] |
| Sortase A Inhibitors | 3D-QSAR (kNN-MFA) | q² = 0.6319, R² = 0.9235 | The model demonstrated high predictive potential and was validated by Y-randomization. | [4],[19] |
| Antiproliferative Agents | 3D-QSAR (PLSR) | r² = 0.8713, q² = 0.7445, pred_r² = 0.8109 | The model indicated that steric and electrostatic interactions play a crucial role in determining the antiproliferative activity of the compounds. | [20] |
A Self-Validating Experimental Protocol for 3D-QSAR (CoMFA/CoMSIA) of a Novel 1,2,4-Oxadiazole Library
This section provides a detailed, step-by-step protocol for conducting a 3D-QSAR study on a hypothetical library of 1,2,4-oxadiazole derivatives. The causality behind each step is explained to ensure a robust and scientifically sound analysis.
Part 1: Data Set Preparation and Curation
The quality of the input data is paramount for building a reliable QSAR model.
-
Data Collection: Compile a dataset of 1,2,4-oxadiazole analogs with their corresponding biological activity data (e.g., IC₅₀, MIC). Ensure that the biological data is consistent and measured using the same experimental protocol.
-
Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the data.
-
Chemical Structure Curation:
-
Draw and save the 2D structures of all molecules in a suitable format (e.g., SDF, MOL2).
-
Standardize the structures by correcting any inconsistencies in representation (e.g., tautomeric forms, protonation states).
-
Generate 3D conformations for all molecules using a reliable conformational analysis method. Energy minimization should be performed to obtain low-energy conformers.
-
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This is a critical step for external validation of the model. The test set should be a representative sample of the training set in terms of both chemical diversity and the range of biological activity.[21]
Part 2: Molecular Alignment
The alignment of molecules is the most critical step in 3D-QSAR, as it determines how the molecular fields are compared.
-
Template Selection: Choose a template molecule for alignment. This is often the most active compound in the series or a conformationally rigid analog.
-
Alignment Method:
-
Rigid Body Alignment: If the molecules share a common rigid scaffold, as is often the case with 1,2,4-oxadiazole libraries, a rigid body alignment based on common substructures is a good choice.
-
Flexible Alignment: For more flexible molecules, a flexible alignment algorithm may be necessary.
-
-
Visual Inspection: Visually inspect the alignment to ensure that it is chemically meaningful and that all molecules are reasonably superimposed.
Part 3: CoMFA and CoMSIA Field Calculation
-
Grid Definition: Define a 3D grid that encompasses all the aligned molecules. A grid spacing of 2 Å is a common starting point.
-
Probe Atom Selection: For CoMFA, a sp³ carbon atom with a +1 charge is typically used as a probe to calculate steric and electrostatic fields.[9]
-
Field Calculation: Calculate the CoMFA (steric and electrostatic) and CoMSIA (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor) fields for each molecule at each grid point.
Part 4: Model Development and Validation
-
Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the calculated field values (independent variables) with the biological activity (dependent variable) for the training set.[9]
-
Internal Validation (Cross-Validation): Perform leave-one-out (LOO) or leave-multiple-out (LMO) cross-validation to assess the internal predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric here. A q² > 0.5 is generally considered indicative of a good predictive model.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model is assessed by the predictive correlation coefficient (pred_r²). A pred_r² > 0.6 is desirable.
-
Y-Randomization: Perform Y-randomization (scrambling the biological activity data) to ensure that the obtained model is not due to a chance correlation. The resulting models from randomized data should have very low q² and r² values.
Part 5: Model Interpretation
-
Contour Map Generation: Generate CoMFA and CoMSIA contour maps to visualize the results.
-
Interpretation: Analyze the contour maps to identify regions where specific physicochemical properties are associated with an increase or decrease in biological activity. This information is invaluable for designing new, more potent 1,2,4-oxadiazole derivatives.
Visualizing the QSAR Workflow
A clear understanding of the QSAR workflow is essential for successful implementation.
Caption: A generalized workflow for a QSAR study.
Logical Relationships in QSAR Model Selection
The choice of a QSAR method is a critical decision that depends on several factors.
Caption: Key factors influencing the choice of a QSAR methodology.
Conclusion and Future Perspectives
QSAR analysis is a powerful and indispensable tool in the modern drug discovery pipeline for 1,2,4-oxadiazole-based therapeutics. By providing a quantitative understanding of the structure-activity relationship, QSAR models can significantly accelerate the design and optimization of novel drug candidates. The continued development of new descriptors and the increasing application of machine learning algorithms will further enhance the predictive power and applicability of QSAR in the years to come. This guide provides a solid foundation for researchers to confidently apply these computational techniques to their own 1,2,4-oxadiazole libraries, ultimately contributing to the discovery of new and effective medicines.
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A Head-to-Head Comparison of Synthetic Routes to 5-Vinyl-1,2,4-Oxadiazoles: A Guide for Researchers
For Immediate Release
Garching, Germany – January 15, 2026 – The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] The incorporation of a vinyl group at the 5-position of this heterocycle opens up a plethora of possibilities for further functionalization, making 5-vinyl-1,2,4-oxadiazoles valuable building blocks in drug discovery. This guide provides a head-to-head comparison of the most prevalent synthetic strategies to access these important compounds, offering insights into the rationale behind experimental choices and providing detailed protocols for their synthesis.
The synthetic routes to 5-vinyl-1,2,4-oxadiazoles can be broadly categorized into four main approaches: (1) [3+2] Cycloaddition Reactions, (2) Palladium-Catalyzed Cross-Coupling Reactions, (3) Wittig-Type Olefination, and (4) Dehydration of Secondary Alcohols. Each of these methods presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
[3+2] Cycloaddition: The Classical Approach
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a fundamental and long-established method for the construction of the 1,2,4-oxadiazole ring.[3][4] To synthesize 5-vinyl-1,2,4-oxadiazoles via this route, a vinyl-substituted nitrile is typically reacted with a nitrile oxide generated in situ from an oxime.
Mechanism and Rationale: This reaction is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two π-electrons of the nitrile's triple bond to form the five-membered heterocyclic ring. The choice of a vinyl-substituted nitrile directly installs the desired vinyl group at the C5 position of the resulting oxadiazole.
Experimental Protocol: Synthesis of 3-Phenyl-5-vinyl-1,2,4-oxadiazole
-
Step 1: Generation of Benzonitrile Oxide: To a solution of benzaldoxime (1.21 g, 10 mmol) in dichloromethane (DCM, 20 mL), N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.
-
Step 2: Cycloaddition: To the reaction mixture, vinyl cyanide (acrylonitrile) (0.53 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) are added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-phenyl-5-vinyl-1,2,4-oxadiazole.
Advantages:
-
Direct formation of the vinyl-substituted oxadiazole ring.
-
Readily available starting materials.
Disadvantages:
-
The handling of potentially unstable nitrile oxides.
-
Moderate yields are often observed due to side reactions of the nitrile oxide, such as dimerization.
Palladium-Catalyzed Cross-Coupling: A Modern and Versatile Strategy
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Stille and Suzuki couplings are particularly powerful for the synthesis of 5-vinyl-1,2,4-oxadiazoles. These reactions typically involve the coupling of a 5-halo-1,2,4-oxadiazole with a vinyl-organometallic reagent.
Mechanism and Rationale: The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the 5-halo-1,2,4-oxadiazole, transmetalation with the vinyl-organometallic reagent, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. This approach offers high functional group tolerance and generally proceeds with high yields.
Experimental Protocol: Suzuki Coupling for the Synthesis of 3-tert-Butyl-5-vinyl-1,2,4-oxadiazole
-
Step 1: Preparation of the Coupling Partners: 5-Bromo-3-tert-butyl-1,2,4-oxadiazole and vinylboronic acid pinacol ester are required.
-
Step 2: Coupling Reaction: To a degassed solution of 5-bromo-3-tert-butyl-1,2,4-oxadiazole (2.19 g, 10 mmol) and vinylboronic acid pinacol ester (1.85 g, 12 mmol) in a 3:1 mixture of dioxane and water (40 mL), are added potassium carbonate (2.76 g, 20 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Step 3: Reaction Conditions and Work-up: The reaction mixture is heated at 80 °C for 6 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Advantages:
-
Excellent yields and high functional group tolerance.[5]
-
Stereospecific, retaining the configuration of the vinyl partner.
Disadvantages:
-
The cost and potential toxicity of the palladium catalyst.
-
The need to pre-functionalize the oxadiazole ring (e.g., with a halogen).
Wittig-Type Olefination: A Classic C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[6] In the context of 5-vinyl-1,2,4-oxadiazoles, this involves the reaction of a 5-formyl-1,2,4-oxadiazole with a methylidene phosphorane.
Mechanism and Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct. The strong P=O bond formation is the driving force for this reaction.
Experimental Protocol: Synthesis of 3-tert-Butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole via Wittig Reaction [7]
-
Step 1: Preparation of the Ylide: Methyltriphenylphosphonium bromide (3.57 g, 10 mmol) is suspended in dry tetrahydrofuran (THF, 50 mL) under an inert atmosphere. To this suspension, a strong base such as n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) is added at 0 °C, and the mixture is stirred for 30 minutes to generate the ylide.
-
Step 2: Olefination: A solution of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde (2.30 g, 10 mmol) in dry THF (20 mL) is added dropwise to the ylide solution at 0 °C. The reaction is stirred for 2 hours at room temperature.
-
Step 3: Quenching and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Advantages:
-
Reliable and well-understood reaction.
-
Tolerant of a wide range of functional groups on the oxadiazole ring.
Disadvantages:
-
Requires the synthesis of the 5-formyl-1,2,4-oxadiazole precursor.
-
Stoichiometric amounts of the phosphine oxide byproduct are generated, which can sometimes complicate purification.
Dehydration of Alcohols: A Functional Group Interconversion Approach
A straightforward method to introduce a vinyl group is through the dehydration of a corresponding secondary alcohol.[8] For the synthesis of 5-vinyl-1,2,4-oxadiazoles, this involves the elimination of water from a 5-(1-hydroxyethyl)-1,2,4-oxadiazole precursor.
Mechanism and Rationale: The dehydration is typically acid-catalyzed. The acid protonates the hydroxyl group, converting it into a good leaving group (water). A base then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The choice of dehydrating agent and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.
Experimental Protocol: Dehydration of 5-(1-Hydroxyethyl)-3-phenyl-1,2,4-oxadiazole
-
Step 1: Synthesis of the Alcohol Precursor: 5-Acetyl-3-phenyl-1,2,4-oxadiazole is reduced with a mild reducing agent like sodium borohydride in methanol to yield 5-(1-hydroxyethyl)-3-phenyl-1,2,4-oxadiazole.
-
Step 2: Dehydration: The alcohol (1.90 g, 10 mmol) is dissolved in toluene (50 mL). A catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Step 3: Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by chromatography.
Advantages:
-
Utilizes readily available and often cheaper reagents.
-
Can be a high-yielding reaction under optimized conditions.
Disadvantages:
-
Requires the preparation of the alcohol precursor.
-
The strongly acidic conditions may not be compatible with all functional groups.
-
Risk of rearrangement or side reactions in some cases.
Comparative Analysis
To facilitate a direct comparison of these synthetic strategies, the following table summarizes the key performance indicators for each method.
| Synthetic Route | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| [3+2] Cycloaddition | Nitrile, Oxime, Base | 40-60% | Mild to moderate | Direct ring formation | Handling of unstable intermediates |
| Palladium-Catalyzed Coupling | 5-Halo-oxadiazole, Vinyl-organometallic, Pd catalyst | 70-95% | Moderate to high temperature | High yields, broad scope | Catalyst cost and toxicity |
| Wittig-Type Olefination | 5-Formyl-oxadiazole, Phosphonium salt, Strong base | 60-85% | Mild | Reliable, good functional group tolerance | Stoichiometric byproduct, precursor synthesis |
| Dehydration of Alcohols | 5-(1-Hydroxyethyl)-oxadiazole, Acid catalyst | 75-90% | High temperature | Inexpensive reagents | Harsh conditions, precursor synthesis |
Visualizing the Synthetic Workflows
To further clarify the distinct pathways to 5-vinyl-1,2,4-oxadiazoles, the following diagrams illustrate the core transformations of each synthetic route.
Caption: Overview of synthetic routes to 5-vinyl-1,2,4-oxadiazoles.
Caption: Concerted mechanism of the [3+2] cycloaddition reaction.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
The synthesis of 5-vinyl-1,2,4-oxadiazoles can be achieved through several distinct and effective synthetic routes. The choice of the most appropriate method will depend on a variety of factors including the availability of starting materials, the desired scale of the reaction, the functional group tolerance required, and the cost of reagents and catalysts. For small-scale synthesis where versatility is key, palladium-catalyzed cross-coupling reactions often represent the most efficient approach. For larger-scale syntheses where cost is a major consideration, the dehydration of alcohols or the Wittig reaction may be more practical. The classical [3+2] cycloaddition remains a viable, albeit often lower-yielding, option. This guide provides the necessary information for researchers to make an informed decision on the optimal synthetic strategy for their specific needs in the pursuit of novel therapeutics.
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The Analytical Bridge: Correlating In Silico Docking Scores with Experimental Binding Affinities for 1,2,4-Oxadiazoles
A Senior Application Scientist's Guide to Integrating Computational and Experimental Data in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount for accelerating the identification and optimization of novel therapeutic agents. The 1,2,4-oxadiazole scaffold, a versatile heterocyclic motif, has garnered significant attention due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides an in-depth comparison of in silico molecular docking scores and experimentally determined binding affinities for a series of 1,2,4-oxadiazole derivatives, offering a critical perspective on the correlation between these two vital datasets. We will explore the underlying methodologies, present a detailed comparative analysis, and provide actionable protocols for both computational and experimental workflows.
The Rationale: Why Correlation Matters
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[4] These scores, often expressed in terms of binding energy (e.g., kcal/mol), are instrumental in virtual screening campaigns to prioritize compounds for experimental validation. However, the predictive power of docking scores is not absolute and must be rigorously validated against experimental data.[5][6] A strong correlation between in silico predictions and experimental binding affinities instills confidence in the computational model, enabling more accurate predictions for novel compounds and guiding lead optimization efforts. Conversely, a lack of correlation highlights the limitations of the chosen docking protocol or scoring function for a particular target and chemical series, necessitating a refinement of the computational approach.[7]
In Silico and Experimental Approaches: A Methodological Overview
In Silico Molecular Docking
Molecular docking simulations are computationally intensive processes that explore the conformational space of a ligand within the binding site of a target protein. The primary output is a docking score, which is a numerical value that estimates the binding affinity. Popular docking programs include AutoDock, Glide, and GOLD.[5] The scoring functions used by these programs are broadly categorized into force-field-based, empirical, and knowledge-based scoring functions.[4] It is crucial to understand that these scores are approximations and are influenced by factors such as the quality of the protein crystal structure, the handling of protein and ligand flexibility, and the inherent limitations of the scoring function.[4][8]
Experimental Binding Affinity Assays
Experimental determination of binding affinity provides a quantitative measure of the strength of the interaction between a ligand and its target. Common metrics include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
Ki (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
-
Kd (Dissociation constant): A specific type of equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components.
A variety of biophysical techniques can be employed to measure binding affinity, including fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).[9] These assays provide the ground truth against which computational predictions are benchmarked.
Comparative Analysis: 1,2,4-Oxadiazoles in Action
To illustrate the correlation between in silico and experimental data, we will examine a case study of 1,2,4-oxadiazole derivatives targeting a specific enzyme. The following table summarizes the docking scores and corresponding IC50 values for a series of synthesized 1,2,4-oxadiazole compounds against a hypothetical protein kinase.
| Compound ID | 1,2,4-Oxadiazole Substitution | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| OXA-1 | 3-phenyl-5-(4-pyridyl) | -8.5 | 2.1 |
| OXA-2 | 3-(4-chlorophenyl)-5-(4-pyridyl) | -9.2 | 0.8 |
| OXA-3 | 3-(4-methoxyphenyl)-5-(4-pyridyl) | -8.8 | 1.5 |
| OXA-4 | 3-phenyl-5-(2-aminopyrimidinyl) | -9.5 | 0.5 |
| OXA-5 | 3-(4-chlorophenyl)-5-(2-aminopyrimidinyl) | -10.1 | 0.1 |
| OXA-6 | 3-(4-methoxyphenyl)-5-(2-aminopyrimidinyl) | -9.7 | 0.3 |
Analysis of Correlation:
In this idealized dataset, a clear trend emerges: compounds with lower (more favorable) docking scores generally exhibit lower IC50 values, indicating higher experimental potency. For instance, OXA-5 , with the best docking score of -10.1 kcal/mol, also has the lowest IC50 of 0.1 µM. This suggests a good positive correlation for this particular dataset and docking protocol. However, it is crucial to note that in real-world scenarios, the correlation is often not as straightforward. Outliers and discrepancies are common and can arise from various factors as discussed in the subsequent section.
Bridging the Gap: Understanding Discrepancies
The correlation between docking scores and experimental binding affinities can be influenced by several factors:
-
Scoring Function Inaccuracies: Scoring functions are approximations of the complex thermodynamics of binding and may not accurately capture all relevant interactions.[4][8]
-
Protein Flexibility: Most standard docking protocols treat the protein receptor as rigid, which does not account for induced-fit effects upon ligand binding.[4]
-
Solvation Effects: The role of water molecules in the binding site is often simplified or ignored in docking calculations, yet can be critical for mediating protein-ligand interactions.
-
Experimental Variability: Experimental assays have inherent variability, and differences in assay conditions can affect the measured binding affinities.
Experimental Protocols
To ensure the reproducibility and validity of both computational and experimental findings, detailed and well-documented protocols are essential.
In Silico Docking Workflow: A Step-by-Step Guide
This protocol outlines a typical workflow for molecular docking using AutoDock Vina.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the grid box, which specifies the search space for the docking simulation, encompassing the active site.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 1,2,4-oxadiazole derivatives.
-
Assign partial charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.
-
The program will generate a set of predicted binding poses for each ligand, ranked by their docking scores.
-
-
Analysis of Results:
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the predicted protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Compare the docking scores across the series of compounds.
-
Caption: Workflow for a fluorescence polarization binding assay.
Conclusion and Future Directions
The correlation of in silico docking scores with experimental binding affinities is a critical validation step in structure-based drug design. For 1,2,4-oxadiazole derivatives, as with any chemical series, a strong correlation can provide invaluable insights for hit-to-lead optimization. However, it is imperative to approach this correlation with a critical eye, recognizing the inherent limitations of both computational and experimental methods. Future advancements in scoring functions, the incorporation of protein flexibility, and the use of more sophisticated computational techniques like molecular dynamics simulations and free energy perturbation calculations will undoubtedly improve the predictive power of in silico models. Ultimately, a collaborative and iterative approach, where computational predictions guide experimental work and experimental results refine computational models, will continue to be the most effective strategy in the quest for novel therapeutics.
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Retrieved from [Link]
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How can I validate docking result without a co-crystallized ligand? (2021). Biostars. Retrieved from [Link]
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Structure-Based Drug Design Strategies and Challenges. (2018). PubMed. Retrieved from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2011). PubMed Central. Retrieved from [Link]
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How to validate the molecular docking results ? (2022). ResearchGate. Retrieved from [Link]
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Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Retrieved from [Link]
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Correlation plots between docking scores and IC50 values of the synthetic oxadiazoles for (a) α‐amylase, (b) α‐glucosidase, (c) acetylcholinesterase (AChE), and (d) butyrylcholinesterase (BChE). ResearchGate. Retrieved from [Link]
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Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. (2024). ResearchGate. Retrieved from [Link]
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In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. (2024). Chemical Methodologies. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 163719-78-6). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document is structured to deliver essential logistical and safety intelligence, ensuring that your laboratory operations are not only innovative but also fundamentally safe and environmentally responsible.
The narrative that follows is built on the core principles of chemical safety: hazard assessment, exposure control, and compliant waste management. We will delve into the causality behind each procedural step, grounding our recommendations in established regulatory standards and the synthesized knowledge of structurally related compounds.
Part 1: Hazard Assessment and Characterization
The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold found in many biologically active compounds.[1] However, various derivatives have been shown to possess hazards. For instance, analogous compounds like ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate and ethyl 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate are classified as skin and eye irritants and may cause respiratory irritation.[2][3] Some oxadiazole derivatives are also noted as being harmful if swallowed.[4]
The vinyl functional group presents its own set of hazards. Vinylic monomers are often highly reactive and should be handled with care in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Based on this composite analysis, this compound must be handled as a hazardous chemical.
Inferred Hazard Profile
| Hazard Class | Inferred Risk | Rationale & Supporting Sources |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for analogous oxadiazole structures.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common classification for similar oxadiazole carboxylates.[2][3] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A consistent hazard noted across multiple related compounds.[2] |
| Target Organ Toxicity | May cause respiratory irritation | Inferred from related structures and the volatile potential of vinyl compounds.[2] |
| Aquatic Toxicity | Potential for long-lasting harmful effects | A possibility based on data for other complex heterocyclic compounds. |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazard profile, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors causing serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the compound is an assumed skin irritant.[6] |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact.[6] |
| Respiratory Protection | Not required for normal handling, but a NIOSH-approved respirator should be available for spill response. | Work should be conducted in a fume hood to prevent inhalation. |
Primary Engineering Control: All handling and disposal preparation involving this compound must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling potentially irritating vapors from the vinyl group.
Part 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not explicitly listed, its inferred hazard profile necessitates that it be managed as a hazardous waste .[7]
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [8]
Waste Segregation Logic
The first step in disposal is determining the correct waste stream. This decision process prevents dangerous reactions and ensures compliant disposal.
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Navigating the Handling of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate: A Guide to Safe Laboratory Practices
The 1,2,4-oxadiazole ring is a stable aromatic system found in various biologically active compounds.[1][2] However, derivatives can still pose hazards. Structurally similar compounds, such as Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate and other ethyl-1,2,4-oxadiazole-3-carboxylates, are known to cause skin and eye irritation.[3][4] Furthermore, Ethyl 5-amino-1.2.4-oxadiazole-3-carboxylate is classified as causing severe skin burns and eye damage.[5] The presence of a vinyl group and the ester functionality suggests the compound is likely a volatile organic compound (VOC), which can present inhalation risks.[6][7] Therefore, a cautious approach is paramount.
Core Safety Directives
Given the potential for skin, eye, and respiratory irritation, a multi-faceted approach to personal protection is required. The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and potential vapors that can cause serious eye irritation or damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which may cause irritation or burns.[4][5] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | As a potential VOC, minimizing inhalation exposure is critical to prevent respiratory tract irritation.[3][6] |
Procedural Guidance for Handling and Disposal
A systematic workflow is crucial to minimize exposure and ensure safety. The following diagram illustrates the key stages of handling Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure you are in a well-ventilated laboratory and have donned all the required PPE as outlined in the table above. All manipulations of the solid or its solutions should be performed inside a certified chemical fume hood.
-
Weighing and Transfer : Use a spatula to handle the solid compound. Avoid creating dust. If transferring a solution, use a pipette or syringe with care to prevent splashes.
-
Reaction Setup : When setting up reactions, ensure all glassware is properly clamped and that any potential for pressure buildup is mitigated.
-
Post-Reaction : After the reaction is complete, quench any reactive materials cautiously.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill and Accidental Release Measures:
In case of a spill, the following steps should be taken:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated to disperse any vapors.
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[8]
-
Collection : Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.[8]
The decision-making process for handling a spill is outlined in the diagram below.
Caption: Decision-making flowchart for spill response.
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If they feel unwell, seek medical attention.[4]
-
In Case of Skin Contact : Immediately take off all contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[4]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
If Swallowed : Rinse the mouth with water. Seek medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, should be considered hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : The disposal of this chemical waste must be entrusted to a licensed waste disposal company, following all local and national regulations.[4]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure environment for scientific advancement.
References
- Vertex AI Search. (2025, July 22). Limited impact of PPE on human VOC emissions in cleanrooms, study finds.
- PubMed. (2025, September 5).
- PubMed. (n.d.). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use.
- Benchchem. (n.d.). Safe Disposal of 2-Methyl-5-(pyridin-4-yl)
- Diversitech. (2023, September 27). How to Keep Workers Safe.
- International Enviroguard. (2023, February 21). VOC Safety for Industrial Workers.
- ResearchGate. (2023, May 25).
- PubChem. (n.d.). Ethyl 5-(trifluoromethyl)
- ABI Chem. (n.d.).
- JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds.
- ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- PubMed Central. (2021, February 22).
- Luxembourg Bio Technologies. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- ChemicalBook. (n.d.).
- TCI Chemicals. (2025, January 27).
- CymitQuimica. (n.d.).
- Aldrich. (2025, September 22).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). Ethyl 3-phenyl-(1,2,4)
- Chemsrc. (2025, September 1). CAS#:2138178-59-1 | Ethyl 5-(4-hydroxybutyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
